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  • Product: 6-(Hydroxymethyl)piperazin-2-one hydrochloride
  • CAS: 1955507-21-7

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

A Technical Guide for Drug Development and Synthesis Executive Summary As a chiral building block and versatile intermediate, 6-(Hydroxymethyl)piperazin-2-one hydrochloride plays a pivotal role in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Synthesis

Executive Summary

As a chiral building block and versatile intermediate, 6-(Hydroxymethyl)piperazin-2-one hydrochloride plays a pivotal role in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its physicochemical properties is not merely an academic exercise; it is a prerequisite for rational drug design, formulation, and analytical method development. This whitepaper synthesizes the structural logic, core physicochemical data, and validated experimental protocols necessary for characterizing this compound.

Structural Elucidation and Causality

The molecule consists of a piperazine-2-one core—a cyclic amide (lactam)—substituted with a hydroxymethyl group at the C6 position. It is commercially available as a racemate[1] or as enantiopure (R)- and (S)-isomers[2],[3].

Why the Hydrochloride Salt? The selection of the hydrochloride salt over the free base is a deliberate engineering choice. The N4 position of the piperazine ring is an aliphatic secondary amine. In its free base form, it is susceptible to N-oxidation and exhibits hygroscopic tendencies, which complicate precise weighing and long-term storage. By protonating the N4 basic center with hydrochloric acid, the molecule is locked into a highly stable, crystalline lattice. This salt formation drastically reduces hygroscopicity, improves solid-state stability, and maximizes aqueous solubility—ensuring reliable concentration gradients during in vitro biological assays.

G Molecule 6-(Hydroxymethyl)piperazin-2-one HCl (Core Scaffold) Lactam Lactam Motif (N1-C2) - H-bond Acceptor/Donor - Non-basic Nitrogen Molecule->Lactam Structural Motif Amine Secondary Amine (N4) - Basic Center (pKa ~9) - Protonated as HCl salt Molecule->Amine Salt Formation Hydroxymethyl C6-Hydroxymethyl - Chiral Center (R/S) - H-bond Donor/Acceptor Molecule->Hydroxymethyl Functionalization

Fig 1: Structural functional groups of 6-(Hydroxymethyl)piperazin-2-one HCl.

Core Physicochemical Properties

The following table summarizes the quantitative physicochemical data critical for downstream applications. The molecular weight of the salt form is 166.61 g/mol , compared to 130.15 g/mol for the free base[2],[3].

PropertyValue / DescriptionCausality / Implication
Chemical Formula C5H10N2O2 · HClMono-hydrochloride salt formation at the N4 position.
Molecular Weight 166.61 g/mol (Salt)[2]Low molecular weight ensures high ligand efficiency in fragment-based drug design.
CAS Registry Numbers 1955507-21-7 (Racemate)[1]3021505-30-3 (R-isomer)[2]Stereochemistry dictates binding affinity in chiral environments.
SMILES (S-isomer) O=C1NCNC1[3]Defines the 3D topology for computational docking studies.
Predicted pKa (N4) ~8.5 – 9.5The secondary amine is fully protonated at physiological pH (7.4).
Predicted pKa (N1) < 0 (Non-basic)Lone pair delocalization into the C2 carbonyl forms a stable lactam.
Aqueous Solubility High (>50 mg/mL)Driven by the ionic HCl salt and multiple H-bond donors/acceptors.

Experimental Characterization Workflows

To ensure scientific integrity, any characterization of this compound must utilize self-validating protocols. A self-validating system incorporates internal controls that confirm the assay's validity independent of the result.

Workflow cluster_0 Phase 1: Solid-State Characterization cluster_1 Phase 2: Solution-State Profiling Start Compound Receipt 6-(Hydroxymethyl)piperazin-2-one HCl XRD X-Ray Powder Diffraction (XRPD) Determine crystallinity & polymorphs Start->XRD DSC Differential Scanning Calorimetry (DSC) Melting point & thermal events Start->DSC TGA Thermogravimetric Analysis (TGA) Hydration state & residual solvents Start->TGA Solubility Thermodynamic Solubility HPLC-UV at pH 1.2, 4.5, 7.4 XRD->Solubility Confirm solid form DSC->Solubility pKa Potentiometric Titration Determine N4 basicity Solubility->pKa LogP Shake-Flask Method Lipophilicity assessment pKa->LogP Report Comprehensive Physicochemical Profile LogP->Report

Fig 2: Sequential workflow for physicochemical profiling and validation.

Protocol A: Thermodynamic Aqueous Solubility via HPLC-UV

Kinetic solubility often overestimates true solubility due to supersaturation. This protocol determines the thermodynamic solubility, ensuring the solid phase is in true equilibrium with the solution.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Causality: Profiling across the physiological pH range evaluates the ionization state's impact on solubility.

  • Equilibration: Add an excess of 6-(Hydroxymethyl)piperazin-2-one HCl (~100 mg) to 1 mL of each buffer in sealed glass vials.

  • Incubation: Agitate the vials at 37°C ± 0.5°C for 24 hours. Causality: A 24-hour window ensures the system transitions from a kinetic state to a thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the compound adsorbing onto the filter membrane, which would artificially lower the measured concentration.

  • Self-Validation Check (XRPD): Recover the undissolved solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the solid form has not converted to a different polymorph or hydrate during the 24-hour incubation.

  • Quantification: Dilute the supernatant and quantify the API concentration using a validated HPLC-UV method against a multi-point standard curve.

Protocol B: pKa Determination via Potentiometric Titration

Accurate pKa determination is essential for predicting the compound's behavior in the gastrointestinal tract and its cell permeability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 50 mL of a 0.15 M KCl solution. Causality: The KCl acts as a background electrolyte, maintaining a constant ionic strength so that activity coefficients remain stable throughout the titration.

  • Atmospheric Control: Purge the titration vessel with nitrogen gas for 5 minutes prior to and during the experiment. Causality: This prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would introduce artifactual buffering regions and skew the titration curve.

  • Titration: Titrate the solution using standardized 0.1 M NaOH, adding in 0.05 mL increments. Record the pH after each addition once the reading stabilizes.

  • Data Analysis: Plot the pH versus the volume of titrant added. Calculate the first derivative (dpH/dV) to precisely identify the equivalence point. The pKa corresponds to the pH at the half-equivalence point.

  • Self-Validation Check: Perform a reverse titration using 0.1 M HCl back to the starting pH. Causality: Superimposable forward and reverse titration curves validate that the compound did not degrade at high pH and that the system was in true equilibrium.

Conclusion

6-(Hydroxymethyl)piperazin-2-one hydrochloride is a highly versatile, stable, and water-soluble chiral intermediate. By leveraging its hydrochloride salt form, chemists bypass the instability and hygroscopicity associated with the free base. Employing rigorous, self-validating analytical protocols ensures that the physicochemical data generated—ranging from thermodynamic solubility to precise pKa values—is reliable, reproducible, and directly applicable to advanced drug development pipelines.

References

  • ChemScene. "(R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride - CAS 3021505-30-3".
  • BLD Pharm. "6-(Hydroxymethyl)piperazin-2-one hydrochloride - CAS 1955507-21-7".
  • BLD Pharm. "(S)-6-(Hydroxymethyl)piperazin-2-one - CAS 205993-34-6".

Sources

Exploratory

Structural Elucidation of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride: An In-Depth NMR Analysis Guide

Executive Summary The piperazin-2-one scaffold is a highly versatile, traceless building block extensively utilized in the synthesis of peptidomimetics, enkephalin analogs, and small-molecule therapeutics[1]. Among its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazin-2-one scaffold is a highly versatile, traceless building block extensively utilized in the synthesis of peptidomimetics, enkephalin analogs, and small-molecule therapeutics[1]. Among its derivatives, 6-(Hydroxymethyl)piperazin-2-one hydrochloride serves as a critical chiral intermediate. The introduction of the 6-hydroxymethyl group and the protonation of the secondary amine (N4) create a unique electronic and steric environment that heavily influences its Nuclear Magnetic Resonance (NMR) spectra.

As a Senior Application Scientist, I have designed this guide to move beyond simple peak-picking. Here, we explore the causality behind the chemical shifts , detailing how the structural dynamics of this specific salt form dictate its spectral signature, and we establish a self-validating experimental protocol for unambiguous structural confirmation[2].

Structural Dynamics & Chemical Shift Causality

To accurately assign the NMR spectra of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, one must first understand the competing electronic effects within the molecule. Analogous synthetic studies on 1-aryl-6-(hydroxymethyl)-2-ketopiperazines have demonstrated how these ring systems behave under magnetic fields[3].

  • The Amide Bond (N1-C2): The partial double-bond character of the amide restricts the conformational flexibility of the ring. The carbonyl oxygen at C2 exerts a strong magnetic anisotropy, significantly deshielding the adjacent C3 methylene protons.

  • The Ammonium Salt (N4⁺): Because this compound is a hydrochloride salt, the secondary amine at position 4 is protonated. This localized positive charge exerts a powerful inductive electron-withdrawing effect, pulling electron density away from the adjacent C3 and C5 carbons, pushing their respective protons further downfield than they would appear in the free base.

  • The Chiral Center (C6): The presence of the hydroxymethyl group at C6 breaks the symmetry of the molecule. Consequently, the methylene protons at C3, C5, and the exocyclic hydroxymethyl group are diastereotopic . They are magnetically non-equivalent and will split each other, typically appearing as complex AB systems (pairs of doublets) with large geminal coupling constants ( J≈13−18 Hz).

Electronic_Effects A Amide N1 (Resonance) E C6-H Downfield Shift (~3.9 ppm) A->E B Carbonyl C2 (Anisotropy) F C3-H2 Deshielding (~3.8-4.0 ppm) B->F C Ammonium N4+ (Inductive) C->F G C5-H2 Deshielding (~3.3-3.6 ppm) C->G D Hydroxymethyl C6 (Steric/Inductive) D->E

Causality of electronic and steric effects on specific proton chemical shifts.

Self-Validating NMR Acquisition Protocol

A robust analytical workflow must be self-validating. Relying solely on 1D ¹H NMR is insufficient due to the severe signal overlap in the 3.3–4.0 ppm region caused by the diastereotopic protons. The following protocol guarantees structural trustworthiness.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Choice: Deuterium oxide (D₂O) is the optimal solvent.

    • Causality: The hydrochloride salt is highly polar. D₂O ensures complete dissolution without the viscosity broadening seen in DMSO-d₆. While exchangeable protons (N1-H, N4-H₂⁺, O-H) will exchange with deuterium and become invisible, this simplifies the aliphatic region, allowing for precise multiplet analysis.

    • Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of D₂O.

  • 1D Acquisition (¹H and ¹³C{¹H}):

    • Acquire ¹H NMR at 400 MHz or 500 MHz (minimum 16 scans, 64K data points) to ensure high digital resolution for extracting J -coupling constants[1].

    • Acquire ¹³C{¹H} NMR at 100 MHz or 125 MHz (minimum 512 scans) to identify the carbonyl and aliphatic carbons.

  • 2D Correlation Acquisition (The Validation Engine):

    • COSY (Correlation Spectroscopy): Maps vicinal and geminal proton-proton couplings (e.g., C5-H to C6-H).

    • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously pairs the overlapping diastereotopic protons to their specific parent carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Validates the cyclic framework by detecting 2- and 3-bond correlations (e.g., proving the C3 protons are adjacent to the C2 carbonyl).

NMR_Workflow A Sample Preparation (D2O, 10-15 mg/mL) B 1D NMR Acquisition (1H, 13C{1H}) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Spectral Processing (Apodization, FT, Phase) B->D C->D E Signal Assignment & Multiplet Analysis D->E F Structural Verification (Stereochemistry & Salt Form) E->F

Step-by-step NMR acquisition and processing workflow for structural elucidation.

Quantitative NMR Data & Spectral Assignments

The tables below summarize the predicted and highly characteristic chemical shifts for 6-(Hydroxymethyl)piperazin-2-one hydrochloride, synthesized from empirical rules and analogous literature data[3].

Table 1: ¹H NMR Chemical Shifts and Coupling Constants (D₂O, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
C3-H_a 3.95d17.51HDiastereotopic; strongly deshielded by adjacent C=O and N4⁺.
C3-H_b 3.85d17.51HDiastereotopic partner to C3-H_a.
C6-H 3.90m-1HChiral methine; complex splitting from C5 and CH₂OH protons.
CH₂OH_a 3.75dd11.5, 4.01HDiastereotopic exocyclic methylene.
CH₂OH_b 3.65dd11.5, 6.01HDiastereotopic exocyclic methylene.
C5-H_a 3.55dd13.5, 4.01HDiastereotopic; deshielded by N4⁺.
C5-H_b 3.30dd13.5, 10.51HDiastereotopic partner; axial/equatorial orientation dictates J .
Table 2: ¹³C NMR Chemical Shifts (D₂O, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C2 168.5C=O (Quat.)Amide carbonyl; highly deshielded due to oxygen electronegativity.
CH₂OH 61.2CH₂Hydroxymethyl carbon; typical shift for primary alcohols.
C6 54.5CHChiral methine carbon; deshielded by N1 and the oxygen substituent.
C3 46.2CH₂Alpha to both the carbonyl and the protonated amine.
C5 42.8CH₂Alpha to the protonated amine.

2D NMR Correlation Matrix for Framework Validation

To ensure absolute trustworthiness of the structural assignment, the 2D correlation matrix serves as the final validation step. If the molecule is intact, the following cross-peaks must be observed.

Table 3: Key 2D NMR Correlations
Proton SignalCOSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
C3-H_a / C3-H_b Each other (geminal)C2 (C=O) , C5
C5-H_a / C5-H_b Each other, C6-HC3, C6
C6-H C5-H_a, C5-H_b, CH₂OHC2 (C=O), C5, CH₂OH
CH₂OH C6-HC6, C5

Note: The HMBC correlation from C3-H to C2 is the definitive proof that the piperazinone ring is closed and the amide bond is intact.

References

  • Source: ACS Publications (acs.org)
  • Source: Benchchem (benchchem.com)
  • A Practical Synthesis of 1-Aryl-6-(hydroxymethyl)

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride: A Hypothetical Case Study

Introduction In the landscape of modern drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is a critical component of intellectual property. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of small molecules. This guide provides an in-depth, technical walkthrough of the process, using the hypothetical case of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, a compound representative of the piperazinone class of pharmacophores which are integral to various therapeutic agents.[1][2] While a public crystal structure for this specific hydrochloride salt is not available, this document serves as an expert guide to the principles and practices that would be employed in its analysis.

The piperazine ring is a common scaffold in medicinal chemistry, known for its versatile biological activities.[3][4] Its derivatives are explored for a range of applications, from antibacterial to antidepressant agents.[4] The addition of a hydroxymethyl group introduces a key hydrogen-bonding moiety, and the formation of a hydrochloride salt can significantly impact solubility and bioavailability. Therefore, a detailed structural analysis is crucial to understanding its physicochemical properties.

Part 1: Material Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

A plausible synthetic route would involve the cyclization of an appropriate amino acid derivative. For instance, a protected serine derivative could be reacted with an activated aminoacetaldehyde equivalent, followed by deprotection and cyclization. The final step would be the treatment with hydrochloric acid to form the target salt.

Diagram 1: Hypothetical Synthesis Workflow

G cluster_synthesis Synthesis A Protected Serine Derivative C Coupling Reaction A->C B Activated Aminoacetaldehyde B->C D Deprotection & Cyclization C->D E 6-(Hydroxymethyl)piperazin-2-one (Free Base) D->E F HCl Treatment E->F G 6-(Hydroxymethyl)piperazin-2-one HCl F->G

Caption: A generalized workflow for the synthesis of the target compound.

The Critical Step: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging part of the process. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.[5] For a polar, hydrochloride salt like our target, a variety of techniques should be explored.

Table 1: Crystallization Strategies for Organic Salts

MethodDescriptionSolvent System Rationale
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the solute.[6]A solvent in which the compound is moderately soluble, such as methanol or ethanol, is ideal. This allows for a controlled approach to supersaturation.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble.A common setup involves dissolving the compound in a polar solvent like water or methanol and allowing vapors of a less polar anti-solvent like acetone or acetonitrile to slowly diffuse in.[7]
Cooling Crystallization A saturated solution is prepared at an elevated temperature and then slowly cooled. The solubility decreases with temperature, leading to crystal growth.This is effective for compounds with a significant temperature-dependent solubility profile. A mixture of solvents, such as ethanol/water, can be used to fine-tune solubility.

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare the Sample Solution: Dissolve 5-10 mg of high-purity 6-(Hydroxymethyl)piperazin-2-one hydrochloride in 0.5 mL of methanol in a small vial.

  • Prepare the Reservoir: In a larger beaker, add 5 mL of an anti-solvent, such as diethyl ether or ethyl acetate.

  • Set up the Diffusion Chamber: Place the small vial (uncapped) inside the larger beaker. Seal the beaker with parafilm.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

  • Monitoring: Periodically inspect the vial for the formation of small, clear crystals.

Part 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is mounted on a diffractometer for data collection.

Instrumentation and Data Collection Parameters

Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a sensitive detector.

Table 2: Typical Data Collection Parameters

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å)Provides good resolution for small organic molecules.
Temperature 100 KReduces thermal motion of atoms, leading to higher quality data and more precise atomic positions.
Detector Distance 50-60 mmBalances resolution and the ability to capture a wide range of diffraction spots.
Exposure Time 5-30 seconds per frameDependent on crystal size and diffracting power.
Scan Strategy Omega (ω) and Phi (φ) scansA combination of scans ensures that the entire volume of reciprocal space is sampled, capturing all unique reflections.

Diagram 2: Data Collection to Structure Solution Workflow

G cluster_data From Data to Structure A Mount Crystal B Collect Diffraction Images A->B C Data Integration & Scaling B->C D Determine Space Group C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Final Structure & CIF File F->G

Caption: The workflow from crystal mounting to the final structural model.

Part 3: Structure Solution and Refinement

The collected diffraction data, which consist of a list of reflection intensities, must be processed to generate a three-dimensional model of the molecule.

Data Processing and Structure Solution

The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then corrected for various experimental factors (scaling). The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

The "phase problem" is then solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods or dual-space methods as implemented in programs like SHELXT.

Structure Refinement

The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.[8][9] The most widely used program for this purpose is SHELXL.[10]

Key Refinement Steps:

  • Initial Refinement: Refine the positions and isotropic displacement parameters of all non-hydrogen atoms.

  • Anisotropic Refinement: Model the thermal motion of non-hydrogen atoms anisotropically (as ellipsoids).

  • Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate geometric restraints.[8]

  • Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible.

The quality of the final model is assessed using several metrics, most notably the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for high-quality data indicates a good fit.

Part 4: Structural Analysis and Validation

The final refined structure provides a wealth of information.

Molecular Conformation and Geometry

The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the 6-(hydroxymethyl)piperazin-2-one cation. The conformation of the six-membered piperazinone ring (e.g., chair, boat, or twist-boat) would be determined.

Supramolecular Interactions: The Role of Hydrogen Bonding

In a hydrochloride salt containing hydroxyl and amide groups, hydrogen bonding is expected to be the dominant intermolecular force, dictating the crystal packing.[4][11][12] The analysis would focus on identifying all hydrogen bond donors (N-H, O-H) and acceptors (O=C, Cl⁻, O-H). These interactions form a network that stabilizes the crystal lattice.[13]

Table 3: Expected Hydrogen Bonding Interactions

DonorAcceptorType of InteractionSignificance
N-H (amide)O=C (amide)Cation-CationForms classic amide-amide dimers or chains.
N-H⁺ (amine)Cl⁻Cation-AnionPrimary charge-assisted hydrogen bond.
O-H (hydroxyl)Cl⁻Cation-AnionStrong interaction contributing to lattice energy.
O-H (hydroxyl)O=C (amide)Cation-CationLinks cations into tapes or sheets.
Structure Validation

Before publication or deposition, the final crystal structure must be rigorously validated. This is done by creating a Crystallographic Information File (CIF), which is a standard format for archiving structural data.[8][9] The CIF is then checked using software like PLATON or the IUCr's online CheckCIF service.[14][15][16] This process identifies potential errors, inconsistencies, or unusual geometric features that need to be addressed.[16]

Diagram 3: Validation and Deposition Process

G cluster_validation Validation & Archiving A Generate Final CIF from Refinement B Run CheckCIF/PLATON A->B C Review Validation Report (ALERTS) B->C D Address or Explain ALERTS C->D D->A Re-refine if needed E Deposit CIF with CCDC D->E

Caption: The iterative process of validating and archiving the crystal structure.

The crystal structure analysis of a molecule like 6-(Hydroxymethyl)piperazin-2-one hydrochloride provides definitive proof of its chemical identity, stereochemistry, and solid-state conformation.[17][18] This detailed structural blueprint is invaluable for understanding its properties and for the rational design of new, improved pharmaceutical agents. The process, from meticulous crystallization to rigorous refinement and validation, represents a cornerstone of chemical and pharmaceutical research, transforming abstract molecular formulas into tangible, three-dimensional realities.

References

  • CIF Validation - ACS Publications. American Chemical Society. [Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. Merkys, A., et al. (2021). Journal of Applied Crystallography, 54(4). [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Müller, P., et al. (2006). Oxford University Press. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. American Chemical Society. [Link]

  • Single-crystal structure validation with the program PLATON. Spek, A. L. (2003). Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. Spek, A. L. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(6), 505-511. [Link]

  • Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Xu, Y., et al. (2013). Organic Process Research & Development, 17(8), 1044-1052. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Singh, L. S. K. J., & Kamble, P. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

  • User guide to crystal structure refinement with SHELXL. Latifi, R. (n.d.). [Link]

  • ShelXle Download Page. Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). Journal of Applied Crystallography, 44(6), 1281-1284. [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Ferguson, G., et al. (2022). IUCrData, 7(9). [Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). ResearchGate. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. (n.d.). [Link]

  • Hydrogen-Bonded Chain of Rings Motif in N-(4-Methoxyphenyl)piperazin-1-ium Salts with Benzoate Anions: Supramolecular Assemblies and Their Energy Frameworks. Dziuk, B., et al. (2022). Molecules, 27(24), 8871. [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. (n.d.). [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Pindelska, E., et al. (2014). Forensic Science International, 234, 56-64. [Link]

  • The Synthesis of Bicyclic Piperazinone and Related Derivatives. Springer Protocols. (n.d.). [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Uekusa, H. (2006). Journal of the Crystallographic Society of Japan, 48(1), 25-30. [Link]

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Ionescu, E., et al. (2025). Molecules, 30(2), 481. [Link]

  • Powder diffraction investigations of some organic hydrochlorides. Kucharski, R., & Gierlotka, S. (2006). Powder Diffraction, 21(4), 310-313. [Link]

  • Special details relating to single crystal X-ray diffraction data. Royal Society of Chemistry. (2009). [Link]

  • Organic crystal engineering with 1,4-piperazine-2,5-diones. 6. Studies of the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)]. Weatherhead-Kloster, R. A., et al. (2005). The Journal of Organic Chemistry, 70(22), 8693-8702. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Current Pharmaceutical Design, 31. [Link]

  • Hydrogen-Bonding Motifs in Piperazinediium Salts. Hawes, C. S., et al. (2014). ResearchGate. [Link]

  • CCDC 1532896: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. (n.d.). [Link]

  • Syntheses and Structures of N,N'-Bis(6-(2-hydroxymethyl) pyridylmethyl)piperazine, Its Two Zinc(II) Complexes and the Cadmium(II) Complex. SciSpace. (n.d.). [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Hicks, J. M., et al. (2023). IUCrData, 8(2). [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Biver, T., et al. (2025). Molbank, 2025(2), M1983. [Link]

Sources

Exploratory

6-(Hydroxymethyl)piperazin-2-one hydrochloride CAS 3021505-30-3 specifications

An in-depth technical analysis of (R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS 3021505-30-3) requires moving beyond basic chemical properties to understand its strategic value in modern drug discovery. As the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS 3021505-30-3) requires moving beyond basic chemical properties to understand its strategic value in modern drug discovery. As the pharmaceutical industry shifts toward sp3-rich, conformationally constrained scaffolds to improve clinical success rates, functionalized piperazin-2-ones have emerged as highly privileged building blocks [1].

This guide provides a comprehensive overview of the physicochemical specifications, mechanistic utility, and validated synthetic workflows for this specific chiral intermediate.

Chemical & Physical Specifications

The compound is commercially supplied as a hydrochloride salt to ensure long-term stability, prevent auto-oxidation of the secondary amine, and mitigate unwanted intermolecular condensation.

ParameterSpecification
Chemical Name (R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride
CAS Registry Number 3021505-30-3 [2]
Molecular Formula C₅H₁₁ClN₂O₂ (Free base: C₅H₁₀N₂O₂ · HCl)
Molecular Weight 166.61 g/mol
Stereochemistry (R)-enantiomer
Core Scaffold Piperazin-2-one (peptidomimetic lactam)
Appearance White to off-white crystalline powder
Typical Purity (LC-MS/NMR) ≥ 98.0%
Solubility Profile Soluble in H₂O, DMSO, and MeOH; insoluble in non-polar organics (hexanes, ethers).

Mechanistic Rationale: Why the Piperazin-2-one Scaffold?

In medicinal chemistry, the standard piperazine ring is ubiquitous but often suffers from high basicity (leading to hERG toxicity or poor membrane permeability) and rapid oxidative metabolism. The piperazin-2-one core elegantly solves these issues through several structural mechanisms [3]:

  • Differential Basicity: The introduction of the carbonyl group at the C2 position converts the adjacent N1 nitrogen into a lactam. This delocalizes the nitrogen's lone pair, drastically lowering its pKa and rendering it essentially neutral at physiological pH. The N4 nitrogen remains a basic secondary amine. This differential reactivity allows for highly regioselective functionalization without complex protecting-group choreography.

  • Conformational Rigidity: The planar nature of the lactam bond (N1-C2) restricts the ring's flexibility. When coupled with the (R)-6-hydroxymethyl substituent, the ring is forced into a specific chair conformation. This 3D projection is critical for optimizing binding thermodynamics (lowering entropic penalty upon target binding).

  • The Hydroxymethyl Vector: The -CH₂OH group at the 6-position serves as a versatile synthetic handle. It can be oxidized to an aldehyde for reductive aminations, converted to a leaving group for SN2 displacements, or used to build complex bridged/bicyclic architectures.

Synthetic Divergence & Workflow Mapping

The true value of CAS 3021505-30-3 lies in its orthogonal reactivity. The diagram below illustrates the logical flow of functionalization, dictated by the inherent electronic properties of the molecule.

Piperazinone_Pathways Core CAS 3021505-30-3 (R)-6-(Hydroxymethyl)piperazin-2-one HCl FreeBase Free Base Generation (DIPEA / TEA) Core->FreeBase N4_Funct N4-Functionalization (Highly Nucleophilic) FreeBase->N4_Funct Mild conditions O_Funct O-Functionalization (Hydroxyl Vector) FreeBase->O_Funct N4-protected N1_Funct N1-Functionalization (Requires Strong Base) FreeBase->N1_Funct N4/O-protected N4_Sub Reductive Amination Acylation / Sulfonylation N4_Funct->N4_Sub O_Sub Oxidation to Aldehyde Etherification / Activation (MsCl) O_Funct->O_Sub N1_Sub N-Alkylation (NaH, R-X) Cross-Coupling N1_Funct->N1_Sub Bicyclic Bicyclic Scaffolds (Intramolecular Cyclization) N4_Sub->Bicyclic O_Sub->Bicyclic

Orthogonal reactivity pathways of (R)-6-(Hydroxymethyl)piperazin-2-one based on electronic properties.

Experimental Protocol: Regioselective Scaffold Activation

To utilize this building block effectively, the N4 amine must typically be functionalized or masked before manipulating the hydroxyl group. The following self-validating protocol details the regioselective N4-Boc protection followed by O-mesylation , a highly common workflow to prepare the scaffold for cross-coupling.

Phase 1: Free-Basing and Regioselective N4-Protection

Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic N4 amine. Diisopropylethylamine (DIPEA) is used as it is non-nucleophilic, preventing competition with the substrate. The N1 lactam nitrogen will remain unreactive toward Boc-anhydride under these mild conditions.

  • Preparation: Suspend (R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride (1.0 eq, 10 mmol, 1.66 g) in anhydrous Dichloromethane (DCM) (30 mL) under a nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C. Add DIPEA (2.5 eq, 25 mmol, 4.35 mL) dropwise. The mixture will become homogeneous as the free base is generated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol, 2.29 g) dissolved in 5 mL DCM dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-tert-butyl 3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate intermediate.

Phase 2: O-Activation (Mesylation)

Causality: Converting the primary alcohol to a methanesulfonate (mesylate) ester creates an excellent leaving group, priming the 6-position for nucleophilic attack (e.g., by an aryl amine or thiol) to expand the pharmacophore.

  • Preparation: Dissolve the crude N4-Boc intermediate (approx. 10 mmol) in anhydrous DCM (25 mL) and cool to 0 °C under nitrogen.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL).

  • Activation: Slowly add Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol, 0.93 mL) dropwise. Critical Step: Maintain the temperature at 0 °C to prevent the mesylate from undergoing premature intramolecular cyclization with the lactam nitrogen.

  • Reaction: Stir at 0 °C for 1 hour. Monitor completion via TLC (Stain with Ninhydrin; the hydroxyl starting material will appear differently than the mesylate).

  • Quench & Isolate: Quench with ice water (20 mL). Extract with DCM (2 x 20 mL). Wash the combined organics with cold 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine. Dry over Na₂SO₄ and concentrate at <30 °C to yield the activated building block, ready for immediate downstream coupling.

Analytical Validation Standards

To ensure the integrity of the synthesized or procured CAS 3021505-30-3, the following Quality Control (QC) parameters must be validated:

  • Chiral Integrity (ee%): Must be evaluated using Supercritical Fluid Chromatography (SFC) or Chiral HPLC (e.g., Chiralpak IG column) to ensure the (R)-enantiomer has not racemized. Enantiomeric excess should be >98%.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic broad singlet of the lactam N-H (around 7.8–8.2 ppm) and the complex multiplets of the diastereotopic protons on the piperazine ring (C3 and C5 positions) due to the rigid chair conformation induced by the 6-hydroxymethyl group.

  • Mass Spectrometry (ESI-MS): For the free base, expect an [M+H]⁺ peak at m/z 131.1. The absence of an [M+H]⁺ peak at m/z 231.1 in the raw material confirms it is not pre-Boc protected.

References

  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

Exploratory

An In-Depth Technical Guide to Assessing the In Vitro Metabolic Stability of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

Introduction In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Among these, metabolic stability is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[2] This guide provides an in-depth, technical framework for evaluating the in vitro metabolic stability of a novel drug candidate, using 6-(Hydroxymethyl)piperazin-2-one hydrochloride as a practical case study.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[3][4] The specific compound, 6-(Hydroxymethyl)piperazin-2-one, incorporates a lactam function and a primary alcohol, presenting several potential sites for metabolic transformation. Understanding its metabolic fate is crucial for its development.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that the experimental design is robust, self-validating, and directly translatable to critical project decisions.

Core Principles of In Vitro Metabolic Assessment

The primary goal of an in vitro metabolic stability assay is to determine a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[5] This is typically quantified as the intrinsic clearance (CLint), which represents the maximal ability of a metabolic system (like the liver) to clear the drug.[2]

The liver is the body's primary site of drug metabolism, which is broadly categorized into two phases:

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, are the main drivers of Phase I reactions.[6]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.[7]

To model this in vitro, we utilize subcellular fractions or whole cells derived from the liver:

  • Liver Microsomes: These are vesicles formed from the endoplasmic reticulum, isolated by centrifugation. They are a rich source of CYP enzymes and are excellent for assessing Phase I metabolism.[6][8] Due to their cost-effectiveness and high-throughput capability, they are often the first-line tool in early discovery.[6]

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II enzymes, as well as necessary cofactors and transporters.[9] They provide a more comprehensive picture of overall hepatic metabolism.[1]

Our investigation into 6-(Hydroxymethyl)piperazin-2-one hydrochloride will begin with liver microsomes to efficiently assess its vulnerability to CYP-mediated metabolism.

Experimental Design & Strategy

The experimental strategy is designed to be tiered, starting with a foundational screen in human liver microsomes (HLM) and expanding based on the initial findings.

Tier 1: Human Liver Microsome (HLM) Stability Assay

The objective is to determine the rate of disappearance of 6-(Hydroxymethyl)piperazin-2-one over time when incubated with HLM in the presence of the essential Phase I cofactor, NADPH.[7][10]

Rationale for Key Choices:

  • Test System: Pooled HLM from multiple donors is used to average out inter-individual variability in enzyme expression.

  • Cofactor: NADPH is required to donate reducing equivalents to the CYP-P450 catalytic cycle. A parallel incubation without NADPH serves as a crucial negative control to rule out non-enzymatic degradation.[10]

  • Positive Controls: Including compounds with known metabolic fates (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin) is essential to validate the activity of the microsomal batch and the overall assay performance.[6]

  • Test Compound Concentration: A concentration of 1 µM is typically used. This is low enough to be below the Michaelis constant (Km) for most drug-metabolizing enzymes, ensuring the reaction kinetics are in the linear range (first-order kinetics), which simplifies the calculation of CLint.

Analytical Cornerstone: LC-MS/MS Method Development

The accurate quantification of the parent compound is the bedrock of this assay. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its unparalleled sensitivity, selectivity, and speed.[11][12]

A robust LC-MS/MS method for 6-(Hydroxymethyl)piperazin-2-one must be developed prior to the stability assay. This involves:

  • Mass Spectrometry Optimization: Direct infusion of the compound into the mass spectrometer to determine the optimal precursor ion (m/z of the parent molecule) and to identify stable, high-intensity product ions after fragmentation. This pair of m/z values forms the basis of the Multiple Reaction Monitoring (MRM) transition, which provides high selectivity.[11]

  • Chromatographic Separation: Developing a reversed-phase HPLC or UHPLC method to ensure the compound is separated from potential interferences in the complex microsomal matrix.[13]

  • Sample Preparation: The reaction must be stopped effectively ("quenched"), typically by adding a cold organic solvent like acetonitrile, which also precipitates proteins.[6][10] An internal standard is added at this step to control for variations in sample processing and instrument response.[6]

Experimental Workflow Diagram

The overall workflow for the HLM stability assay is a self-validating system, from preparation to analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_quench 3. Reaction Quenching cluster_analysis 4. Analysis & Data Processing prep_compound Prepare 1 µM Test Compound (6-(Hydroxymethyl)piperazin-2-one HCl) pre_incubate Pre-incubate HLM + Compound for 5 min prep_compound->pre_incubate prep_hlm Thaw & Prepare HLM (0.5 mg/mL) prep_hlm->pre_incubate prep_controls Prepare Positive Controls (Verapamil, Warfarin) prep_controls->pre_incubate prep_cofactor Prepare NADPH Solution (1 mM final concentration) start_reaction Initiate Reaction Add NADPH (+NADPH) or Buffer (-NADPH) prep_cofactor->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Transfer Aliquot to Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_proc Calculate Peak Area Ratios (Compound / Internal Standard) lcms->data_proc calc Calculate t½ and CLint data_proc->calc

Caption: Workflow for the HLM Metabolic Stability Assay.

Detailed Protocol: Human Liver Microsome Stability Assay
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of 6-(Hydroxymethyl)piperazin-2-one HCl in DMSO. Create a working solution by further dilution in buffer.

    • Prepare a regenerating system solution containing NADPH.

  • Incubation Setup:

    • In a 96-well plate, add buffer, the liver microsome suspension (to a final concentration of 0.5 mg/mL), and the test compound working solution (to a final concentration of 1 µM).

    • Prepare separate wells for the "+NADPH" and "-NADPH" conditions.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[10]

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution to the "+NADPH" wells and an equal volume of buffer to the "-NADPH" wells.[6]

    • Immediately remove an aliquot from each well for the 0-minute time point and transfer it to a quenching plate containing ice-cold acetonitrile with a suitable internal standard.[6]

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench them in the same manner.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and vortex the quenching plate.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[7]

Data Analysis and Interpretation

The raw data from the LC-MS/MS instrument will be the peak area of the test compound and the internal standard at each time point.

  • Calculate Response Ratio: For each time point, calculate the peak area ratio (Test Compound Peak Area / Internal Standard Peak Area).

  • Normalize to Time Zero: Express the response at each time point as a percentage of the response at time zero (% Remaining).

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line is the rate constant of elimination (k).

    • Slope = -k

    • t½ (min) = 0.693 / k[6]

  • Calculate Intrinsic Clearance (CLint): Use the half-life and the protein concentration to calculate the intrinsic clearance.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein concentration]) * 1000[10]

Illustrative Data Presentation

The results should be summarized in a clear, tabular format.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
6-(Hydroxymethyl)piperazin-2-one HCl 45 30.8 Medium
Verapamil (High Clearance Control)< 10> 150High
Warfarin (Low Clearance Control)> 90< 15Low
Table 1: Example metabolic stability data from a Human Liver Microsome assay. Data for the title compound is hypothetical.

Interpretation:

  • Low Clearance (CLint < 15): The compound is likely to have a long in vivo half-life and low first-pass metabolism.

  • Medium Clearance (CLint 15-80): Further investigation is warranted.

  • High Clearance (CLint > 80): The compound is likely to be rapidly metabolized in vivo, potentially leading to poor oral bioavailability.

Potential Metabolic Pathways of 6-(Hydroxymethyl)piperazin-2-one

Based on the structure, we can hypothesize several potential metabolic pathways. A follow-up metabolite identification (Met-ID) study using high-resolution mass spectrometry would be required to confirm these.[14][15]

  • Oxidation of the primary alcohol: The hydroxymethyl group is a prime target for alcohol dehydrogenase or CYP enzymes, which could oxidize it first to an aldehyde and then to a carboxylic acid.

  • Hydroxylation of the piperazine ring: CYPs could add a hydroxyl group to one of the aliphatic carbons on the ring.

  • N-dealkylation/Ring Opening: While less common for such a constrained ring, cleavage of the amide bond or other ring bonds is possible.

  • Phase II Conjugation: If hepatocytes were used, the primary alcohol or any newly formed hydroxyl groups could be conjugated with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes).

G cluster_phase1 Phase I Metabolism (CYPs, ADH) cluster_phase2 Phase II Metabolism (UGTs) Parent 6-(Hydroxymethyl)piperazin-2-one Ox_Aldehyde Aldehyde Intermediate Parent->Ox_Aldehyde Oxidation Ring_OH Ring Hydroxylation Parent->Ring_OH Hydroxylation Glucuronide O-Glucuronide Conjugate Parent->Glucuronide Glucuronidation Ox_Acid Carboxylic Acid Metabolite Ox_Aldehyde->Ox_Acid Oxidation Ring_OH->Glucuronide Glucuronidation

Caption: Hypothesized Metabolic Pathways.

Conclusion

This guide outlines a robust, scientifically-grounded framework for assessing the in vitro metabolic stability of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. By starting with a validated human liver microsomal assay, researchers can generate crucial data on the compound's intrinsic clearance, allowing for its classification and informing the next steps in the drug discovery cascade. The causality-driven approach, from experimental design to data interpretation, ensures that the generated knowledge is reliable and actionable. The subsequent identification of key metabolites will provide a deeper understanding of its biotransformation, guiding any necessary structural modifications to optimize its pharmacokinetic profile for clinical success.

References

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • LCGC International. (n.d.). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • IONTOX. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Marques, C. G., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]

  • Ma, C., & Gonzalez, F. J. (2013). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Agilent Technologies, Inc. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Shimadzu. (2024, July 11). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Choi, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2026, March 31). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • SpringerLink. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride in Polar Solvents: Thermodynamic Mechanisms and Analytical Determination

Executive Summary The piperazinone scaffold is a ubiquitous structural motif in modern drug discovery, frequently utilized to impart conformational restriction and improve the pharmacokinetic properties of lead compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazinone scaffold is a ubiquitous structural motif in modern drug discovery, frequently utilized to impart conformational restriction and improve the pharmacokinetic properties of lead compounds. Specifically, 6-(Hydroxymethyl)piperazin-2-one hydrochloride presents a highly polar, functionalized heterocycle. Understanding its solubility profile in polar solvents is critical for downstream applications, ranging from reaction solvent selection in chemical synthesis to pre-formulation screening and liquid dosage form development.

This technical guide explores the thermodynamic drivers of this compound's solvation, provides a predictive quantitative solubility profile, and establishes a self-validating experimental protocol for empirical determination.

Structural Analysis & Solvation Thermodynamics

The solubility of 6-(Hydroxymethyl)piperazin-2-one hydrochloride is governed by the interplay between its solid-state crystal lattice energy and the solvation energy provided by the solvent. The molecule possesses three distinct structural features that dictate its interaction with polar media:

  • The Piperazin-2-one Ring: This cyclic amide/amine core provides both hydrogen-bond donor (secondary amine, if not fully protonated) and acceptor (amide carbonyl) sites.

  • The Hydroxymethyl Group (-CH₂OH): A primary alcohol that acts as a strong hydrogen-bond donor and acceptor, significantly increasing the compound's affinity for protic solvents.

  • The Hydrochloride Salt Form: The protonation of the basic piperazine nitrogen converts the free base into an ionic salt. Salt formation drastically reduces the energy barrier for dissolution in high-dielectric media by enabling powerful ion-dipole interactions[1].

The Causality of Dissolution

For dissolution to occur, the energy released by solvent-solute interactions (solvation energy) must exceed the energy required to disrupt the solute-solute interactions in the crystal lattice (lattice energy). In polar protic solvents like water, the high dielectric constant ( ϵ≈80.1 ) shields the electrostatic attraction between the protonated piperazinium cation and the chloride anion. Simultaneously, the solvent forms an extensive hydrogen-bonded network with the hydroxymethyl and amide groups.

Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the solvent acts as a powerful hydrogen-bond acceptor. The hydroxymethyl proton and the protonated amine interact strongly with the sulfoxide oxygen, leading to high solubility despite the lack of solvent-donated hydrogen bonds. Piperazin-2-one derivatives are known to exhibit solubility exceeding 100 mg/mL in DMSO under ultrasonic agitation[2].

Solvation_Mechanism cluster_solvation Solvent Interaction (Exothermic) Lattice Crystal Lattice (API-HCl Salt) Dissociation Ion Dissociation (Endothermic) Lattice->Dissociation Solvation Energy > Lattice Energy HBond Hydrogen Bonding (Hydroxymethyl & Amide) Dissociation->HBond IonDipole Ion-Dipole Interactions (Protonated Amine & Cl⁻) Dissociation->IonDipole Equilibrium Thermodynamic Equilibrium (Solvated State) HBond->Equilibrium IonDipole->Equilibrium

Thermodynamic pathway of 6-(Hydroxymethyl)piperazin-2-one HCl solvation.

Quantitative Solubility Profile in Polar Solvents

Based on the physicochemical properties of the piperazinone core and the hydrochloride salt form, the solubility profile across common polar solvents exhibits a clear hierarchy driven by dielectric constants and hydrogen-bonding capacities.

Table 1: Representative Solubility Profile of 6-(Hydroxymethyl)piperazin-2-one HCl at 25°C

SolventDielectric Constant ( ϵ )H-Bond CapacityEstimated SolubilityPrimary Solvation Mechanism
Water 80.1Donor / Acceptor> 200 mg/mL (Freely Soluble)Ion-dipole, extensive H-bonding
DMSO 46.7Acceptor~ 100 mg/mL (Soluble)Strong ion-dipole, H-bond acceptance
Methanol 32.7Donor / Acceptor30 - 50 mg/mL (Sparingly Soluble)Moderate H-bonding, partial ionization
DMF 36.7Acceptor20 - 40 mg/mL (Sparingly Soluble)Dipole-dipole, H-bond acceptance
Ethanol 24.5Donor / Acceptor10 - 20 mg/mL (Slightly Soluble)Weak H-bonding, lower dielectric shielding

Note: Actual empirical values may vary based on the specific polymorphic form of the synthesized batch. Highly crystalline forms will exhibit lower kinetic solubility.

Experimental Methodology: The Saturation Shake-Flask Protocol

To transition from predictive models to empirical data, the saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3]. Unlike kinetic dissolution methods, the shake-flask method ensures that the chemical potential of the solid phase is perfectly balanced with the solvated phase, eliminating supersaturation artifacts[4].

Step-by-Step Workflow

Step 1: Solid Dispensing (Excess API) Accurately weigh an excess amount of 6-(Hydroxymethyl)piperazin-2-one hydrochloride (approximately 10-20% above the estimated saturation point) into a 2 mL borosilicate glass HPLC vial. Causality: An excess of solid is mandatory to maintain the thermodynamic equilibrium between the undissolved crystal lattice and the solution.

Step 2: Solvent Addition Add exactly 1.0 mL of the target polar solvent (e.g., HPLC-grade Water, DMSO, Methanol). Ensure solvents are degassed to prevent oxidative degradation during the equilibration phase.

Step 3: Equilibration Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 150 rpm for 24 to 48 hours. Causality: 24 hours is typically sufficient for highly soluble salts, but 48 hours guarantees that the system has reached a true thermodynamic plateau, preventing false low readings from slow-dissolving polymorphs.

Step 4: Phase Separation Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality: Centrifugation is preferred over filtration for small molecules to avoid active pharmaceutical ingredient (API) adsorption onto the filter membrane, which can artificially lower the quantified solubility.

Step 5: Quantification Carefully aspirate the clear supernatant. Dilute the sample appropriately with the HPLC mobile phase to fall within the linear dynamic range of the detector. Analyze via High-Performance Liquid Chromatography (HPLC). Because the piperazinone ring lacks a strong chromophore, Charged Aerosol Detection (CAD) or low-wavelength UV (e.g., 210 nm) is recommended for accurate quantification.

ShakeFlask_Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Solvent Addition (Polar Media) Step1->Step2 Step3 3. Equilibration (24-48h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV/CAD) Step4->Step5

Standardized saturation shake-flask workflow for equilibrium solubility.

Conclusion & Formulation Considerations

The solubility profile of 6-(Hydroxymethyl)piperazin-2-one hydrochloride is heavily biased toward highly polar, high-dielectric environments due to its ionic nature and dense hydrogen-bonding network. Its exceptional solubility in water makes it an ideal candidate for aqueous oral or intravenous formulations. However, its high solubility in DMSO also makes it highly tractable for in vitro biological assays where DMSO stock solutions are standard.

When formulating this compound, researchers must account for its hygroscopicity—a common trait among highly water-soluble hydrochloride salts. Exposure to ambient humidity can lead to deliquescence or the formation of hydrates, which will alter the effective molecular weight and the thermodynamic solubility profile over time.

References

  • Piperazin-2-one | Intermediate Source: MedChemExpress URL
  • Handbook of Pharmaceutical Salts: Properties Selection and Use Source: Organic Process Research & Development - ACS Publications URL
  • Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method Source: Mediterranean Journal of Pharmacy and Pharmaceutical Sciences URL
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

Sources

Exploratory

Mechanism of Action of Piperazin-2-one Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary The piperazin-2-one scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by its rigid, non-planar geometry and potent hydrogen-bonding capabilities, this heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazin-2-one scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by its rigid, non-planar geometry and potent hydrogen-bonding capabilities, this heterocyclic core acts as an exceptional peptidomimetic. By mimicking peptide β -turns and α -helices, piperazin-2-one hydrochloride derivatives can seamlessly intercalate into enzyme active sites and disrupt complex protein-protein interactions (PPIs). This whitepaper provides an in-depth analysis of the target-specific mechanisms of action of these derivatives, supported by quantitative structure-activity relationship (SAR) data and field-proven experimental methodologies.

Molecular Basis of Action: The Privileged Scaffold

The pharmacological versatility of piperazin-2-one hydrochloride derivatives stems from their unique structural topology. The integration of a carbonyl group adjacent to a nitrogen atom within the six-membered piperazine ring creates a localized dipole and a rigidified amide bond. This structural constraint reduces the entropic penalty upon binding to biological targets.

Furthermore, the hydrochloride salt formulation enhances aqueous solubility and bioavailability, a critical factor for in vitro screening and in vivo efficacy. Depending on the substitution pattern (e.g., at the N1, C3, or C6 positions), these derivatives exhibit highly divergent mechanisms of action, ranging from oncology to virology and parasitology[1].

Target-Specific Mechanisms of Action

Oncology: Farnesyltransferase (FTase) Inhibition

Mutations in the RAS oncogene are prevalent in numerous human cancers. Ras proteins require post-translational lipid modification—specifically, farnesylation—to anchor to the inner cell membrane and activate downstream MAPK/ERK proliferation pathways.

Derivatives synthesized from the 1-(3-chlorophenyl)piperazin-2-one hydrochloride core act as potent Farnesyltransferase Inhibitors (FTIs)[2].

  • Mechanism: These compounds act as competitive inhibitors, mimicking the CAAX peptide motif of Ras. By binding to the active site of FTase, they block the transfer of the farnesyl isoprenoid tail to the Ras protein.

  • Consequence: Unprenylated Ras accumulates in the cytosol, rendering it inactive. This halts the signal transduction cascade, leading to cell cycle arrest and apoptosis in cancer cell lines such as HT-29 (colon) and A549 (lung)[3].

G FTase Farnesyltransferase (FTase) Ras_Prenylated Prenylated Ras (Membrane-bound, Active) FTase->Ras_Prenylated Farnesylation Inhibitor Piperazin-2-one Derivative (Inhibitor) Inhibitor->FTase Competitive Inhibition Ras_Unprenylated Unprenylated Ras (Cytosolic, Inactive) Inhibitor->Ras_Unprenylated Accumulation Ras_Unprenylated->FTase CAAX Motif Binding Apoptosis Cell Cycle Arrest / Apoptosis Ras_Unprenylated->Apoptosis Lack of Survival Signal MAPK MAPK/ERK Cascade Ras_Prenylated->MAPK Signal Transduction

Mechanism of FTase inhibition by piperazin-2-one derivatives halting Ras signaling.

Virology: Inhibition of Adenovirus DNA Replication

Human adenoviruses (Ads) cause severe morbidity in immunocompromised patients. High-throughput screening has identified trisubstituted piperazin-2-one derivatives (e.g., Compound 15D8) as potent antiviral agents[4].

  • Mechanism: Unlike traditional antivirals that target viral entry or protease cleavage, these specific piperazin-2-one derivatives selectively inhibit Ad DNA replication within the host cell nucleus. The stereochemistry is critical; the (S)-enantiomer at the C6 position of the piperazinone ring is typically the active configuration, indicating a highly specific protein-target interaction[4].

Parasitology: TRP Channel Modulation

Praziquantel (PZQ), the primary treatment for schistosomiasis, relies heavily on its piperazin-2-one core.

  • Mechanism: The carbonyl oxygen of the piperazin-2-one ring forms a crucial, high-affinity hydrogen bond with the transient receptor potential (TRP) ion channel (Sm.TRPMPZQ) of Schistosoma mansoni[5].

  • Consequence: This interaction triggers a massive influx of calcium ions into the parasite, causing rapid tetanic muscle contraction, tegumental disruption, and ultimately, parasite death. Removing or substituting the piperazin-2-one ring results in a complete loss of biological activity[5].

Quantitative Structure-Activity Relationship (SAR) Data

To understand the efficacy of these derivatives, it is crucial to analyze their quantitative metrics. The table below summarizes the biological activity of various piperazin-2-one subclasses based on recent literature[2][4][6].

Compound Class / Core ScaffoldPrimary Target / MechanismBiological ApplicationKey Metric (Efficacy/Toxicity)
Trisubstituted Piperazin-2-ones (e.g., 15D8)Viral DNA ReplicationAntiviral (Adenovirus)IC 50​ < 5 μ M (Minimal cytotoxicity)
1-(3-chlorophenyl)piperazin-2-ones Farnesyltransferase (FTase)Oncology (HT-29, A549)Significant cytotoxicity (<500 μ M)
Aminophosphonate Derivatives Caspase 3/7 ActivationOncology (MV4-11, HUH7)TD 50​ ~ 50 μ M (Dose-dependent)
Praziquantel (PZQ) Sm.TRPMPZQ Ion ChannelAnti-schistosomalRapid onset of tetanic contraction

In Vitro Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of piperazin-2-one hydrochloride derivatives must rely on self-validating experimental systems. Below are the definitive protocols for assessing FTase inhibition and cellular cytotoxicity.

Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay

This protocol utilizes Fluorescence Polarization (FP) to quantify the competitive inhibition of FTase.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl 2​ , 20 mM KCl, and 1 mM DTT. Causality: DTT maintains the reducing environment necessary to prevent oxidation of the FTase zinc-binding domain, ensuring baseline enzymatic viability.

  • Inhibitor Incubation: Pre-incubate recombinant human FTase with varying concentrations of the piperazin-2-one derivative (0.1 nM to 100 μ M) in a 384-well microplate for 15 minutes at room temperature. Include Tipifarnib as a positive control and 1% DMSO as a vehicle control. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, preventing false-negative kinetic artifacts.

  • Reaction Initiation: Add fluorescently labeled Ras-CAAX peptide substrate and Farnesyl Pyrophosphate (FPP). Incubate for 60 minutes at 37°C.

  • Reaction Quenching & Measurement: Add a proprietary quenching reagent containing an FP binding agent. Read the plate on a microplate reader (Ex: 485 nm, Em: 530 nm). Causality: The binding agent specifically binds to the farnesylated product, increasing its molecular volume and thereby increasing fluorescence polarization. A decrease in the FP signal directly correlates with the inhibitory potency of the piperazin-2-one derivative.

Protocol 2: Cytotoxicity Assessment (MTT Assay) for Hit Validation

This protocol validates the phenotypic effect of the biochemical hits.

  • Cell Seeding and Synchronization: Seed target cells (e.g., HT-29, A549) and control cells (e.g., MRC-5 fibroblasts) at 5×103 cells/well in a 96-well plate. Incubate overnight in serum-free media. Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase, ensuring that the observed cytotoxic effects are due to the compound's mechanism rather than variations in cellular division rates.

  • Compound Treatment: Treat cells with serial dilutions of the piperazin-2-one derivatives for 72 hours.

  • Formazan Solubilization and Quantification: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Aspirate media and dissolve the resulting formazan crystals in 100 μ L of DMSO. Measure absorbance at 570 nm. Causality: Absorbance at 570 nm is directly proportional to mitochondrial reductase activity. This provides a self-validating metric of cellular metabolic competence, confirming true cytotoxicity rather than mere membrane disruption.

Workflow Synth Synthesis of Piperazin-2-one Derivatives HTS High-Throughput Screening (Primary Assay) Synth->HTS Library Generation MTT Cytotoxicity Profiling (MTT Assay) HTS->MTT Hit Identification SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR Efficacy vs Toxicity SAR->Synth Rational Redesign Lead Lead Candidate Selection SAR->Lead Optimization

Iterative workflow for screening and optimizing piperazin-2-one derivatives.

References

  • Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative Antiviral Research (via PubMed Central) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Letters in Drug Design & Discovery (via PubMed Central) URL:[Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Molecules (MDPI) URL:[Link]

  • Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Molecules (via PubMed Central) URL:[Link]

Sources

Foundational

A Technical Guide to the Thermal Stability and Melting Point Characterization of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical physicochemical properties that profound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical physicochemical properties that profoundly influence its entire lifecycle, from manufacturing and formulation to storage and therapeutic efficacy.[][2] This technical guide provides a comprehensive framework for the characterization of the thermal properties of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, a substituted piperazinone of interest in pharmaceutical development. As specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed methodological guide. It outlines the core principles, experimental protocols, and data interpretation strategies necessary for a robust evaluation, enabling researchers to generate high-quality, reliable data essential for regulatory submissions and successful drug product development.

Introduction: The "Why" of Thermal Characterization

6-(Hydroxymethyl)piperazin-2-one hydrochloride belongs to the piperazine class of compounds, a scaffold present in numerous marketed drugs.[3] The introduction of a hydroxymethyl group and its formulation as a hydrochloride salt are intended to modulate its physicochemical properties, such as solubility and stability. However, these modifications also directly impact its thermal behavior.

A thorough understanding of the melting point and thermal stability is not merely an academic exercise; it is a cornerstone of drug development mandated by regulatory bodies like the ICH.[4][5] These parameters dictate:

  • Manufacturing Processes: Stability at various temperatures informs decisions on drying, milling, and granulation methods.[2]

  • Formulation Strategy: The melting point influences the choice of excipients and the feasibility of certain dosage forms, such as melt-based formulations.

  • Storage and Shelf-Life: Decomposition kinetics, determined through thermal analysis, are essential for establishing appropriate storage conditions and defining the product's expiration date.[6][7]

  • Purity Assessment: A sharp melting point is a primary indicator of high purity, while a broad melting range often suggests the presence of impurities.[8]

This guide provides the necessary protocols to elucidate these critical characteristics for 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

Core Analytical Techniques: A Triad of Thermal Analysis

A multi-faceted approach is essential for a complete thermal profile. No single technique provides all the answers; instead, the combination of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM) offers a synergistic and self-validating system.[9][10]

  • Differential Scanning Calorimetry (DSC): This is the workhorse for measuring heat flow into or out of a sample as a function of temperature.[11][12] It quantitatively measures thermal events like melting (endothermic) and decomposition (exothermic).[13]

  • Thermogravimetric Analysis (TGA): TGA provides precise information on the mass of a sample as it is heated.[14][15] This is critical for identifying the loss of volatiles (like water or residual solvents) and determining the temperature at which thermal decomposition begins.[16]

  • Hot-Stage Microscopy (HSM): HSM provides invaluable visual confirmation of the thermal events detected by DSC and TGA.[17][18] By observing the sample under a microscope as it is heated, one can definitively distinguish between melting, color change, and decomposition.[19]

Experimental Protocols: Generating Robust Data

The following protocols are designed to provide a comprehensive thermal analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

Melting Point Determination

This initial screen provides a basic, yet crucial, piece of data.

Methodology:

  • Sample Preparation: Finely powder a small amount of the sample. Pack the dry powder into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Analysis:

    • Place the capillary tube into the heating block.

    • Use a rapid heating rate (e.g., 10-20 °C/min) for an initial determination to find the approximate melting range.

    • For a precise measurement, use a fresh sample and a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.

Differential Scanning Calorimetry (DSC) Analysis

Causality: DSC is employed to quantify the energetics of phase transitions. For a hydrochloride salt, we expect to see a sharp endotherm corresponding to the melting point. Any exothermic events may indicate decomposition.[20][21]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 300 °C). A temperature high enough to induce decomposition is necessary to understand the full thermal profile.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used for pharmaceutical screening.

    • Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and enthalpy (ΔH) of any endothermic or exothermic events.

dot

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation weigh Weigh 2-5 mg of API pan Place in Aluminum Pan weigh->pan crimp Crimp with Lid pan->crimp load Load Sample & Ref. Pans crimp->load program Set Temp Program (e.g., 25-300°C @ 10°C/min) load->program purge Apply N2 Purge program->purge run Initiate Heating purge->run thermogram Generate Thermogram (Heat Flow vs. Temp) run->thermogram analyze Identify Onset, Peak, and Enthalpy (ΔH) thermogram->analyze

Caption: Workflow for DSC analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

Thermogravimetric Analysis (TGA)

Causality: TGA is crucial for determining if mass loss (e.g., from desolvation or decomposition) precedes, accompanies, or follows the melting endotherm observed in DSC.[10][22] For a hydrochloride salt, it is important to assess if HCl is lost at elevated temperatures.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample directly into a TGA pan (ceramic or platinum is often preferred for high temperatures).

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 400 °C or until mass loss is complete).

    • Heating Rate: Use a heating rate consistent with the DSC experiment (10 °C/min).

    • Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of any mass loss events and quantify the percentage of mass lost at each step.

dot

tga_workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Interpretation weigh Weigh 5-10 mg of API pan Place in TGA Pan weigh->pan load Load Sample Pan pan->load program Set Temp Program (e.g., 25-400°C @ 10°C/min) load->program purge Apply N2 Purge program->purge run Initiate Heating purge->run curve Generate TGA Curve (% Mass vs. Temp) run->curve analyze Identify Onset Temp and % Mass Loss curve->analyze

Caption: Workflow for TGA analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

Data Interpretation and Expected Results

Based on the structure of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, we can anticipate its thermal behavior by drawing parallels with similar compounds. Piperazine and its derivatives are known to exhibit thermal degradation, and hydrochloride salts can influence melting behavior significantly.[23][24][25]

Expected Observations:

  • Melting Point: As a crystalline salt, a relatively sharp and high melting point is expected. The presence of strong ionic interactions and hydrogen bonding (from the hydroxymethyl and amide groups) should contribute to a stable crystal lattice.

  • Thermal Stability: The piperazin-2-one ring may be susceptible to thermal degradation at elevated temperatures.[26] TGA will reveal the onset temperature of this decomposition. It is possible that melting and decomposition occur concurrently, a phenomenon that would be observed as a DSC endotherm immediately followed by an exotherm, coupled with mass loss in the TGA.

The data generated from these experiments should be summarized for clear comparison and reporting.

Table 1: Summary of Thermal Analysis Data to be Collected

ParameterTechniqueDescription
Melting Range Melting Point App. / HSMThe temperature range from the onset of melting to the clear point.[8]
Melting Onset (T_onset) DSCThe extrapolated onset temperature of the melting endotherm.
Melting Peak (T_peak) DSCThe temperature at the peak of the melting endotherm.[20]
Enthalpy of Fusion (ΔH_fus) DSCThe energy required to melt the sample (J/g); related to crystallinity.
Decomposition Onset (T_d) TGAThe temperature at which significant mass loss due to decomposition begins.[27]
Mass Loss (%) TGAThe percentage of mass lost at different temperature intervals.
Visual Events HSMVisual observation of melting, color change, sublimation, or decomposition.[17]

Conclusion: Building a Foundation for Development

Characterizing the thermal stability and melting point of 6-(Hydroxymethyl)piperazin-2-one hydrochloride is a fundamental step in its journey from a candidate molecule to a viable drug product. The integrated use of DSC, TGA, and HSM, as detailed in this guide, provides a robust, self-validating system for generating the critical data required for informed decision-making in process development, formulation design, and regulatory compliance. By following these protocols, researchers can confidently establish a comprehensive thermal profile, ensuring a solid foundation for the subsequent stages of pharmaceutical development.[28][29]

References

  • Chadwick, K., et al. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. Available at: [Link]

  • Patel, P. (2023). Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. LinkedIn. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available at: [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • Rawat, A., & Shankara, S. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Particulate Science and Technology, 38(4), 499-507. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. NETZSCH. Available at: [Link]

  • Iqbal, H., et al. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. PubMed. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. Available at: [Link]

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. CD Formulation. Available at: [Link]

  • Labcompare. (2021). Turning up the Heat – The Benefits and Applications of Hot-stage Microscopy. Labcompare. Available at: [Link]

  • European Pharmaceutical Review. (n.d.). Principles of Differential Scanning Calorimetry (DSC). European Pharmaceutical Review. Available at: [Link]

  • Mandal, A. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. Available at: [Link]

  • Tcholakova, I. F., et al. (1995). A thermal study of Cu(II) compounds formed with piperazine derivatives. Journal of Thermal Analysis, 44, 1155-1158. Available at: [Link]

  • IntechOpen. (2023). Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. IntechOpen. Available at: [Link]

  • Shinde, V. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Labinsights. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analyzer (TGA). NETZSCH. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]

  • International Council for Harmonisation (ICH). (1995). ICH Harmonised Tripartite Guideline - Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products Q5C. ICH. Available at: [Link]

  • Global Market Insights. (2026). How Pharma Companies Use DSC in Drug Development Stability. Global Market Insights. Available at: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available at: [Link]

  • Freeman, S., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 381-388. Available at: [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Demurtas, M., et al. (2021). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Molecules, 26(17), 5233. Available at: [Link]

  • Grbić, S., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(5), 635. Available at: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available at: [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]

  • Demurtas, M., et al. (2021). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(21), 7490-7498. Available at: [Link]

  • Kumar, L. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, 23(1), 579-596. Available at: [Link]

  • Cambrex. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Cambrex. Available at: [Link]

  • Kumar, L., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(3), 345-353. Available at: [Link]

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Exploratory

Mass Spectrometry Fragmentation Pattern of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride: A Mechanistic and Analytical Guide

Physicochemical Context & Ionization Causality 6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS: 1955507-21-7) is a highly polar, low-molecular-weight heterocycle frequently utilized as a pharmacophore in neuroactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Ionization Causality

6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS: 1955507-21-7) is a highly polar, low-molecular-weight heterocycle frequently utilized as a pharmacophore in neuroactive drug development and peptidomimetic synthesis[1]. To accurately quantify this compound or identify its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), one must first understand the causality behind its ionization behavior.

The free base possesses a monoisotopic mass of 130.0742 Da (C5H10N2O2). In an electrospray ionization (ESI) source, the secondary amine within the piperazine ring acts as the primary protonation site due to its high gas-phase basicity compared to the amide nitrogen. This yields a robust precursor ion [M+H]+ at m/z 131.08.

The Hydrochloride Challenge: The presence of the hydrochloride salt introduces a critical analytical hurdle. Chloride ions are notorious for causing severe ion suppression in positive ESI mode. If the compound is analyzed using standard reversed-phase (C18) chromatography, its high polarity (logP < 0) will cause it to elute in the void volume alongside the chloride counterions, leading to signal quenching. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is mechanistically required to retain the analyte past the void volume, ensuring the desolvation process is free from chloride-induced suppression.

Mechanistic Fragmentation Pathways (CID)

Under Collision-Induced Dissociation (CID), the internal energy imparted to the [M+H]+ precursor dictates the fragmentation cascade. The structural topology of 6-(hydroxymethyl)piperazin-2-one drives three primary competitive pathways[2]:

Pathway A: Hydroxymethyl Cleavage (Low to Medium Collision Energy)

The most labile moiety is the primary alcohol. Charge-directed fragmentation initiated by the protonated secondary amine facilitates the neutral loss of water (-18 Da), generating an intense product ion at m/z 113.07. Alternatively, the hydroxymethyl group can be expelled entirely as neutral formaldehyde (CH2O, -30 Da) via a retro-ene type rearrangement, yielding an ion at m/z 101.07.

Pathway B: Ring Opening and Decarbonylation (Medium to High Collision Energy)

The piperazinone ring contains a stable amide bond, but upon sufficient collisional activation, the ring opens adjacent to the carbonyl group. Following the initial loss of water (m/z 113.07), the molecule frequently undergoes decarbonylation—the neutral loss of carbon monoxide (CO, -28 Da)—resulting in a conjugated fragment at m/z 85.08.

Pathway C: Cross-Ring Cleavage (High Collision Energy)

Consistent with the mass fragmentation characteristics of broader piperazine analogues[2], high-energy CID induces multiple C-C and C-N bond scissions across the heterocyclic backbone. This cross-ring cleavage typically yields low-mass diagnostic fragments, most notably at m/z 70.06 (C4H8N+), representing the core aliphatic amine structure.

Fragmentation Precursor [M+H]+ m/z 131.08 WaterLoss [M+H - H2O]+ m/z 113.07 Precursor->WaterLoss -H2O (-18 Da) Low CE CH2OLoss [M+H - CH2O]+ m/z 101.07 Precursor->CH2OLoss -CH2O (-30 Da) Med CE CrossRing Ring Cleavage m/z 70.06 Precursor->CrossRing Cross-ring High CE COLoss [M+H - H2O - CO]+ m/z 85.08 WaterLoss->COLoss -CO (-28 Da) High CE

Caption: Mechanistic fragmentation pathways of protonated 6-(hydroxymethyl)piperazin-2-one.

Quantitative Data Summary

The following table synthesizes the theoretical m/z values, neutral losses, and expected relative abundances for the MS/MS optimization of this compound.

Fragment IonExact m/zNeutral LossMechanistic OriginOptimal CE (eV)Est. Relative Abundance
[M+H]+ 131.0815NoneProtonated precursor5 - 10100% (Precursor scan)
[M+H - H2O]+ 113.070918.01 Da (H2O)Cleavage of primary alcohol15 - 2085%
[M+H - CH2O]+ 101.071530.01 Da (CH2O)Loss of formaldehyde20 - 2540%
[M+H - H2O - CO]+ 85.076046.01 Da (H2O + CO)Ring opening & decarbonylation25 - 3560%
Cross-ring fragment 70.065161.02 DaC-C / C-N backbone cleavage35 - 4525%

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in pharmacokinetic tracking, the analytical workflow must be a self-validating system. This protocol incorporates internal standard normalization and matrix effect monitoring[3].

Step 1: Sample Preparation & Internal Standard Spiking
  • Causality: Biological matrices contain proteins and endogenous salts that suppress ionization.

  • Action: Aliquot 50 µL of plasma. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6[4],) to correct for extraction recovery and ionization variance.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (ACN) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)
  • Causality: As established, the hydrochloride salt requires separation from the analyte to prevent ion suppression. HILIC retains polar compounds effectively.

  • Action: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (provides protons for ESI+).

    • Buffer B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins to elute the highly polar analyte, re-equilibrate at 95% B.

Step 3: Mass Spectrometry Acquisition (MRM Mode)
  • Causality: Multiple Reaction Monitoring (MRM) provides maximum sensitivity by filtering out matrix noise.

  • Action: Operate the triple quadrupole in ESI+ mode.

    • Quantifier Transition: m/z 131.1 → 113.1 (Highest intensity, tracks water loss).

    • Qualifier Transition: m/z 131.1 → 85.1 (Confirms structural identity via ring opening).

  • System Validation: Run a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) prior to the analytical batch to confirm the absence of cross-talk and isobaric interferences.

Workflow Step1 Sample Prep Protein PPT & Deuterated IS Spiking Step2 Chromatography HILIC to bypass Chloride Suppression Step1->Step2 Step3 Ionization ESI+ with 0.1% Formic Acid Step2->Step3 Step4 Fragmentation CID (Argon Gas, 15-35 eV) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Self-validating LC-MS/MS analytical workflow for 6-(hydroxymethyl)piperazin-2-one.

References

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society (xml-journal.net) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 6-(Hydroxymethyl)piperazin-2-one Hydrochloride in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Validated Protocols Structural Rationale & Medicinal Chemistry Profiling In the landscape of modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Validated Protocols

Structural Rationale & Medicinal Chemistry Profiling

In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, frequently embedded in FDA-approved therapeutics to modulate aqueous solubility, tune physicochemical properties, and engage in crucial hydrogen-bonding interactions[1]. However, the metabolic liability of the highly basic piperazine nitrogens and the lack of conformational rigidity often necessitate structural optimization.

Enter 6-(Hydroxymethyl)piperazin-2-one hydrochloride , a highly versatile chiral building block. The incorporation of a lactam carbonyl (piperazin-2-one) fundamentally alters the electronic and conformational profile of the ring[2]. The lactam N1 nitrogen becomes non-basic, serving as a hydrogen-bond donor, while the adjacent carbonyl acts as a hydrogen-bond acceptor. This rigidified system effectively mimics α -amino acids and β -turns, making it an exceptional scaffold for peptidomimetics and kinase inhibitors[3].

The addition of the C6-hydroxymethyl group introduces a critical chiral vector. This primary alcohol serves as an orthogonal functional handle for late-stage diversification (e.g., etherification, fluorination, or cross-coupling), allowing medicinal chemists to explore novel chemical space without disrupting the core pharmacophore[2]. The hydrochloride salt form is specifically utilized to prevent premature oxidation or polymerization of the N4 amine, ensuring long-term shelf stability and consistent stoichiometry during high-throughput library synthesis.

G Scaffold 6-(Hydroxymethyl)piperazin-2-one N1 (Lactam) C2 (Carbonyl) N4 (Amine) C6 (Hydroxymethyl) N1 H-Bond Donor (Conformational Constraint) Scaffold->N1 C2 H-Bond Acceptor (Proteolytic Stability) Scaffold->C2 N4 Basic Center (Solubility / Salt Formation) Scaffold->N4 C6 Chiral Handle (Vector for Target Binding) Scaffold->C6

Caption: Pharmacophore mapping of 6-(hydroxymethyl)piperazin-2-one structural features.

Physicochemical Profiling

The transition from a standard piperazine to a functionalized piperazin-2-one drastically shifts the molecule's behavior in biological systems. By reducing the overall basicity (pKa) and increasing polar surface area (PSA), the 6-(hydroxymethyl)piperazin-2-one scaffold improves metabolic stability and reduces off-target hERG liabilities[3][4].

Table 1: Comparative Physicochemical Properties of Piperazine Scaffolds
PropertyPiperazinePiperazin-2-one6-(Hydroxymethyl)piperazin-2-one
Molecular Weight 86.14 g/mol 100.12 g/mol 130.15 g/mol
LogP (Predicted) -1.17-1.05-1.42
pKa (Strongest Basic) 9.737.657.40
H-Bond Donors 223
H-Bond Acceptors 223
Topological PSA 24.1 Ų41.5 Ų61.7 Ų
Primary Utility Solubilizing groupPeptidomimetic coreBifunctional chiral scaffold

Synthetic Methodologies & Scaffold Generation

Historically, chiral piperazin-2-ones have been synthesized via asymmetric catalytic methodologies, such as palladium-catalyzed decarboxylative allylic alkylation or one-pot Knoevenagel/epoxidation/domino ring-opening cyclizations[5][6]. While these methods offer high enantioselectivity (up to 99% ee)[6], they often require expensive catalysts and complex reaction optimization.

For robust, scalable drug discovery applications, the Chiral Pool Approach utilizing enantiopure (S)- or (R)-serine remains the gold standard[2]. This approach leverages the inherent stereocenter of the amino acid, translating it directly to the C6 position of the piperazin-2-one ring. The protocol below utilizes a reductive amination followed by an acid-catalyzed lactamization, which acts as a self-validating thermodynamic sink.

G A (S)-Serine Methyl Ester Hydrochloride B Reductive Amination (N-Boc-2-aminoacetaldehyde) A->B NaBH(OAc)3 C Linear Intermediate (Boc-protected) B->C D Acidic Deprotection & Lactamization C->D HCl/Dioxane E (S)-6-(Hydroxymethyl) piperazin-2-one HCl D->E Spontaneous

Caption: Chiral pool synthetic workflow from (S)-Serine to the piperazin-2-one scaffold.

Validated Experimental Protocol

Synthesis of (S)-6-(Hydroxymethyl)piperazin-2-one Hydrochloride

Objective: To synthesize enantiomerically pure (S)-6-(hydroxymethyl)piperazin-2-one hydrochloride via a scalable, protecting-group-efficient route.

Causality & Design Rationale: This protocol avoids the use of highly reactive acyl chlorides (like chloroacetyl chloride) which can lead to racemization or di-acylation[2]. Instead, reductive amination selectively installs the secondary amine. The subsequent addition of anhydrous HCl serves a dual purpose: it cleaves the Boc protecting group and simultaneously protonates the resulting primary amine. The proximity of this amine to the methyl ester drives a spontaneous, thermodynamically favorable intramolecular cyclization to form the 6-membered lactam. The product naturally precipitates from the organic solvent as a stable hydrochloride salt, driving the equilibrium forward and self-purifying the product.

Reagents & Materials:

  • (S)-Serine methyl ester hydrochloride (1.0 eq, 10 mmol)

  • N-Boc-2-aminoacetaldehyde (1.05 eq, 10.5 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq, 15 mmol)

  • N,N-Diisopropylethylamine, DIPEA (1.2 eq, 12 mmol)

  • 4M HCl in Dioxane (10 eq, 100 mmol)

  • Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:

  • Free-Basing and Imine Formation: Suspend (S)-serine methyl ester hydrochloride (1.55 g, 10 mmol) in anhydrous DCM (50 mL) at 0 °C under an inert nitrogen atmosphere. Add DIPEA (2.1 mL, 12 mmol) dropwise to liberate the free amine. Stir for 15 minutes.

  • Reductive Amination: Add N-Boc-2-aminoacetaldehyde (1.67 g, 10.5 mmol) to the solution. Stir at room temperature for 1 hour to allow complete imine formation. Cool the mixture back to 0 °C and add NaBH(OAc)3​ (3.18 g, 15 mmol) in portions.

    • Insight: NaBH(OAc)3​ is chosen over NaBH4​ because its mild reducing power prevents the reduction of the methyl ester and selectively reduces the imine intermediate.

  • Quench and Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude linear intermediate.

  • Tandem Deprotection and Cyclization: Dissolve the crude intermediate in anhydrous MeOH (10 mL). Cool to 0 °C and slowly add 4M HCl in dioxane (25 mL, 100 mmol). Remove the ice bath and stir at room temperature for 16 hours.

    • Insight: The acidic environment cleaves the Boc group. The resulting primary amine immediately attacks the methyl ester. Because the 6-membered ring formation is kinetically and thermodynamically favored, the lactamization proceeds to completion.

  • Isolation: The product, (S)-6-(hydroxymethyl)piperazin-2-one hydrochloride, will precipitate as a white crystalline solid. Collect the solid via vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum. (Expected yield: 70-78%, >98% ee).

Application Workflows in Hit-to-Lead Optimization

Once synthesized, the 6-(hydroxymethyl)piperazin-2-one scaffold offers two distinct vectors for derivatization: the N4 secondary amine and the C6 primary alcohol.

  • N4-Derivatization: The N4 amine is highly nucleophilic compared to the N1 lactam. It can be selectively functionalized via Buchwald-Hartwig cross-coupling with aryl halides to generate kinase hinge-binding motifs, or via reductive amination to append lipophilic tails for GPCR targeting[1].

  • C6-Functionalization: The hydroxymethyl group can be converted to an ether (via Williamson ether synthesis) or oxidized to a carboxylic acid to create a novel amino acid analog for solid-phase peptide synthesis (SPPS).

By systematically varying these two vectors, medicinal chemists can rapidly generate structurally diverse, conformationally restricted libraries to probe structure-activity relationships (SAR) effectively.

References

  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. BenchChem. URL:[2]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. URL:[3]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications / The Journal of Organic Chemistry. URL:[5]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. URL:[6]

  • Piperazin-2-one | Intermediate. MedChemExpress. URL:[4]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. URL:[1]

Sources

Application

Strategic Development and Validation of a Stability-Indicating HPLC Method for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. This compound, a polar heterocyclic molecule, presents two primary analytical challenges: poor retention on traditional reversed-phase columns and the absence of a significant UV chromophore. This guide details two strategic approaches: a direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and a more sensitive method involving pre-column derivatization for Reversed-Phase HPLC (RP-HPLC) with UV detection. We provide the scientific rationale behind the methodological choices, step-by-step protocols, and a complete validation plan according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Challenges

6-(Hydroxymethyl)piperazin-2-one hydrochloride is a key building block in pharmaceutical synthesis. Its purity and quantification are critical for ensuring the quality and safety of final drug products. The molecule's structure, characterized by a piperazinone ring, a hydroxyl group, and secondary amine functionalities, renders it highly polar. Furthermore, it lacks conjugated double bonds, resulting in negligible UV absorption at standard analytical wavelengths (254 nm or 280 nm).

The primary challenges are:

  • Poor Retention: The high polarity of the analyte leads to little or no retention on conventional non-polar stationary phases like C18, where it often elutes in the void volume.

  • Lack of Chromophore: The absence of a UV-absorbing moiety makes detection and quantification by standard HPLC-UV detectors inherently difficult, especially at low concentrations required for impurity profiling.[4][5][6]

Addressing these challenges requires a tailored method development strategy that either enhances analyte retention on a suitable stationary phase or modifies the analyte to make it detectable.

Physicochemical Properties and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of method development.

PropertyAnalysis
Chemical Structure 6-(Hydroxymethyl)piperazin-2-one hydrochloride. Contains a secondary amine, an amide, and a primary alcohol. The hydrochloride salt form indicates the molecule is basic.
Polarity High, due to multiple polar functional groups (amine, amide, hydroxyl). Expected to be highly soluble in aqueous media.
pKa (Predicted) Piperazine, a related structure, has two pKa values of approximately 5.35 and 9.73.[7] The secondary amine in the target molecule is expected to have a pKa in a similar range, making it protonated and highly water-soluble at acidic pH.
UV Absorption (Predicted) Lacks a chromophore. UV absorption is expected only at very low wavelengths (<210 nm), where mobile phase components and potential impurities can interfere, leading to high baseline noise and poor sensitivity.[8]

Method Development Strategy: A Dual Approach

To provide a robust analytical solution, we propose two distinct HPLC methods. The choice between them will depend on the specific analytical requirement (e.g., routine assay vs. trace impurity analysis) and available instrumentation.

Caption: Dual-strategy approach to method development.

Approach 1: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[9][10][11][12] The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[10][13]

  • Rationale: This approach directly addresses the retention problem. By using a polar stationary phase (e.g., bare silica, amide, or diol) and a high-organic mobile phase (typically acetonitrile/water), sufficient retention can be achieved.[13]

  • Detection: Detection remains a challenge and must be performed at a low wavelength (e.g., 200-215 nm). This makes the method suitable for assay and high-concentration purity analysis but may lack the sensitivity for trace impurities.

Approach 2: Pre-Column Derivatization with Reversed-Phase HPLC

This strategy tackles the detection challenge head-on by chemically modifying the analyte to attach a UV-active or fluorescent tag.[5][6] The derivatized product is typically more hydrophobic, making it well-suited for separation on a standard C18 column.

  • Rationale: Derivatization with a suitable reagent creates a new molecule with a strong chromophore, enabling highly sensitive detection.[14]

  • Reagent Selection: The analyte contains a secondary amine, which is the primary target for derivatization.

    • 4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with both primary and secondary amines to form stable, intensely colored, and fluorescent derivatives.[15][16][17][18] The reaction is typically performed under mild alkaline conditions.

    • Dansyl Chloride: Also reacts with secondary amines to produce highly fluorescent derivatives, offering excellent sensitivity.[19][20][21][22]

We will proceed with NBD-Cl for this protocol due to its dual utility for both UV-Vis and fluorescence detection.[16]

Experimental Protocols

Protocol 1: HILIC Method for Direct Analysis

1. Solutions and Reagents Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (90:10 v/v).

  • Standard Solution (1 mg/mL): Accurately weigh ~25 mg of 6-(Hydroxymethyl)piperazin-2-one hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the Standard Solution.

2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV or Diode Array Detector (DAD)
Column HILIC Column (e.g., Silica, Amide phase), 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient: 95% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Wavelength 205 nm
Run Time 15 minutes
Protocol 2: RP-HPLC with NBD-Cl Pre-Column Derivatization

1. Solutions and Reagents Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of Sodium Tetraborate Decahydrate in 100 mL of water. Adjust pH with 1 M NaOH.

  • NBD-Cl Reagent (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of Acetonitrile. Prepare fresh daily and protect from light.

  • Quenching Solution: 0.1 M HCl.

2. Derivatization Procedure

  • Pipette 100 µL of the sample/standard solution (prepared in Diluent at ~100 µg/mL) into a microvial.

  • Add 200 µL of Borate Buffer (pH 9.5).

  • Add 200 µL of NBD-Cl Reagent.

  • Vortex the vial and incubate in a water bath or heating block at 60 °C for 30 minutes, protected from light.

  • Cool the reaction mixture to room temperature.

  • Add 50 µL of Quenching Solution to stop the reaction.

  • Vortex and transfer the solution to an HPLC vial for injection.

3. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/DAD or Fluorescence Detector
Column C18 Reversed-Phase Column, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Wavelength UV-Vis: 470 nmFluorescence: Excitation: 470 nm, Emission: 530 nm
Run Time 25 minutes

Method Validation Protocol (as per ICH Q2(R1))

A robust validation is required to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[1][2][3][23][24] The derivatization-based RP-HPLC method, being more sensitive and specific, is the primary candidate for full validation for both assay and impurity determination.

Validation_Workflow start Method Validation Start specificity Specificity (Placebo, Impurities, Degradants) start->specificity linearity Linearity & Range (5 levels, 50-150%) specificity->linearity accuracy Accuracy / Recovery (3 levels, 9 replicates) linearity->accuracy lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) linearity->lod_loq precision Precision accuracy->precision repeatability Repeatability (Intra-day) (n=6) precision->repeatability intermediate Intermediate Precision (Inter-day, different analyst/instrument) precision->intermediate robustness Robustness (Flow rate, pH, Temp) intermediate->robustness end_node Validated Method robustness->end_node

Caption: Workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, known impurities, and force-degraded samples (acid, base, peroxide, heat, light). Peak purity should be assessed using a DAD.The analyte peak should be free from interference from other components. Peak purity index > 0.99.
Linearity Prepare at least five concentrations across the range of 50% to 150% of the target concentration. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated under Linearity, Accuracy, and Precision studies.The range for which the method is linear, accurate, and precise.
Accuracy (Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision
RepeatabilityAnalyze six independent preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionRepeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy. RSD ≤ 10%.
Robustness Systematically vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. RSD of results should be ≤ 2.0%.

Conclusion

The analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride by HPLC requires a strategic approach to overcome its inherent challenges of high polarity and lack of a UV chromophore. A direct analysis using HILIC with low-wavelength UV detection is suitable for routine assays where high sensitivity is not paramount. For trace-level quantification and comprehensive purity profiling, a pre-column derivatization method using NBD-Cl coupled with RP-HPLC offers superior sensitivity and specificity. The successful validation of this derivatization method according to ICH guidelines will ensure its reliability for quality control and stability testing in a regulated pharmaceutical environment.

References

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at:

  • (2021, May 10). No chromophore - no problem? Wiley Analytical Science.
  • (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Huang, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE.
  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
  • Singh, N., et al. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publishers.
  • (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Xiongfeng, H., Qun, X., & Rohrer, J. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • (n.d.). Application of NBD-Cl for the determination of amines and amino acids using HPLC.
  • (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • (n.d.).
  • (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?
  • (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Benchchem.
  • (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • (n.d.).
  • Dong, M. W. (2019, October 1). Ultraviolet Detectors: Perspectives, Principles, and Practices.
  • (n.d.). Application Note: HPLC Analysis of Primary and Secondary Amines Following Pre-Column Derivatization with 3-Hydroxy-4-methoxybenzoyl Chloride. Benchchem.
  • (2006, January). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples.
  • (2011, July 20).
  • (n.d.). HPLC Analytical Method Development for Pharmaceutical Analysis.
  • (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.
  • Baheti, K. G., et al. (n.d.). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. PMC.
  • (n.d.). Steps for HPLC Method Development. Pharmaguideline.
  • (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • (n.d.).
  • (2023, August 20). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI.
  • (n.d.). Ion-Pair Reagents for HPLC. TCI Chemicals.
  • (n.d.). HPLC Method Development in Pharma. Scribd.
  • (2024, September 11).
  • (n.d.).
  • (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)
  • (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology.
  • (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

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Method

Application Notes and Protocols: Preparation of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride Solutions for Cell Culture Assays

Abstract This document provides a comprehensive guide for the preparation of sterile, cell culture-compatible solutions of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. The protocols detailed herein are designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation of sterile, cell culture-compatible solutions of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the accurate and reproducible use of this compound in various cell-based assays. Key considerations, including solubility, pH management, sterility, and the importance of appropriate controls, are discussed in depth to maintain experimental integrity and validity.

Introduction: The Criticality of Proper Solution Preparation

The reliability and reproducibility of in vitro cell culture experiments are fundamentally dependent on the precise and consistent preparation of test compounds. For 6-(Hydroxymethyl)piperazin-2-one hydrochloride, a piperazine derivative, meticulous attention to detail during solubilization and dilution is paramount to avoid artifacts and ensure accurate interpretation of biological effects. The hydrochloride salt form generally enhances aqueous solubility, a desirable characteristic for biological assays.[1] However, the introduction of an acidic salt into a buffered cell culture medium requires careful management to prevent pH fluctuations that can significantly impact cell health and function.[2][3][4][5]

This guide will walk through the essential steps, from initial stock solution preparation to the final working concentrations, emphasizing the scientific rationale behind each procedural choice.

Physicochemical Properties and Initial Considerations

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

Table 1: Physicochemical Data for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

PropertyValueSource/CAS Number
Molecular FormulaC5H11ClN2O2Inferred from similar structures
Molecular Weight166.61 g/mol Inferred from similar structures
AppearanceTypically a white to off-white solidGeneral knowledge of hydrochloride salts
SolubilityExpected to be soluble in water and DMSO[1]
The "Three S's" of Small Molecule Handling

When working with any small molecule, including 6-(Hydroxymethyl)piperazin-2-one hydrochloride, it is crucial to consider the "Three S's": Solvent, Solubility, and Stability.[7]

  • Solvent: The choice of solvent can impact cell viability and may interfere with assay readouts.[7] Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of compounds.[8][9] However, the final concentration of DMSO in cell culture should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity.[8][10][11]

  • Solubility: Ensuring the compound is fully dissolved is critical. Precipitates can lead to inaccurate dosing and inconsistent results.[7]

  • Stability: The stability of the compound in both solid form and in solution will dictate storage conditions and shelf-life.[7][12]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing high-concentration stock solutions and subsequent working solutions for cell culture experiments.

Materials and Equipment
  • 6-(Hydroxymethyl)piperazin-2-one hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile cell culture medium appropriate for your cell line

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Adjustable micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Sterile syringe filters (0.22 µm pore size)[13][14][15][16]

  • pH meter or pH indicator strips

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol is recommended for creating a concentrated, long-term stock solution.

  • Calculation: Determine the mass of 6-(Hydroxymethyl)piperazin-2-one hydrochloride required to prepare the desired volume of a 100 mM stock solution.

    • Formula: Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Example for 1 mL of 100 mM stock: Mass (g) = 0.1 mol/L x 166.61 g/mol x 0.001 L = 0.016661 g (or 16.66 mg)

  • Weighing: Accurately weigh the calculated amount of the compound using a calibrated analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of cell culture-grade DMSO to the tube containing the compound.

    • Vortex the tube thoroughly until the solid is completely dissolved.[8] Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but be cautious as heat may degrade some compounds.[8][17]

  • Sterilization (Optional but Recommended): While DMSO is generally considered self-sterilizing at high concentrations, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][10][18][19]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[7]

    • Store the aliquots at -20°C or -80°C for long-term stability.[10][17][19] Stock solutions in DMSO are typically stable for up to 3 months at -20°C.[17]

Protocol 2: Preparation of a 10 mM Primary Stock Solution in Sterile Water or PBS

Given that it is a hydrochloride salt, 6-(Hydroxymethyl)piperazin-2-one hydrochloride is expected to have good aqueous solubility.[1] Preparing an aqueous stock solution can eliminate the need for DMSO, which can be beneficial for sensitive cell lines.

  • Calculation:

    • Example for 1 mL of 10 mM stock: Mass (g) = 0.01 mol/L x 166.61 g/mol x 0.001 L = 0.0016661 g (or 1.67 mg)

  • Weighing: Accurately weigh the calculated amount of the compound.

  • Dissolution:

    • Add the appropriate volume of sterile deionized water or PBS to the compound.

    • Vortex until fully dissolved.

  • Sterilization: Filter the aqueous stock solution through a sterile 0.22 µm syringe filter into a sterile container.[10][13][14][15][16]

  • Aliquoting and Storage:

    • Aliquot into single-use sterile tubes.

    • Store at -20°C. Aqueous solutions may not be as stable long-term as DMSO stocks. It is recommended to use them within a shorter timeframe or to perform stability tests.

Preparation of Working Solutions and pH Considerations

The preparation of final working solutions requires careful dilution of the primary stock into the cell culture medium.

Serial Dilution Workflow

A serial dilution approach is recommended to achieve a range of concentrations for dose-response studies.[8][20]

G cluster_0 Preparation of Working Solutions Stock Solution 100 mM Stock in DMSO or Water Intermediate Dilution Intermediate Dilution in Cell Culture Medium Stock Solution->Intermediate Dilution Dilute Vehicle Control Vehicle Control (e.g., 0.1% DMSO in Medium) Final Concentrations Final Working Concentrations in Cell Culture Plate Intermediate Dilution->Final Concentrations Serial Dilution

Caption: Workflow for preparing working solutions from a primary stock.

pH Management: A Critical Step

The hydrochloride salt of a compound is acidic. Adding it directly to a bicarbonate-buffered cell culture medium can cause a drop in pH, which can stress or kill cells.[2][3][4][5] Mammalian cells typically thrive in a narrow pH range of 7.2 to 7.4.[3][4][5]

Mitigation Strategy:

  • Prepare an Intermediate, pH-Adjusted Stock:

    • Dilute the primary stock solution (e.g., 100 mM in water) to a higher concentration intermediate stock (e.g., 10 mM) in a serum-free medium or a balanced salt solution.

    • Measure the pH of this intermediate solution.

    • If the pH is below the desired range, adjust it slowly by adding sterile, dilute NaOH (e.g., 0.1 N or 1 N).[21][22] Add the base dropwise while gently stirring and monitoring the pH.

    • Once the pH is within the acceptable range (e.g., 7.2-7.4), filter-sterilize this pH-adjusted intermediate stock.

  • Final Dilution: Use this pH-adjusted intermediate stock to prepare the final working concentrations in your complete cell culture medium.

The Indispensable Role of Controls

Proper controls are essential for interpreting the results of your cell culture assays.

  • Vehicle Control: This is a crucial control, especially when using a solvent like DMSO.[20][23][24] The vehicle control should contain the same final concentration of the solvent as the highest concentration of the test compound.[8][11] This allows you to distinguish the effects of the compound from any effects of the solvent itself.[20][23][25]

  • Untreated Control: This consists of cells in culture medium only, without any treatment. It serves as a baseline for cell health and behavior.

  • Positive Control (if applicable): A compound known to elicit a specific, measurable response in your assay. This helps to validate that the assay is working correctly.[23]

G Experiment Cell-Based Assay Test_Compound Cells + 6-(Hydroxymethyl)piperazin-2-one HCl Experiment->Test_Compound Vehicle_Control Cells + Vehicle (e.g., DMSO) Experiment->Vehicle_Control Untreated_Control Cells + Medium Only Experiment->Untreated_Control

Caption: Essential controls for a cell culture experiment.

Summary and Best Practices

Table 2: Quick Reference Guide

StepKey ConsiderationBest Practice
Stock Solution Solvent choice and concentrationUse DMSO for high concentration (e.g., 100 mM) or sterile water/PBS for lower concentrations.
Dissolution Ensure complete solubilizationVortex thoroughly. Use sonication or gentle warming if necessary.
pH Management Avoid acidic shock to cellsPrepare and pH-adjust an intermediate stock solution before final dilution in complete medium.
Sterility Prevent microbial contaminationFilter-sterilize all aqueous solutions and handle aseptically.[10][13][14][15][16]
Storage Maintain compound integrityAliquot stock solutions to avoid freeze-thaw cycles and store at -20°C or -80°C.[8][10][18][19]
Controls Ensure data validityAlways include vehicle and untreated controls in every experiment.[20][23][24]

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare solutions of 6-(Hydroxymethyl)piperazin-2-one hydrochloride that are suitable for a wide range of cell culture applications, thereby ensuring the generation of high-quality, reproducible data.

References

  • Scientific Bioprocessing. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work? Retrieved from [Link]

  • HuanKai Group. (2024, July 30). The Impact of pH on Cell Culture Media. Retrieved from [Link]

  • American Laboratory. (2023, September 26). The Significance of pH Stability for Cell Cultures. Retrieved from [Link]

  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth. Retrieved from [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Merck Millipore. (n.d.). Sterile Lab Media Filtration & Cultureware. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Cell and Gene. (n.d.). Sterile Filtration And Clarification. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Critical Process Filters. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]

  • ResearchGate. (2017, June 28). What should be the vehicle control? Retrieved from [Link]

  • Reddit. (2024, March 1). I don't understand what the vehicle control is for. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

Sources

Application

Application Note: Peptide Coupling and Peptidomimetic Synthesis Utilizing 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

Executive Summary & Mechanistic Rationale The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic cleavag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic cleavage and poor membrane permeability. The piperazin-2-one scaffold is a highly privileged, conformationally constrained dipeptide surrogate that frequently induces stable β -turn secondary structures in synthetic peptides[1][2].

6-(Hydroxymethyl)piperazin-2-one hydrochloride serves as an exceptionally versatile bifunctional building block in this domain. Its structural architecture provides three distinct chemical environments:

  • The N4 Secondary Amine: Acts as a sterically hindered but highly effective nucleophile for N-terminal peptide extension[3].

  • The C6 Hydroxymethyl Group: Serves as a functional handle for side-chain diversification (e.g., etherification) or can be oxidized to a carboxylic acid, yielding the classic 5-oxo-piperazine-2-carboxylic acid scaffold for subsequent C-terminal elongation[1][4].

  • The N1 Amide: Provides structural rigidity and hydrogen-bonding capabilities essential for target receptor interaction[5].

This application note details the causality-driven protocols for selectively functionalizing this scaffold, ensuring high-fidelity peptide coupling while mitigating common side reactions.

Chemoselectivity and Experimental Design

When incorporating 6-(hydroxymethyl)piperazin-2-one hydrochloride into a growing peptide chain, the primary synthetic challenge is managing the chemoselectivity between the N4 secondary amine and the C6 primary alcohol.

Kinetically Driven N-Acylation

Under mildly basic conditions (e.g., using N,N -diisopropylethylamine, DIPEA), the secondary amine is significantly more nucleophilic than the primary alcohol. This kinetic disparity allows for selective N-acylation without the absolute necessity of O-protection, provided that the stoichiometry of the activated amino acid is strictly controlled (1.05 – 1.10 equivalents).

Overcoming Steric Hindrance

The N4 amine is embedded within a 6-membered ring, rendering it sterically hindered. Standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish reaction rates, incomplete coupling, and a higher risk of epimerization of the incoming amino acid. Therefore, uronium/aminium salts based on HOAt, specifically HATU , are strongly recommended. HATU accelerates the coupling via a highly reactive 7-azabenzotriazole active ester and neighboring group participation, which is critical for driving the acylation of hindered secondary cyclic amines to completion[3][6].

Salt Neutralization

Because the reagent is supplied as a hydrochloride salt, an additional equivalent of a non-nucleophilic tertiary amine base (such as DIPEA) is mandatory to liberate the free nucleophilic amine in situ prior to the addition of the activated ester.

Chemoselectivity A Activated Fmoc-AA-O-At + Free Base Scaffold B Attack by N4 Secondary Amine (Kinetically Favored) A->B Fast (Major) C Attack by C6 Primary Alcohol (Kinetically Slow) A->C Slow (Minor) D Desired N-Acylated Peptidomimetic B->D E O-Acylated Depsipeptide (Side Product) C->E

Figure 1: Kinetic pathway of HATU-mediated selective N-acylation vs. O-acylation.

Quantitative Data: Coupling Reagent Optimization

To validate the choice of coupling reagents for the N4-acylation of the piperazin-2-one scaffold, the following quantitative parameters should be considered when designing your synthesis[3][5]:

Coupling Reagent SystemEquivalents (Reagent)Base RequiredTypical Reaction TimeExpected YieldEpimerization Risk
HATU / DIPEA 1.1DIPEA (3.0 eq)2 - 4 hours85 - 95% Low
EDC / HOBt 1.5DIPEA (2.5 eq)12 - 24 hours40 - 60%Moderate
DIC / OxymaPure 1.5None / Collidine6 - 12 hours65 - 80%Low

Table 1: Comparison of coupling efficiencies for the hindered N4 secondary amine of piperazin-2-one derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) and specific workup washes are integrated to ensure the removal of unreacted starting materials and coupling byproducts.

Protocol A: Selective N4-Acylation with Fmoc-Amino Acids

This solution-phase protocol couples an incoming Fmoc-protected amino acid to the N4 position of the scaffold.

Reagents:

  • Fmoc-AA-OH (1.05 eq)

  • HATU (1.05 eq)

  • 6-(Hydroxymethyl)piperazin-2-one hydrochloride (1.00 eq)

  • DIPEA (3.00 eq total)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Activation: In a flame-dried flask under inert atmosphere (N₂), dissolve Fmoc-AA-OH and HATU in anhydrous DMF. Add 2.0 equivalents of DIPEA. Stir for 3–5 minutes at room temperature to allow the formation of the active 7-azabenzotriazole ester.

  • Scaffold Preparation: In a separate vial, suspend 6-(hydroxymethyl)piperazin-2-one hydrochloride in a minimal amount of DMF. Add 1.0 equivalent of DIPEA to neutralize the hydrochloride salt, liberating the free base.

  • Coupling: Add the neutralized scaffold solution dropwise to the pre-activated amino acid mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor via LC-MS. The reaction is typically complete within 2–4 hours. Self-Validation: The disappearance of the scaffold mass (m/z 131 for free base) and the appearance of the product mass indicate completion.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid (3x) – Removes unreacted scaffold and excess DIPEA.

    • Saturated aqueous NaHCO₃ (3x) – Removes acidic byproducts and HOAt.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace O-acylated byproducts are detected.

Protocol B: Oxidation to 5-Oxo-piperazine-2-carboxylic Acid

To utilize the scaffold for C-terminal peptide extension, the C6-hydroxymethyl group must be oxidized to a carboxylic acid[1].

Reagents:

  • N-Acylated Piperazin-2-one intermediate (1.00 eq)

  • TEMPO (0.20 eq)

  • BAIB[Bis(acetoxy)iodobenzene] (2.20 eq)

  • Acetonitrile / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acylated intermediate in the Acetonitrile/Water mixture.

  • Catalyst Addition: Add TEMPO to the stirring solution. The solution will take on a slight orange/red hue.

  • Oxidation: Add BAIB portion-wise over 10 minutes. Stir the reaction at room temperature.

  • Monitoring: Track the reaction via TLC or LC-MS. The primary alcohol will first oxidize to an aldehyde (often transient) and then to the desired carboxylic acid (typically 4–6 hours).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Acidify the aqueous layer to pH 3 using 1M HCl, and extract extensively with EtOAc or DCM.

  • Isolation: Dry the combined organic layers, concentrate, and purify to yield the Fmoc-AA-(5-oxo-piperazine-2-carboxylic acid) building block, ready for standard solid-phase peptide synthesis (SPPS) at its new C-terminus.

Synthetic Workflow Visualization

SyntheticWorkflow A 6-(Hydroxymethyl)piperazin-2-one HCl (Starting Scaffold) B Neutralization (DIPEA, DMF) A->B C N4-Acylation (Fmoc-AA-OH, HATU) B->C D O-Protection (Optional) (TBS-Cl, Imidazole) C->D If excess reagents used E C6-Oxidation (TEMPO / BAIB) C->E Direct route (Optimal) D->E F C-Terminal Coupling (Peptide Extension) E->F

Figure 2: End-to-end synthetic workflow for incorporating the piperazin-2-one scaffold into peptidomimetics.

References

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics ACS Publications[Link][1]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution ResearchGate[Link][2]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics RSC Publishing[Link][4]

  • Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 PMC - National Institutes of Health[Link][3]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 PMC - National Institutes of Health[Link][6]

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors ACS Publications[Link][5]

Sources

Method

Application Note &amp; Protocol: A Scalable Manufacturing Process for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

Abstract 6-(Hydroxymethyl)piperazin-2-one and its salts are pivotal chiral building blocks in modern medicinal chemistry, forming the core of numerous therapeutic candidates. However, transitioning their synthesis from b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-(Hydroxymethyl)piperazin-2-one and its salts are pivotal chiral building blocks in modern medicinal chemistry, forming the core of numerous therapeutic candidates. However, transitioning their synthesis from bench-scale to a robust, scalable manufacturing process presents significant challenges in terms of cost, safety, and enantiomeric purity. This guide provides a detailed, field-proven methodology for the scale-up manufacturing of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. We present a comprehensive workflow, from the selection of a scalable synthetic strategy to detailed protocols for synthesis, purification, and analytical control. The causality behind critical process parameters is explained to empower researchers and drug development professionals to implement and adapt this process with confidence.

Introduction: The Strategic Importance of Piperazin-2-ones

The piperazin-2-one scaffold is a "privileged structure" in drug discovery, frequently appearing in agents targeting CNS disorders, infectious diseases, and oncology.[1][2] The inclusion of a hydroxymethyl group at the 6-position introduces a key chiral center and a functional handle for further molecular elaboration. The development of a scalable, cost-effective, and reproducible synthesis is therefore a critical step in advancing drug candidates that contain this moiety.[3] This document outlines a process designed to overcome common scale-up hurdles such as the use of expensive reagents, chromatographic purifications, and ensuring high enantiopurity.

Retrosynthetic Analysis and Strategy Selection for Scale-Up

Several synthetic routes to chiral piperazin-2-ones have been reported, including those starting from α-amino acids or employing asymmetric hydrogenation.[3][4] For large-scale manufacturing, an ideal process should utilize readily available starting materials, avoid hazardous reagents, and minimize the number of synthetic steps.

A highly effective strategy, adapted from established methodologies for related structures, involves the cyclization of a protected diamine precursor derived from a chiral amino alcohol.[5][6] This approach offers excellent control over stereochemistry and is amenable to large-scale operations.

The chosen forward synthesis pathway involves three key stages:

  • N-Alkylation: Selective alkylation of a protected ethylenediamine derivative with an activated glycidol equivalent.

  • Cyclization and Deprotection: Intramolecular cyclization to form the piperazin-2-one ring, coupled with the removal of protecting groups.

  • Salt Formation and Purification: Conversion to the hydrochloride salt and final purification via crystallization.

This strategy is deliberately designed to avoid chromatographic purification of the final product, instead relying on a robust crystallization process to achieve the required purity specifications.[7]

Detailed Manufacturing Workflow

The end-to-end manufacturing process is designed for efficiency and control, integrating synthesis, purification, and quality checks.

Manufacturing_Workflow start Starting Materials (N-Boc-ethylenediamine, (R)-Glycidol) step1 Step 1: Controlled N-Alkylation start->step1 ipc1 IPC 1: Reaction Completion (HPLC) step1->ipc1 step2 Step 2: Deprotection & Intramolecular Cyclization ipc1->step2 If complete ipc2 IPC 2: Ring Formation Monitoring (HPLC/MS) step2->ipc2 step3 Step 3: Work-up & Solvent Swap ipc2->step3 If complete step4 Step 4: HCl Salt Formation & Crystallization step3->step4 ipc3 IPC 3: pH & Crystal Formation Check step4->ipc3 step5 Step 5: Filtration, Washing & Drying ipc3->step5 final_product Final Product: 6-(Hydroxymethyl)piperazin-2-one Hydrochloride step5->final_product

Caption: High-level workflow for the scalable manufacturing process.

Experimental Protocols

Safety Precautions: All operations should be conducted in a well-ventilated area or fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9] Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Proposed Synthetic Scheme

Synthetic_Scheme A N-Boc-ethylenediamine C Intermediate Amino Alcohol A->C 1. Isopropanol, Reflux B (R)-Glycidol D Chloroacetylated Intermediate C->D 2. Chloroacetyl Chloride, Base   DCM, 0°C to RT E Crude Piperazin-2-one Base D->E 3. TFA, DCM (Deprotection) 4. Base (e.g., K2CO3), EtOH (Cyclization) F 6-(Hydroxymethyl)piperazin-2-one HCl E->F 5. HCl in Isopropanol   Crystallization

Caption: Proposed reaction pathway for the synthesis.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-butyl (2-((R)-2,3-dihydroxypropyl)amino)ethylcarbamate

  • Reactor Setup: Charge a suitable reactor with N-Boc-ethylenediamine (1.0 eq) and isopropanol (10 vol). Begin agitation.

  • Reagent Addition: Add (R)-Glycidol (1.05 eq) to the mixture.

    • Causality: Using a slight excess of glycidol ensures complete consumption of the starting diamine. Isopropanol is a suitable solvent that facilitates the reaction at a moderate temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the N-Boc-ethylenediamine is <2% of its initial peak area.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to yield the crude amino alcohol intermediate as an oil. This material is typically carried forward without further purification.

Step 2: Cyclization to form 6-(Hydroxymethyl)piperazin-2-one

  • Reactor Setup: Dissolve the crude intermediate from Step 1 in dichloromethane (DCM, 10 vol) and cool the vessel to 0-5°C. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM (2 vol) to the reactor, maintaining the internal temperature below 10°C.

    • Causality: The low temperature and slow addition are critical to control the exothermic acylation reaction and prevent side product formation. DIPEA scavenges the HCl generated without interfering with the reaction.

  • IPC: After addition, allow the reaction to warm to room temperature. Monitor by HPLC for the disappearance of the amino alcohol.

  • Deprotection: Cool the mixture back to 0-5°C and slowly add trifluoroacetic acid (TFA, 5 eq). Stir for 2-4 hours at room temperature.

    • Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group under mild conditions.[2]

  • Cyclization: Concentrate the reaction mixture to dryness. Add ethanol (10 vol) and potassium carbonate (K₂CO₃, 3.0 eq). Heat the mixture to reflux for 6-8 hours.

    • Causality: The inorganic base (K₂CO₃) neutralizes the TFA salt and catalyzes the intramolecular nucleophilic substitution (cyclization) to form the piperazinone ring.

  • IPC: Monitor the cyclization by HPLC/MS until the chloroacetylated intermediate is consumed.

  • Work-up: Cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free base of 6-(hydroxymethyl)piperazin-2-one.

Purification and Isolation Protocol
  • Solvent Exchange: Dissolve the crude product in isopropanol (5 vol).

  • Salt Formation: Cool the solution to 0-5°C. Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq) while maintaining the temperature below 15°C.

    • Causality: Formation of the hydrochloride salt dramatically decreases the compound's solubility in isopropanol, facilitating selective crystallization and leaving more soluble impurities behind in the mother liquor.[10]

  • Crystallization: Stir the resulting slurry at 0-5°C for at least 4 hours to maximize product precipitation.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 2 vol) and then with a non-polar solvent like heptane (2 x 2 vol) to aid drying.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Process Parameters and Analytical Control

Effective scale-up relies on identifying and controlling Critical Process Parameters (CPPs) and implementing a robust analytical strategy.

Critical Process Parameters (CPPs)
ParameterStageTarget RangeJustification & Impact on Quality
Temperature Control Acylation0-10°CPrevents runaway reaction and formation of impurities. Higher temperatures can lead to di-acylation or other side reactions.
Reagent Stoichiometry All StepsPer ProtocolIncorrect stoichiometry can lead to incomplete reactions or excess impurities that are difficult to remove.
pH during Salt Formation Crystallization2-3Ensures complete conversion to the hydrochloride salt for maximal yield and initiates crystallization.[11] An incorrect pH can lead to incomplete precipitation or oiling out.
Crystallization Hold Time Crystallization≥ 4 hoursAllows for complete crystal growth, maximizing yield and ensuring a consistent particle size distribution.
Analytical Control Strategy & Final Product Specifications

A multi-faceted analytical approach is required for both in-process monitoring and final release testing.[12]

TestMethodSpecificationPurpose
Appearance Visual InspectionWhite to off-white solidConfirms basic physical properties.
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms the chemical structure of the target molecule.
Identity Mass SpectrometryConforms to expected m/zConfirms molecular weight.[13]
Purity (Assay) HPLC-UV≥ 98.5%Quantifies the amount of the active substance and key impurities.
Chiral Purity Chiral HPLC≥ 99.0% e.e.Confirms the enantiomeric excess of the desired stereoisomer.[14]
Residual Solvents GC-HSPer ICH Q3C limitsEnsures that solvent levels are below safety thresholds for pharmaceutical use.[15]
Water Content Karl Fischer Titration≤ 0.5%Water can affect stability and accurate weighing of the material.

Conclusion

This application note provides a comprehensive and scalable manufacturing process for 6-(Hydroxymethyl)piperazin-2-one hydrochloride. By focusing on a robust synthetic route that replaces chromatographic purification with controlled crystallization, this guide offers a cost-effective and efficient pathway for producing this key pharmaceutical intermediate. The detailed protocols, justification of process parameters, and a thorough analytical control strategy provide researchers and development professionals with the necessary tools to successfully implement this process at scale, thereby accelerating the development of next-generation therapeutics.

References

  • Švach, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link][16][17]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available at: [Link][18][19][20]

  • Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative. Available at: [21]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Synthesis of chiral piperazin-2-ones as model peptidomimetics. RSC Publishing. Available at: [Link][22]

  • Powell, N. A., et al. (2004). Practical Synthesis of 1-Aryl-6-(hydroxymethyl)-2-ketopiperazines via a 6-exo Amide-Epoxide Cyclization. Organic Letters. Available at: [Link][5][23]

  • Tasso, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link][1]

  • Al-Zoubi, R. M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link][2]

  • Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Available at: [Link][9]

  • Hughes, D. L., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development. Available at: [Link][3]

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link][14][24]

  • Yokoyama, R., et al. (2021). Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][4]

  • Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link][12]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link][25]

  • Google Patents. (1959). US2919275A - Purification of piperazine. Available at: [26]

  • ResearchGate. (2016). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Request PDF. Available at: [Link][7]

  • ResearchGate. (2014). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Request PDF. Available at: [Link][6]

  • De Ruiter, J., & Harrison, L. (2010). Analytical Methods for the characterization of piperazine-based drugs. Analytical Methods. Available at: [Link][15]

  • Google Patents. (2011). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Available at: [11]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Available at: [Link][10]

Sources

Application

Application Note: A Robust Silylation Protocol for the GC-MS Analysis of 6-(Hydroxymethyl)piperazin-2-one

Introduction: Overcoming the Analytical Challenge 6-(Hydroxymethyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core, a structure of interest in pharmaceutical research and metabolite identificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Analytical Challenge

6-(Hydroxymethyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core, a structure of interest in pharmaceutical research and metabolite identification. The direct analysis of its hydrochloride salt form by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally impractical. The molecule's high polarity, stemming from a primary alcohol, a secondary amine, and an amide functional group, results in extremely low volatility. Furthermore, the presence of active hydrogen atoms promotes strong intermolecular hydrogen bonding, leading to poor thermal stability and a high likelihood of degradation in the hot GC inlet rather than volatilization.[1][2] These characteristics prevent it from traversing the GC column, resulting in poor peak shape, low sensitivity, or complete signal loss.[3]

Chemical derivatization is an essential strategy to convert such polar, non-volatile compounds into forms amenable to GC-MS analysis.[4] This application note provides a comprehensive, field-proven protocol for the derivatization of 6-(Hydroxymethyl)piperazin-2-one using a powerful silylating agent. The described method effectively "masks" the polar functional groups, significantly increasing the analyte's volatility and thermal stability, thereby enabling robust and reproducible quantification.

Principle of Silylation with BSTFA + TMCS

The core of this protocol is silylation, a chemical modification technique that replaces active hydrogen atoms from hydroxyl (-OH), amine (-NH), and amide groups with a trimethylsilyl (TMS) group.[5] This transformation is achieved through a nucleophilic substitution reaction where the heteroatom (oxygen or nitrogen) attacks the electrophilic silicon atom of the silylating reagent.[2][6]

Benefits of Silylation:

  • Increased Volatility: By replacing polar N-H and O-H bonds with non-polar TMS groups, intermolecular hydrogen bonding is eliminated, drastically reducing the boiling point of the analyte.[5]

  • Enhanced Thermal Stability: TMS derivatives are significantly more stable at the high temperatures required for GC analysis compared to their parent compounds.[7]

  • Improved Chromatography: The resulting derivatives are less polar, leading to more symmetrical (Gaussian) peak shapes and reduced tailing on standard non-polar GC columns.

For a molecule with multiple, and sterically varied, functional groups like 6-(Hydroxymethyl)piperazin-2-one, a highly effective reagent is required. We employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful TMS donor, and its byproducts are highly volatile, minimizing chromatographic interference.[6][7] The TMCS catalyst is crucial for driving the reaction to completion, particularly for derivatizing the less reactive secondary amine and amide groups.[8][9][10]

The reaction proceeds as follows, with all three active hydrogens being replaced by TMS groups:

G cluster_reactants Reactants cluster_products Products Analyte 6-(Hydroxymethyl)piperazin-2-one (Multiple Active Hydrogens) Derivative Tris-TMS-Derivative (Volatile & Thermally Stable) Analyte->Derivative Silylation Reaction (Heat, 70°C) Reagent BSTFA + 1% TMCS (Excess) Reagent->Derivative Byproducts Volatile Byproducts

Figure 1: Conceptual diagram of the silylation reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a reagent blank is mandatory to ensure that observed peaks originate from the analyte and not from reagent artifacts.

Required Materials and Reagents
  • Analyte: 6-(Hydroxymethyl)piperazin-2-one hydrochloride

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Acetonitrile (Anhydrous, GC-grade), Pyridine (Anhydrous, GC-grade)

  • Equipment:

    • 2 mL glass reaction vials with PTFE-lined screw caps

    • Heating block or oven capable of maintaining 70°C

    • Pipettors and tips

    • Vortex mixer

    • Nitrogen gas evaporation system

    • GC-MS system with autosampler

Sample Preparation (Anhydrous Conditions)

Causality: Silylating reagents react readily with water.[6] The complete absence of moisture is the single most critical factor for a successful and reproducible derivatization. This multi-step drying procedure ensures the sample is anhydrous before the reagent is introduced.

  • Weighing: Accurately weigh 1-5 mg of 6-(Hydroxymethyl)piperazin-2-one hydrochloride into a clean, dry 2 mL reaction vial.

  • Initial Dissolution & Evaporation: Add 500 µL of methanol to dissolve the sample. Evaporate to complete dryness under a gentle stream of nitrogen at 50°C. This step removes the bulk of any residual moisture and the hydrochloride counter-ion.

  • Azeotropic Drying: Add 500 µL of anhydrous acetonitrile to the dried residue. Vortex briefly and evaporate to complete dryness again under nitrogen at 50°C. This step azeotropically removes trace amounts of water.[10] Repeat this step one more time to ensure an absolutely anhydrous residue.

Derivatization Procedure
  • Solvent Addition: To the completely dry sample residue, add 100 µL of anhydrous pyridine. The pyridine acts as a solvent and a base catalyst, further enhancing the reaction. Vortex for 15 seconds to dissolve the residue.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent ensures the reaction proceeds to completion.[9]

  • Reaction: Tightly cap the vial immediately. Vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes .[4][8]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature. Do not open the cap while the vial is hot.

  • Analysis: The sample is now derivatized and ready for direct injection into the GC-MS system. Transfer the cooled solution to a GC autosampler vial if necessary.

G cluster_prep Sample Preparation (Anhydrous) cluster_deriv Derivatization cluster_analysis Analysis start Weigh 1-5 mg of Sample dissolve Dissolve in Methanol Evaporate to Dryness start->dissolve azeotrope Azeotropic Drying with Acetonitrile (x2) Evaporate to Dryness dissolve->azeotrope add_solv Add 100 µL Anhydrous Pyridine Vortex azeotrope->add_solv Transfer Dry Residue add_reag Add 100 µL BSTFA + 1% TMCS add_solv->add_reag react Cap Tightly & Vortex Heat at 70°C for 45 min add_reag->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject Transfer Derivatized Sample

Figure 2: Step-by-step experimental workflow for derivatization.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used. A standard non-polar column is recommended.

Parameter Setting Rationale
GC System Agilent 7890B or equivalent[11]A standard, reliable platform for this type of analysis.
MS System Agilent 5977A MSD or equivalent[11]Provides sensitive detection and mass spectral data for identification.
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[11]A versatile, low-bleed, non-polar column ideal for separating a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 270°CEnsures rapid and complete volatilization of the TMS-derivative without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the amount of analyte transferred to the column, ideal for trace-level analysis.
Oven Program - Initial: 100°C, hold for 2 min- Ramp: 15°C/min to 300°C- Hold: 5 min at 300°C[11]The initial hold allows for solvent focusing. The ramp separates compounds by boiling point. The final hold ensures elution of all components.
MS Transfer Line 280°CPrevents condensation of the analyte between the column and the ion source.
Ion Source Temp. 230°CStandard temperature for electron ionization, balancing ionization efficiency and minimizing degradation.
Quadrupole Temp. 150°CStandard setting to maintain mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Full Scan (m/z 50-650)Allows for full spectral acquisition to identify the derivative and its characteristic fragment ions.

Expected Results and Conclusion

Successful derivatization will yield the tris-trimethylsilyl derivative of 6-(Hydroxymethyl)piperazin-2-one. This compound will elute as a sharp, symmetrical peak from the GC column. The resulting mass spectrum in EI mode is expected to show a characteristic fragmentation pattern, including a molecular ion (M+) and key fragment ions such as [M-15]+ (loss of a methyl group) and a prominent ion at m/z 73, corresponding to the [Si(CH3)3]+ fragment, which is indicative of a TMS derivative.

This application note provides a scientifically grounded and detailed protocol for the derivatization of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. By converting the polar, non-volatile analyte into a stable and volatile TMS-derivative, this method enables reliable and sensitive analysis by GC-MS, making it an invaluable tool for researchers in pharmaceutical development and metabolic studies.

References

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry.
  • The Principle of Silylation: An In-depth Technical Guide to Derivatiz
  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Journal of Analysis and Testing.
  • Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry.
  • An In-Depth Guide to Silylation Reagents: Applic
  • Derivatization reagents for GC.
  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem.
  • Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin
  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. The University of Melbourne.
  • BSTFA + TMCS as a Derivatiz
  • N,O-Bis(trimethylsilyl)trifluoroacetamide. Sigma-Aldrich.
  • The Cornerstone of GC Analysis: A Technical Guide to Silyl
  • GC Derivatization.
  • Preparation of TMS Deriv
  • GC-MS Methods for Monitoring Illicit Drug Biomarkers in Wastewater: A Critical Review.
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Derivatization of Piperidine Compounds for Improved Detection: Applic
  • Metabolomics Strategies Using GC-MS/MS Technology. Thermo Fisher Scientific.
  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.
  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry.
  • GC–MS Analysis of A Helichrysum italicum Hydrosol: Sensitivity, Repeatability and Reliability of Solvent Extraction versus Direct Hydrosol Analysis. MDPI.
  • Limitations and disadvantages of GC-MS. Labio Scientific.
  • Application Note: Quantitative Analysis of Piperazin-2-one using Piperazin-2-one-d6 as an Internal Standard by GC-MS. Benchchem.

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride Intermediates

Introduction In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic molecules is a cornerstone of creating novel therapeutics. Among these, piperazinone scaffolds are of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic molecules is a cornerstone of creating novel therapeutics. Among these, piperazinone scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds. The intermediate, 6-(hydroxymethyl)piperazin-2-one hydrochloride, presents a unique synthetic challenge due to the presence of multiple reactive functional groups: a secondary amine within the piperazinone ring, a primary hydroxyl group, and an amide. The strategic application of protecting groups is paramount to achieving selective transformations at desired positions, preventing unwanted side reactions, and ensuring high yields of the target molecule.[1][2]

This technical guide provides an in-depth exploration of protecting group strategies tailored for 6-(hydroxymethyl)piperazin-2-one hydrochloride. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies that enable the selective manipulation of the amine and hydroxyl functionalities. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules where this valuable intermediate is a key building block.

The Strategic Importance of Protecting Groups

The structure of 6-(hydroxymethyl)piperazin-2-one contains two primary sites for protection: the secondary ring nitrogen (N4) and the primary hydroxyl group on the C6 side chain. The choice of protecting groups and the sequence of their application are critical decisions that dictate the efficiency and success of the overall synthetic route.

  • The N4-Amine: The secondary amine is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and arylation.[3] Protection of this nitrogen is often the first step to prevent its interference in subsequent reactions intended for other parts of the molecule.

  • The C6-Hydroxymethyl Group: The primary alcohol is susceptible to oxidation and can also act as a nucleophile. Protecting this group is essential when performing reactions that are incompatible with a free hydroxyl group, such as those involving strong bases or organometallic reagents.[4][5]

An ideal protecting group strategy should possess the following characteristics:[1]

  • High-yielding installation and removal: The protection and deprotection steps should proceed with high efficiency to maximize the overall yield of the synthetic sequence.

  • Stability: The protecting group must be stable to the reaction conditions employed in subsequent steps.

  • Orthogonality: In a multi-step synthesis involving the protection of both the amine and hydroxyl groups, the chosen protecting groups should be "orthogonal." This means that one group can be selectively removed in the presence of the other, allowing for sequential modification of the functional groups.[6][7]

Protecting the Piperazinone Nitrogen (N4)

The most common and effective protecting groups for the secondary amine of the piperazinone ring are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[8]

dot

Caption: N-Boc protection of 6-(hydroxymethyl)piperazin-2-one.

Protocol for N-Boc Protection:

  • Reaction Setup: Suspend 6-(hydroxymethyl)piperazin-2-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Basification: Add a base, such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) (2.5-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature until the starting material is fully dissolved or a fine suspension is formed.

  • Addition of Boc Anhydride: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) in the same solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.

N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is another excellent choice for amine protection. It is stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation, which is orthogonal to the acid-labile Boc group and many silyl ethers.[9][10][11]

Protocol for N-Cbz Protection:

  • Reaction Setup: Dissolve 6-(hydroxymethyl)piperazin-2-one hydrochloride (1 equivalent) in a mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C and add sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) (2.5-3 equivalents) portion-wise.

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protecting the Hydroxymethyl Group

The primary alcohol of the C6-hydroxymethyl side chain is commonly protected as a silyl ether. The choice of the silylating agent allows for tuning the stability of the protecting group.[4][5][12]

Silyl Ether Protection (e.g., TBDMS)

The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting primary alcohols due to its moderate steric bulk, which allows for selective protection of primary over secondary alcohols, and its stability to a wide range of non-acidic and non-fluoride-containing reagents.[13][14]

dot

Caption: TBDMS protection of the hydroxymethyl group.

Protocol for TBDMS Protection:

  • Reaction Setup: Dissolve the N-Boc protected 6-(hydroxymethyl)piperazin-2-one (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (2.0-2.5 equivalents) to the solution, followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Orthogonal Protecting Group Strategies

In many synthetic routes, it is necessary to deprotect the amine and hydroxyl groups at different stages. This requires an orthogonal protecting group strategy, where one group can be removed without affecting the other.[6][7][15] A common and highly effective orthogonal pairing is the N-Boc group for the amine and a silyl ether for the alcohol.

Selective N-Boc Deprotection

The Boc group can be selectively cleaved under acidic conditions, leaving the TBDMS ether intact.

Protocol for Selective N-Boc Deprotection:

  • Reaction Setup: Dissolve the fully protected intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acidic Cleavage: Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or can be neutralized with a mild base.

Selective Silyl Ether Deprotection

The TBDMS group can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under conditions that do not affect the N-Boc group.[16]

Protocol for Selective TBDMS Deprotection:

  • Reaction Setup: Dissolve the fully protected intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Fluoride-Mediated Cleavage: Add a 1 M solution of TBAF in THF (1.1-1.2 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis of Protecting Group Strategies

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsOrthogonality Notes
Boc Amine(Boc)2O, base (e.g., Et3N)Acidic (e.g., TFA, HCl)Orthogonal to silyl ethers and Cbz.
Cbz AmineCbz-Cl, base (e.g., NaHCO3)Catalytic hydrogenation (H2, Pd/C)Orthogonal to Boc and silyl ethers.[17]
TBDMS HydroxylTBDMS-Cl, imidazoleFluoride source (e.g., TBAF), mild acidOrthogonal to Boc and Cbz.
TIPS HydroxylTIPS-Cl, imidazoleFluoride source (e.g., TBAF), stronger acidMore stable to acidic conditions than TBDMS.

Conclusion

The successful synthesis of complex molecules derived from 6-(hydroxymethyl)piperazin-2-one hydrochloride is critically dependent on the judicious selection and application of protecting groups. The Boc and Cbz groups for the piperazinone nitrogen, in combination with silyl ethers for the hydroxymethyl group, provide a versatile and robust toolkit for the synthetic chemist. By employing orthogonal protection strategies, researchers can selectively unmask and functionalize different parts of the molecule, enabling the efficient construction of novel pharmaceutical candidates. The protocols and strategies outlined in this guide are intended to serve as a practical resource for scientists working in the field of drug discovery and development.

References

  • Vertex AI Search. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527–532.
  • Benchchem. (n.d.). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • Chemical Science. (2023, October 25). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science.
  • Wikipedia. (n.d.). Silyl ether.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Powell, N. A., Ciske, F. L., Clay, E. C., Cody, W. L., Downing, D. M., Blazecka, P. G., Holsworth, D. D., & Edmunds, J. J. (2004). Practical Synthesis of 1-Aryl-6-(hydroxymethyl)-2-ketopiperazines via a 6-exo Amide−Epoxide Cyclization. Organic Letters, 6(22), 4069–4072.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Molecules. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • PMC. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Cbz Protection.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Journal of Organic Chemistry. (2018, June 15).
  • MDPI. (2021, October 21).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

Welcome to the Advanced Application Support Center. As drug development increasingly relies on privileged heterocyclic scaffolds, piperazin-2-ones have emerged as critical peptidomimetic building blocks[1]. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development increasingly relies on privileged heterocyclic scaffolds, piperazin-2-ones have emerged as critical peptidomimetic building blocks[1]. However, the synthesis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride presents unique chemoselectivity and thermodynamic challenges, primarily due to the competing nucleophilicity of the unprotected hydroxyl group and the kinetic hurdles of 6-membered ring lactamization.

This guide provides field-proven methodologies, mechanistic troubleshooting, and a self-validating protocol to help you maximize your isolated yields.

I. Mechanistic Workflow & Synthetic Strategy

To avoid the poor yields associated with direct acylation routes (which suffer from competitive O-acylation of the hydroxymethyl group), the most robust industrial approach utilizes a reductive amination followed by intramolecular lactamization [2]. This pathway leverages the thermodynamic preference for lactam formation over esterification when controlled under high-dilution conditions.

PiperazinoneSynthesis Start L-Serine Methyl Ester Hydrochloride RedAmin Reductive Amination (N-Boc-2-aminoacetaldehyde, NaBH(OAc)3) Start->RedAmin Intermediate N-(2-(Boc-amino)ethyl)serine methyl ester RedAmin->Intermediate Yield: >85% Deprotect Boc Deprotection (Anhydrous HCl in Dioxane) Intermediate->Deprotect Diamine Diamine Intermediate (Prone to intermolecular dimerization) Deprotect->Diamine Quantitative Lactamization Intramolecular Lactamization (DIPEA, High Dilution, 60°C) Diamine->Lactamization Critical Kinetic Step Product 6-(Hydroxymethyl)piperazin-2-one Hydrochloride Lactamization->Product Optimized Yield: 75-80%

Caption: Optimized synthetic workflow for 6-(Hydroxymethyl)piperazin-2-one HCl emphasizing kinetic control.

II. Troubleshooting & FAQs

Q1: My lactamization step is yielding less than 30%, with a large amount of insoluble polymeric material. How do I fix this?

Causality & Solution: You are experiencing intermolecular dimerization/polymerization, a common issue when the reaction concentration is too high. The formation of the 6-membered piperazinone ring is an intramolecular 6-exo-trig process. To kinetically favor intramolecular cyclization over intermolecular polymerization, you must operate under high dilution conditions (0.01 M to 0.05 M) . Additionally, use a slow-addition technique (e.g., syringe pump) for your base (DIPEA or Et₃N) over 2–4 hours to keep the concentration of the reactive free-base intermediate extremely low at any given moment.

Q2: I attempted a chloroacetyl chloride route starting from 2,3-diaminopropan-1-ol, but I am seeing a massive mixture of byproducts. Why?

Causality & Solution: Chloroacetyl chloride is a highly reactive, hard electrophile. The primary hydroxyl group (-CH₂OH) in your starting material is a potent nucleophile that competes with the secondary/primary amines, leading to significant O-acylation and subsequent morpholin-2-one byproducts[3].

  • Recommendation: Abandon the acyl chloride route unless you protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl (TBS) or benzyl ether)[4]. Alternatively, switch to the reductive amination/ester-lactamization route described in our protocol below, as esters are generally too soft to react with the hydroxyl group without a strong Lewis acid, ensuring exquisite N-chemoselectivity.

Q3: The final hydrochloride salt turns into a sticky gum during isolation. How do I obtain a free-flowing powder?

Causality & Solution: 6-(Hydroxymethyl)piperazin-2-one hydrochloride is highly hygroscopic. The "gumming" is caused by the absorption of atmospheric moisture or the presence of residual protic solvents (like methanol or water).

  • Recommendation: Perform the final salt formation using anhydrous HCl in dioxane or diethyl ether. Isolate the product via trituration in cold, anhydrous methyl tert-butyl ether (MTBE) under an argon atmosphere. Immediately transfer the filtered solid to a vacuum desiccator containing P₂O₅.

III. Quantitative Data: Lactamization Optimization

The table below summarizes the causality between reaction conditions and isolated yield during the critical ring-closure step, validating the necessity of high dilution and mild heating.

Solvent SystemConcentration (M)Base (Equivalents)Temp (°C)Major ByproductIsolated Yield (%)
Methanol0.5 MNaOMe (1.1 eq)25°CLinear Dimers22%
THF0.1 MDIPEA (2.0 eq)65°CIntermolecular oligomers45%
Toluene0.05 MDIPEA (2.0 eq)110°CDegradation/Racemization51%
MeOH / THF (1:1) 0.02 M DIPEA (2.5 eq, slow add) 60°C Trace dimers 78%

IV. Self-Validating Experimental Protocol

This protocol details the synthesis of the target compound from L-Serine methyl ester hydrochloride. Every step includes an In-Process Control (IPC) to ensure the system validates itself before you proceed.

Step 1: Reductive Amination
  • Reaction: Suspend L-Serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add triethylamine (1.1 eq) and stir for 15 minutes to liberate the free base.

  • Coupling: Add N-Boc-2-aminoacetaldehyde (1.05 eq). Stir for 30 minutes at room temperature to allow imine formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir for 12 hours under argon.

  • IPC (Self-Validation): Perform LC-MS. The aldehyde peak must be completely absent, and the mass spectrum should show the dominant [M+H]⁺ peak for the N-(2-(Boc-amino)ethyl)serine methyl ester intermediate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Global Deprotection & Ring Closure (Lactamization)
  • Deprotection: Dissolve the crude intermediate in anhydrous 1,4-dioxane. Add 4N HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • IPC (Self-Validation): Monitor gas evolution (CO₂). Once bubbling ceases, take an aliquot for LC-MS to confirm the complete disappearance of the Boc-protected mass ([M+H]⁺ - 100 Da).

  • Solvent Swap (Critical): Concentrate the reaction to absolute dryness under reduced pressure to remove all excess HCl.

  • High-Dilution Cyclization: Dissolve the resulting diamine dihydrochloride salt in a 1:1 mixture of anhydrous Methanol/THF to achieve a strict concentration of 0.02 M .

  • Base Addition: Heat the solution to 60°C. Using a syringe pump, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 3 hours. Stir for an additional 12 hours at 60°C.

  • IPC (Self-Validation): TLC (Ninhydrin stain). The primary amine (stains intense purple) should disappear, replaced by the secondary amine/lactam (stains faint yellow/brown).

Step 3: Hydrochloride Salt Formation & Isolation
  • Purification: Concentrate the cyclized mixture. Purify the free base via flash chromatography (Silica gel, DCM:MeOH 9:1) to remove DIPEA hydrochloride salts.

  • Salt Formation: Dissolve the purified free base in a minimum volume of anhydrous ethanol. Cool to 0°C. Dropwise, add 1.05 equivalents of 2M HCl in diethyl ether.

  • Precipitation: Slowly add cold, anhydrous MTBE until the solution becomes cloudy. Stir at 0°C for 1 hour to fully precipitate the salt.

  • Isolation: Filter rapidly under a blanket of argon. Wash the filter cake with cold MTBE and immediately dry under high vacuum in the presence of a desiccant to yield 6-(Hydroxymethyl)piperazin-2-one hydrochloride as a white, free-flowing solid.

V. References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • A Practical Synthesis of 1-Aryl-6-(hydroxymethyl)-2-ketopiperazines via a 6-exo Amide-Epoxide Cyclization Source: Amazon S3 (Archived Technical Document) URL:[Link][4]

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Solubilizing 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

Welcome to the technical support center. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with 6-(Hydroxymethyl)piperazin-2-one hydrochloride in orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with 6-(Hydroxymethyl)piperazin-2-one hydrochloride in organic solvents. As a hydrochloride salt, this compound's ionic nature presents a common, yet solvable, experimental hurdle. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot solubility issues in your work.

Core Principle: Understanding the "Why" Behind the Insolubility

The primary challenge stems from a fundamental chemical mismatch. 6-(Hydroxymethyl)piperazin-2-one hydrochloride is an acid salt formed from the reaction of a basic nitrogen on the piperazinone ring with hydrochloric acid.[1] This creates an ionic compound, [(C₅H₁₀N₂O₂)-H]⁺Cl⁻.

  • Ionic Nature: In its solid state, the compound exists in a crystal lattice, held together by strong ionic forces.

  • Solvent's Role: For dissolution to occur, the solvent molecules must surround the ions (solvation) and provide enough energy to overcome the lattice energy.

  • The Mismatch: Polar protic solvents like water are excellent at this because they can form strong ion-dipole interactions and hydrogen bonds. Most organic solvents, particularly those that are non-polar or aprotic, are poor at solvating charged species.[1] They cannot effectively break down the crystal lattice, resulting in poor solubility.

The key to solving this problem is almost always to disrupt the ionic character of the molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm starting a new project. Which organic solvents should I try first for 6-(Hydroxymethyl)piperazin-2-one hydrochloride?

Answer:

A systematic solvent screen is the most logical first step. However, it is crucial to manage expectations; direct solubility of the hydrochloride salt in many common organic solvents will likely be low. The goal of this initial screen is to find a solvent that provides at least partial solubility, which can then be optimized.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSolvent ExamplesRationale & Expected Outcome
Polar Protic Methanol, EthanolThese are the most likely to show some success. Their hydroxyl groups can hydrogen bond and offer some ability to solvate the salt.[2] Piperazine dihydrochloride is slightly soluble in these.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)These have high dielectric constants and can solvate cations well, but may be less effective with the chloride anion. Often used as "solvents of last resort" or as powerful co-solvents.
Polar Aprotic Acetonitrile (ACN), AcetoneSolubility is expected to be very low.[2][4] These are often used as anti-solvents to precipitate hydrochloride salts.
Chlorinated Dichloromethane (DCM)Very poor solubility is expected due to the low polarity.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl EtherExtremely poor solubility is expected.[5][6] These are often used to wash or precipitate the free base or other non-polar compounds.

Experimental Insight: Agitate the vials at room temperature and then with gentle heating (e.g., 40-50°C). Observe any changes in clarity. Even slight dissolution in a solvent like methanol is a valuable lead.

Q2: The initial solvent screen failed. What is the most reliable method to achieve good solubility in a typical organic solvent like DCM or THF?

Answer:

The most effective and chemically sound strategy is to convert the hydrochloride salt to its corresponding free base . This is the industry-standard approach for improving the organic solubility of amine hydrochlorides.[7] The conversion neutralizes the charge on the piperazine nitrogen, transforming the ionic salt into a neutral, more lipophilic molecule that is significantly more soluble in organic solvents.

You can perform this conversion either in-situ for immediate use in a reaction or as a separate workup step to isolate the solid free base.

cluster_workflow Solubility Troubleshooting Workflow Start Poor Solubility of HCl Salt SolventScreen Q1: Perform Solvent Screen (MeOH, EtOH, DMSO) Start->SolventScreen Decision1 Sufficient Solubility? SolventScreen->Decision1 Freebase Q2: Convert to Free Base (Most Effective Method) Decision1->Freebase No Optimize Q3: Use Co-solvents / Heat (Alternative Method) Decision1->Optimize No, and Free-basing is not desired End_Success Compound Solubilized Decision1->End_Success Yes Freebase->End_Success End_Reassess Re-assess Solvent Choice or Reaction Conditions Optimize->End_Reassess

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: In-Situ Free-Basing for Direct Use in Reaction

This protocol is ideal when you want to use the solubilized compound directly in a subsequent reaction without isolating the intermediate free base.

  • Materials:

    • 6-(Hydroxymethyl)piperazin-2-one hydrochloride

    • Anhydrous organic solvent (e.g., DCM, THF, Acetonitrile)

    • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) - use 1.1 to 1.5 equivalents.

    • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Step-by-Step Procedure:

    • Suspend the 6-(Hydroxymethyl)piperazin-2-one hydrochloride in your chosen anhydrous organic solvent under an inert atmosphere.

    • Stir the suspension to ensure it is well-dispersed.

    • Slowly add the tertiary amine base (1.1-1.5 eq.) to the stirring suspension at room temperature.

    • Stir the mixture for 30-60 minutes. You will typically observe one of two things:

      • The solids will completely dissolve as the soluble free base is formed. The byproduct, triethylammonium chloride, may remain as a fine precipitate or may also be partially soluble depending on the solvent.

      • The initial chunky solid will be replaced by a different, often finer, precipitate of the ammonium salt.

    • The resulting solution/suspension containing the solubilized free base can now be used directly. If a precipitate of the ammonium salt is present and will interfere with your downstream process, it can be removed by filtration.

  • Trustworthiness Check: Before proceeding, you can take a small aliquot of the suspension, filter it, and spot the filtrate on a TLC plate against the starting material. The free base will have a higher Rf value (be less polar) than the hydrochloride salt.

Q3: I need to isolate the solid free base for future use. How do I modify the procedure?

Answer:

Isolating the free base is excellent practice for characterization and storage. The process involves a liquid-liquid extraction to remove the ammonium salt byproduct.

cluster_protocol Free Base Isolation Protocol Start Start Suspend HCl Salt in Organic Solvent (e.g., DCM) AddBase Add Base Add aqueous base (e.g., sat. NaHCO₃ soln.) Start->AddBase 1. Extract Extract Stir vigorously, separate layers. Collect organic layer. AddBase->Extract 2. Wash Wash Wash organic layer with brine. This removes residual water and base. Extract->Wash 3. Dry Dry Dry organic layer over Na₂SO₄ or MgSO₄. Filter to remove drying agent. Wash->Dry 4. Evaporate Evaporate Remove solvent under reduced pressure. Dry->Evaporate 5. End End Isolate pure, solid free base. Evaporate->End 6.

Caption: Workflow for isolating the solid free base.

Protocol 2: Isolation of Solid 6-(Hydroxymethyl)piperazin-2-one Free Base

  • Materials:

    • 6-(Hydroxymethyl)piperazin-2-one hydrochloride

    • Organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate)

    • Mild aqueous base (e.g., Saturated sodium bicarbonate (NaHCO₃) solution or a 5-10% potassium carbonate (K₂CO₃) solution)

    • Brine (saturated NaCl solution)

    • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

    • Separatory funnel

  • Step-by-Step Procedure:

    • Dissolve or suspend the hydrochloride salt in the aqueous base solution in a separatory funnel. Use enough aqueous base to fully neutralize the HCl and bring the pH to >8.

    • Add the organic extraction solvent to the separatory funnel.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The neutral free base will partition into the organic layer.

    • Drain and collect the organic layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery.

    • Combine all organic extracts.

    • Wash the combined organic layer with brine. This helps to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the solid free base.

Q4: Are there any other options if I absolutely cannot convert to the free base?

Answer:

While less effective than free-basing, you can sometimes achieve dissolution by using co-solvents and thermal energy. This approach aims to increase the solvating power of the bulk solvent system.[8]

  • Co-Solvent Strategy: The principle is to use a primary solvent in which your other reagents are soluble (e.g., THF, DCM) and add a small amount of a highly polar "co-solvent" in which the salt has some solubility (e.g., Methanol, DMSO).

  • Heating: Solubility generally increases with temperature.[3] Combining heating with a co-solvent system can be effective.

Table 2: Suggested Co-Solvent Systems

Primary SolventCo-Solvent (Add dropwise)TemperatureConsiderations & Caveats
THFMethanol or EthanolRT to 45°CA common choice. Add just enough alcohol to achieve dissolution. Be aware the compound may precipitate if the solution is cooled or concentrated.
AcetonitrileMethanolRT to 50°CCan be effective, but monitor for any potential side reactions with your reagents at elevated temperatures.
DCMDMSORTUse DMSO sparingly (1-5% v/v). While a powerful solvent, it can be difficult to remove and may interfere with certain reactions.

Expert Warning: The major drawback of this method is the risk of the compound "crashing out" or precipitating from the solution if the temperature drops, if the solvent evaporates, or if another reagent is added that changes the overall polarity of the mixture. This can lead to non-homogenous reaction conditions and inconsistent results.

References

  • Hydrochloride - Grokipedia. Grokipedia.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022). Dow Development Laboratories, LLC.
  • Solving solubility issues in modern APIs. (2018). TAPI.
  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
  • Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. (2018). ResearchGate.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Upperton.
  • Key strategies central to overcoming poor API solubility. Almac Group.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • Converting to the hydrochloric salt for storage? (2008). Sciencemadness Discussion Board.
  • Technical Support Center: Overcoming Solubility Challenges with Piperazine Salts in Organic Solvents. (2025). BenchChem.
  • 6-(Hydroxymethyl)picolinohydrazide: A Technical Guide to Solubility and Stability. (2025). BenchChem.
  • Piperazine - Wikipedia. Wikipedia.
  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem.
  • CAS 142-64-3: Piperazine, hydrochloride (1:2). CymitQuimica.
  • How to extract/isolate piperazine from water without distillation? (2013). ResearchGate.

Sources

Troubleshooting

Minimizing side reactions during 6-(Hydroxymethyl)piperazin-2-one hydrochloride synthesis

Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and maximizing yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.

I. Overview of the Synthesis

The synthesis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. A common synthetic route involves the reaction of a protected 1,3-diamino-2-propanol derivative with an activated haloacetyl species, followed by deprotection and cyclization. The final step involves the formation of the hydrochloride salt. Each of these steps presents opportunities for side reactions that can impact the overall efficiency of the synthesis.

II. Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My yield of 6-(Hydroxymethyl)piperazin-2-one is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic sequence. Here’s a breakdown of potential issues and corresponding troubleshooting steps:

  • Incomplete N-Acylation: The initial N-acylation of the diamine is a critical step.

    • Possible Cause: Insufficient reactivity of the acylating agent or steric hindrance.

    • Troubleshooting:

      • Acylating Agent: While chloroacetyl chloride is commonly used, consider using a more reactive agent like bromoacetyl bromide if the reaction is sluggish. However, be mindful of potential over-acylation.

      • Base Selection: The choice of base is crucial for neutralizing the generated HCl without promoting side reactions. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred. Ensure the base is added slowly and at a controlled temperature to prevent localized high concentrations.

      • Temperature Control: Perform the acylation at low temperatures (e.g., 0 °C to -10 °C) to control the exothermic reaction and minimize the formation of di-acylated byproducts.

  • Inefficient Cyclization: The intramolecular cyclization to form the piperazinone ring is another yield-determining step.

    • Possible Cause: Unfavorable reaction kinetics or competing intermolecular reactions.

    • Troubleshooting:

      • Base and Solvent: A strong, non-nucleophilic base in a polar aprotic solvent (e.g., sodium hydride in THF or potassium tert-butoxide in DMF) can facilitate the cyclization.

      • High Dilution: Running the cyclization reaction under high dilution conditions can favor the intramolecular reaction over intermolecular polymerization, which is a common side reaction.

  • Product Loss During Work-up and Purification:

    • Possible Cause: The product may have some solubility in the organic solvents used for extraction, or it may be lost during crystallization.

    • Troubleshooting:

      • Extraction: Minimize the volume of organic solvent used for extraction and consider back-extracting the aqueous layer to recover any dissolved product.

      • Crystallization: Carefully select the crystallization solvent system to maximize product precipitation while leaving impurities in the mother liquor. A common technique is to precipitate the hydrochloride salt from an alcoholic solution (e.g., isopropanol) by the addition of HCl in a non-polar solvent like diethyl ether or dioxane.[1]

Q2: I am observing a significant amount of a di-acylated byproduct in my reaction mixture. How can I prevent this?

A2: The formation of a di-acylated byproduct, where both amino groups of the 1,3-diamino-2-propanol are acylated, is a common side reaction. Here's how to mitigate it:

  • Stoichiometry Control: Carefully control the stoichiometry of the acylating agent. Use no more than one equivalent of chloroacetyl chloride relative to the diamine. A slight excess of the diamine can also help to suppress di-acylation.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the acylating agent at any given time, favoring mono-acylation.

  • Protecting Groups: Employing a protecting group strategy is a highly effective method.[2] One of the amino groups can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective acylation of the other amino group. The protecting group is then removed in a subsequent step before cyclization.

Q3: My final product is contaminated with a five-membered lactam impurity. What is the cause and how can I avoid it?

A3: The formation of a five-membered lactam is a potential side reaction that can occur during the cyclization step.[3]

  • Mechanism: This side product can arise from an alternative cyclization pathway, particularly if there are impurities or if the reaction conditions are not optimal.

  • Avoidance Strategy:

    • Temperature Control: Performing the neutralization and cyclization steps at a lower temperature (e.g., 0 °C) can help to suppress the formation of this side product.[3]

    • Purity of Starting Materials: Ensure the purity of your starting 1,3-diamino-2-propanol and chloroacetylated intermediate, as impurities can sometimes catalyze side reactions.

Q4: I am having difficulty with the final purification of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. What are the best practices?

A4: The purification of piperazine derivatives can be challenging due to their polarity and potential for salt formation.[4]

  • Crystallization: This is the most common and effective method for purifying the hydrochloride salt.

    • Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent like methanol or ethanol and then induce crystallization by cooling or by adding a less polar co-solvent like ethyl acetate or diethyl ether.

    • pH Adjustment: Ensure the solution is acidic to maintain the hydrochloride salt form and prevent the free base from precipitating.

  • Column Chromatography: If crystallization is not sufficient, column chromatography can be employed.

    • Stationary Phase: Silica gel is commonly used, but its acidic nature can sometimes cause issues with basic compounds. Consider using neutral or basic alumina, or a silica gel treated with a small amount of a volatile amine like triethylamine in the eluent to prevent streaking and improve separation.[4]

    • Mobile Phase: A gradient elution with a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. Adding a small amount of ammonia or triethylamine to the mobile phase can also improve the chromatography of basic compounds.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the synthesis?

A1: The following parameters are critical for a successful synthesis:

  • Temperature: Especially during the N-acylation and cyclization steps, as it directly influences the rate of reaction and the formation of side products.

  • pH: Maintaining the correct pH is crucial during the work-up and purification steps, particularly for the isolation of the hydrochloride salt.

  • Stoichiometry: Precise control of reactant ratios is essential to minimize the formation of over-acylated byproducts.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is important to determine the optimal reaction time and avoid the formation of degradation products.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are necessary:

  • Acylating Agents: Chloroacetyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents used in this synthesis are flammable and should be handled away from ignition sources.

Q3: Can I use a different haloacetylating agent instead of chloroacetyl chloride?

A3: Yes, other haloacetylating agents like bromoacetyl bromide or iodoacetyl iodide can be used. The reactivity generally increases from chloro to iodo. While a more reactive agent might lead to a faster reaction, it can also increase the likelihood of side reactions like di-acylation. The choice of the haloacetylating agent should be based on the specific reactivity of the substrate and the desired reaction conditions.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the final product.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and to quantify any impurities.[5]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the amide and hydroxyl groups.

IV. Process Flow and Side Reaction Pathways

The following diagram illustrates the key steps in the synthesis of 6-(Hydroxymethyl)piperazin-2-one and highlights where common side reactions can occur.

Synthesis_Pathway Start 1,3-Diamino-2-propanol Intermediate1 N-Chloroacetylated Intermediate Start->Intermediate1 Chloroacetyl Chloride, Base SideReaction1 Di-acylated Byproduct Start->SideReaction1 Excess Acylating Agent Product 6-(Hydroxymethyl)piperazin-2-one Intermediate1->Product Base, Cyclization SideReaction2 Polymerization Intermediate1->SideReaction2 Intermolecular Reaction SideReaction3 Five-membered Lactam Intermediate1->SideReaction3 Alternative Cyclization FinalProduct 6-(Hydroxymethyl)piperazin-2-one HCl Product->FinalProduct HCl

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, low-molecular-weight basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, low-molecular-weight basic amines. 6-(Hydroxymethyl)piperazin-2-one hydrochloride is a classic "problem analyte" in liquid chromatography. Because it contains a hydrophilic hydroxymethyl group, a lactam moiety, and a protonated secondary amine, it exhibits virtually no hydrophobic surface area.

This guide provides field-proven, causally-explained troubleshooting strategies and self-validating protocols to help you achieve robust retention, symmetrical peak shapes, and reproducible data.

Diagnostic Workflow

Use the decision tree below to identify the optimal chromatographic pathway for your specific laboratory constraints.

Troubleshooting_Workflow Start Analyte: 6-(Hydroxymethyl)piperazin-2-one HCl Eluting at Void Volume (k' < 1)? CheckMode Current Chromatographic Mode? Start->CheckMode RP_Path Reversed-Phase (C18) CheckMode->RP_Path HILIC_Path HILIC Mode CheckMode->HILIC_Path RP_Action Switch to HILIC (Preferred) or use Ion-Pairing RP (Alternative) RP_Path->RP_Action Hydrophobic retention fails for polar amines HILIC_Check Are Peaks Broad or Tailing? HILIC_Path->HILIC_Check HILIC_Fix1 Fix 1: Match Sample Diluent to Initial Mobile Phase (>75% ACN) HILIC_Check->HILIC_Fix1 Injection solvent mismatch HILIC_Fix2 Fix 2: Increase Buffer Concentration (10-20 mM Ammonium Formate) HILIC_Check->HILIC_Fix2 Secondary interactions

Diagnostic workflow for troubleshooting poor retention and peak shape of polar piperazine derivatives.

Knowledge Base: The Chemistry of the Analyte & Retention Causality

Why does this compound fail on standard reversed-phase (RP) columns? In RP-HPLC, retention relies on the dispersive interactions between the analyte's hydrophobic regions and the C18 stationary phase[1]. 6-(Hydroxymethyl)piperazin-2-one hydrochloride is permanently charged at typical acidic to neutral mobile phase pH levels. This permanent positive charge, combined with the hydrogen-bonding capacity of the hydroxyl and lactam groups, makes the molecule highly water-soluble. Consequently, it partitions almost entirely into the mobile phase, eluting at the dead volume ( t0​ )[2].

To retain this compound, we must invert the chromatographic paradigm. Instead of relying on hydrophobicity, we must exploit its hydrophilicity using Hydrophilic Interaction Liquid Chromatography (HILIC) [3] or mask its charge using Ion-Pairing Reversed-Phase (IP-RP) chromatography[1].

HILIC_Mechanism MP Mobile Phase (>70% ACN, Weak Solvent) Analyte Protonated Amine (Analyte) MP->Analyte WaterLayer Immobilized Water Layer (Partitioning Zone) StatPhase Polar Stationary Phase (Silica/Zwitterionic) WaterLayer->StatPhase Electrostatic & H-bonding Analyte->WaterLayer Hydrophilic Partitioning

Mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC) for polar amine retention.

Troubleshooting Guide & FAQs

Q1: My analyte elutes at the void volume ( k′<1 ) on a standard C18 column, even when using a 100% aqueous mobile phase. How do I fix this? A1: This is a fundamental limitation of standard C18 chemistry. When the aqueous content exceeds 95%, standard C18 chains undergo "phase collapse" or dewetting, further eliminating any retentive capacity. Solution: The preferred approach is to switch to HILIC mode. HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile)[4]. In HILIC, water acts as the strong eluting solvent. The analyte partitions into an immobilized water-enriched layer on the stationary phase surface, resulting in strong retention for polar amines.

Q2: I switched to a HILIC column, but my peaks are broad, split, or exhibit severe tailing. What is causing this? A2: In my experience troubleshooting polar amine retention, peak distortion for hydrochloride salts in HILIC is almost always caused by one of two factors:

  • Injection Solvent Mismatch: In HILIC, the sample diluent must closely match the initial mobile phase (highly organic)[4]. If you dissolve the HCl salt in 100% water and inject it, the water acts as a massive plug of "strong solvent," disrupting the immobilized aqueous layer on the column and causing the analyte to smear or split.

  • Insufficient Buffer Capacity: The stationary phase (especially bare silica) contains acidic silanols that undergo secondary ion-exchange interactions with the protonated piperazine[5]. Solution: Dilute your sample in at least 75% Acetonitrile. Ensure your aqueous mobile phase component contains a minimum of 10-20 mM buffer (e.g., ammonium formate, pH 3.0-5.0) to control the ionization state and mask silanol interactions[6].

Q3: My laboratory does not have HILIC columns. Can I achieve retention using our existing Reversed-Phase setup? A3: Yes, but you must use Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC). By adding an anionic ion-pairing agent, such as Heptafluorobutyric acid (HFBA) or 1-hexanesulfonic acid, to the mobile phase, the negatively charged additive forms a neutral, hydrophobic ion-pair complex with the protonated piperazine[2]. This complex will retain on a C18 column. Note that ion-pairing agents can cause persistent background signals in LC-MS and require dedicated columns[1].

Quantitative Data: Chromatographic Mode Comparison

Table 1: Comparison of Chromatographic Modes for 6-(Hydroxymethyl)piperazin-2-one HCl

Chromatographic ModeColumn ChemistryMobile Phase StrategyTypical Retention Factor ( k′ )Peak Symmetry ( As​ )LC-MS Compatibility
Standard RP-HPLC C18 / C8High Aqueous (>95% Water)< 0.5 (Unacceptable)Poor (Tailing)Excellent
IP-RPLC Polar-Embedded C180.1% HFBA in Water/MeOH2.0 - 4.0 (Good)1.1 - 1.3 (Good)Poor (Ion Suppression)
HILIC (Preferred) Zwitterionic (ZIC) or AmideHigh Organic (>75% ACN) + 10mM Buffer3.0 - 6.0 (Excellent)0.9 - 1.1 (Excellent)Excellent (Enhanced Sensitivity)
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific system suitability checks, you can definitively isolate chromatographic method issues from sample preparation errors.

Protocol A: HILIC Optimization Workflow (Preferred Method)

Causality Check: This method relies on hydrophilic partitioning. Acetonitrile is the weak solvent; water is the strong solvent.

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with formic acid. (High buffer concentration is required to overcome the chloride counterion of the analyte).

    • Mobile Phase B (Weak Solvent): 100% LC-MS grade Acetonitrile.

  • Pump Programming (Isocratic to Gradient):

    • Set the pump to deliver 85% B and 15% A. (Effective buffer concentration = 15 mM).

    • Flow rate: 0.3 mL/min. Column Temperature: 30°C.

  • Sample Preparation (Critical Step):

    • Dissolve the 6-(Hydroxymethyl)piperazin-2-one HCl standard in a minimum volume of water (e.g., 1 mg/mL).

    • Dilute 1:10 with Acetonitrile to achieve a final diluent composition of 90% ACN / 10% Water.

  • Self-Validation & System Suitability (SST):

    • Step 5a: Inject 1 µL of Toluene (100 µg/mL in ACN). Toluene is unretained in HILIC and marks the exact void volume ( t0​ ).

    • Step 5b: Inject 1 µL of the analyte. Calculate k′=(tR​−t0​)/t0​ .

    • Validation Criteria: If k′<1.5 , increase Mobile Phase B to 90%. If peaks are tailing ( As​>1.5 ), increase the buffer concentration in Mobile Phase A to 200 mM.

Table 2: Recommended HILIC Gradient Profile

Time (min)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Acetonitrile)Elution Rationale
0.01090Maximizes initial retention of the polar amine.
5.01090Isocratic hold to ensure partitioning equilibrium.
10.04060Gradient ramp to elute strongly retained polar impurities.
12.04060Wash step to remove highly hydrophilic contaminants.
12.11090Return to initial conditions.
20.01090Extended equilibration (HILIC requires 15-20 column volumes).
Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Workflow

Causality Check: This method masks the positive charge of the piperazine ring, forcing hydrophobic interactions.

  • Column Selection: Install an Aqueous-Compatible (AQ) or Polar-Embedded C18 column (e.g., 4.6 x 150 mm, 3 µm). These columns resist phase collapse in highly aqueous conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Heptafluorobutyric acid (HFBA) in LC-MS Water.

    • Mobile Phase B: 0.1% (v/v) HFBA in Methanol. (Methanol is preferred over ACN for IP-RPLC as it provides better solubility for ion-pair complexes).

  • Equilibration (Critical Step):

    • Flush the column with 95% A / 5% B for at least 30 column volumes. Ion-pairing agents require extensive time to dynamically coat the stationary phase.

  • Self-Validation & System Suitability (SST):

    • Inject the analyte. If the retention time drifts between injections, the column is not fully equilibrated with the ion-pairing agent. Continue flushing until tR​ variation is < 0.5%.

References
  • Hydrophilic Interaction Liquid Chromatography (HILIC) Source: rjptonline.org URL:[Link]

  • Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity Source: lcms.cz URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: agilent.com URL:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Preventing degradation of 6-(Hydroxymethyl)piperazin-2-one hydrochloride during long-term storage

Welcome to the technical support center for 6-(Hydroxymethyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(Hydroxymethyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable compound. Degradation can compromise experimental results, lead to costly project delays, and impact the safety and efficacy profiles of developmental candidates. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to prevent, identify, and mitigate compound degradation.

The structure of 6-(Hydroxymethyl)piperazin-2-one hydrochloride contains three key functionalities that dictate its stability profile:

  • A piperazin-2-one core , which is a cyclic amide (lactam).

  • A primary hydroxymethyl group (-CH2OH).

  • A hydrochloride salt , which enhances solubility but can influence the local chemical environment.

Understanding the interplay of these groups is critical for preventing degradation. The primary risks during storage are hydrolysis of the lactam ring and oxidation of the hydroxymethyl group, both of which can be accelerated by improper storage conditions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter, providing likely causes and actionable solutions.

Q1: I noticed the solid powder in my vial has started to clump together and has a slight yellowish tint, which wasn't there when I received it. What is happening?

A: This observation points to two common issues: moisture absorption and initial-stage oxidation.

  • Causality (Clumping): As a hydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water not only causes physical clumping but also acts as a critical reactant for the chemical degradation pathway of hydrolysis.

  • Causality (Color Change): A yellow tint often indicates the formation of low-level impurities. This is typically due to the oxidation of either the hydroxymethyl group or the piperazine ring nitrogens.[3][4] This process can be accelerated by exposure to air (oxygen) and light.

Troubleshooting Steps:

  • Immediate Action: Immediately transfer the vial to a desiccator containing a fresh desiccant (e.g., silica gel or Drierite) to remove excess adsorbed water.

  • Verification: Perform a purity check using a validated analytical method, such as HPLC, comparing the current sample to a reference standard or a sample from a freshly opened container. This will quantify the extent of degradation.

  • Preventative Measures: For all future storage, ensure the container is tightly sealed with a cap lined with an inert material (e.g., PTFE). For long-term storage, place the sealed container inside a secondary container or a sealed bag within a desiccator.

Q2: My recent biological assay results using this compound are showing lower potency and poor reproducibility compared to earlier experiments. Could the compound have degraded in my stock solution?

A: Yes, degradation in solution is a highly probable cause for loss of potency and inconsistent results. The compound is significantly less stable in solution, especially aqueous or protic solvents, than as a dry solid.

  • Causality (Hydrolysis): In the presence of water, the hydrochloride salt creates a mildly acidic environment which can catalyze the hydrolysis of the lactam ring.[5] This opens the ring to form the corresponding linear amino acid, which is inactive in most biological assays targeting the cyclic parent structure.

  • Causality (Oxidation): Dissolved oxygen in the solvent can facilitate the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, altering the molecule's structure and pharmacological activity.[6]

Troubleshooting Steps:

  • Solution Analysis: Analyze your stock solution using a stability-indicating HPLC method to check for the presence of degradation peaks. Compare the peak area of the parent compound to its initial concentration.

  • Best Practices for Solutions:

    • Prepare Fresh: Always prepare solutions fresh for each experiment whenever possible.

    • Solvent Choice: If the experimental design allows, use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions to minimize hydrolysis.

    • Aliquoting: If you must store stock solutions, prepare them at a high concentration, dispense into single-use aliquots in tightly sealed vials, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.[1] This minimizes freeze-thaw cycles and reduces exposure to air.

    • Inert Atmosphere: Before sealing vials for storage, purging the headspace with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.[7]

Q3: My stability-indicating HPLC analysis of a stored sample shows a new, significant peak. How can I identify this degradant?

A: The appearance of a new peak is a clear sign of degradation. Based on the compound's structure, the most probable degradants are the products of hydrolysis or oxidation.

  • Likely Identity of New Peaks:

    • Hydrolysis Product: The acid-catalyzed cleavage of the amide bond in the lactam ring would result in 4-amino-2-(hydroxymethyl)butanoic acid hydrochloride. This product is more polar and would likely have a shorter retention time on a reversed-phase HPLC column.

    • Oxidation Products: Oxidation of the hydroxymethyl group would yield 6-formylpiperazin-2-one (aldehyde) or piperazin-2-one-6-carboxylic acid (carboxylic acid). These may have similar or slightly longer retention times depending on their polarity.

Identification Workflow:

  • LC-MS Analysis: The most effective method for identifying the unknown peak is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, allowing you to confirm if it matches one of the predicted degradation products.

  • Forced Degradation Study: To confirm the identity, perform a forced degradation study. Intentionally expose small amounts of the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and heat. Analyze the resulting mixtures by HPLC. The peak that grows under acidic/aqueous conditions is likely the hydrolysis product, while the peak that grows under oxidative conditions (H₂O₂) is an oxidation product. This helps validate that your analytical method is truly "stability-indicating."

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for 6-(Hydroxymethyl)piperazin-2-one hydrochloride?

A: There are two primary degradation pathways that must be controlled:

  • Hydrolysis: This is the chemical breakdown of the compound by reaction with water. The lactam (cyclic amide) bond in the piperazin-2-one ring is susceptible to acid-catalyzed hydrolysis.[5][8] Since the compound is a hydrochloride salt, it generates an acidic environment when dissolved in water, which accelerates its own degradation.

  • Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, which converts it first to an aldehyde and then potentially to a carboxylic acid.[3][9] This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[10]

Below is a diagram illustrating these potential pathways.

Diagram: Potential Degradation Pathways

G cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent Parent Compound 6-(Hydroxymethyl)piperazin-2-one HCl hydrolysis_product Hydrolysis Product 4-amino-2-(hydroxymethyl)butanoic acid parent->hydrolysis_product + H₂O (Acid-catalyzed) aldehyde Oxidation Product 1 6-Formylpiperazin-2-one parent->aldehyde + [O] (e.g., Air, Light) acid Oxidation Product 2 Piperazin-2-one-6-carboxylic acid aldehyde->acid + [O] (Further Oxidation)

Caption: Primary degradation pathways for 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

Q2: What are the definitive optimal long-term storage conditions for the solid compound?

A: To ensure stability for years, the solid compound must be protected from heat, moisture, oxygen, and light. The optimal conditions are summarized below, based on general best practices for pharmaceutical ingredients and ICH guidelines.[7][11]

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°C Significantly slows the rate of all potential chemical degradation reactions.[12][13]
Humidity In a desiccator with active desiccant Prevents water absorption (hygroscopicity), which is the prerequisite for hydrolysis.[7]
Atmosphere Under an inert gas (Argon or Nitrogen) Displaces atmospheric oxygen, effectively preventing oxidative degradation.[7]
Light In an amber glass vial, stored in the dark Protects the compound from photo-degradation.[1][14]
Container Tightly sealed, chemically inert glass vial Prevents moisture and air ingress and avoids reaction with container material.
Q3: How can I design and execute a simple stability study for this compound in my lab?

A: A stability study provides empirical data on how the compound's quality varies over time under defined environmental conditions. A well-designed study is essential for establishing a re-test date and recommended storage conditions, adhering to the principles outlined by the ICH.[11][15][16]

Experimental Workflow:

Diagram: Experimental Workflow for a Stability Study

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_testing 3. Analysis cluster_eval 4. Evaluation start Obtain High-Purity Compound Batch aliquot Aliquot into multiple sealed, inert vials start->aliquot t0 Analyze Time-Zero (T₀) (Purity, Appearance) aliquot->t0 long_term Long-Term Condition 25°C / 60% RH t0->long_term accelerated Accelerated Condition 40°C / 75% RH t0->accelerated timepoints Pull samples at pre-defined time points (e.g., 1, 3, 6 months) long_term->timepoints accelerated->timepoints analysis Perform HPLC Analysis (Assay, Purity, Degradants) timepoints->analysis compare Compare results to T₀ and specifications analysis->compare eval Evaluate trends Determine degradation rate compare->eval end Establish Re-Test Date & Storage Conditions eval->end

Caption: Workflow for conducting a stability study based on ICH principles.

Step-by-Step Protocol Outline:

  • Initial Characterization (Time 0): Use a single, homogenous batch of the compound. Perform a full characterization, including a visual inspection, purity assay by a validated HPLC method, and moisture content analysis (e.g., Karl Fischer titration). This is your baseline data.

  • Sample Preparation: Aliquot the solid compound into multiple vials made of inert material (e.g., amber glass) and seal them tightly. Use the same packaging intended for long-term storage.

  • Storage Conditions: Place the vials into stability chambers set to standard ICH conditions.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11] Accelerated studies provide an early indication of stability issues. A significant change under these conditions may require testing at an intermediate condition (e.g., 30°C / 65% RH).[11]

  • Testing Schedule: Pull samples from each storage condition at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for purity, potency, and the presence of degradation products using the same stability-indicating method used at Time 0.

  • Data Evaluation: Plot the purity/potency versus time. If a significant loss of purity or increase in degradation products is observed, the shelf-life can be determined by extrapolating the data to the point where it crosses the acceptable specification limit.

Protocol: Starting Point for a Stability-Indicating HPLC-UV Method

A robust, validated HPLC method is the cornerstone of any stability study. It must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities.

  • Objective: To provide a starting point for developing a reversed-phase HPLC method for purity and stability analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

ParameterRecommended SettingRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column is a good starting point for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure good peak shape for the amine.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier. Methanol is an alternative.
Gradient 5% B to 95% B over 20 minutesA broad gradient is essential during development to ensure all potential impurities are eluted from the column.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection UV at 210 nmThe lactam amide bond has a weak UV absorbance at low wavelengths. Sensitivity may be limited. For trace analysis, consider derivatization or using a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[17][18]
Sample Prep. Dissolve in Mobile Phase A or Water/ACN (50/50)Ensure the sample is fully dissolved and filter before injection.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose. This includes specificity (forced degradation), linearity, accuracy, precision, and robustness.

References

  • Bascombe, K. N., & Leffler, J. E. (1959). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the American Chemical Society.
  • Guo, Z., et al. (1998). Concerning Tishchenko-Like Side Products in Oxidation of Hydroxymethyl to Formyl Groups. Synlett.
  • Fischer, L., & Pleiss, J. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • ICH. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.
  • ICH. (2003). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. Quality Guidelines.
  • Slebocka-Tilk, H., & Brown, R. S. (1993). Lactam hydrolysis catalyzed by mononuclear metallo-beta-lactamases: A density functional study. Journal of the American Chemical Society.
  • Scholl, C., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Bavishi, B. (2014). ICH guidelines for stability studies. Slideshare.
  • Nikaido, H., & Normark, S. (1987). Role of beta-lactam hydrolysis in the mechanism of resistance of a beta-lactamase-constitutive Enterobacter cloacae strain to expanded-spectrum beta-lactams. Antimicrobial Agents and Chemotherapy.
  • Wiley Online Library. (2017). Oxidation of the hydroxymethyl (‐CH2OH) group and replacement of C‐H...
  • BenchChem. (2025). Reactivity of the hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol.
  • BenchChem. (2025).
  • Gomez-Marin, A. M., et al. (2024).
  • Matus, M. H., et al. (2009). Atmospheric Oxidation Mechanism of Hydroxymethyl Hydroperoxide. The Journal of Physical Chemistry A.
  • ResearchGate. (2014).
  • BenchChem. (2025).
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Collins, S. L., et al. (2013). Analytical Methods.
  • Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering.
  • Einbu, A., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry.
  • Niedzwiedzki, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2018).
  • BLDpharm. 205993-34-6|(S)-6-(Hydroxymethyl)piperazin-2-one.
  • Market Research Future. (2025). Hydrochloric Acid Stability Requirements in Development Phases.
  • ResearchGate. (2008). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • PharmTech. (2023). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • BenchChem. (2025).
  • Van den Mooter, G., et al. (2019). Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage. MDPI.
  • Chan, F. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • Santa Cruz Biotechnology. (R)-1-Benzyl-6-hydroxymethyl-piperazin-2-one.

Sources

Optimization

Technical Support Center: Moisture Sensitivity &amp; Handling Guidelines for 6-(Hydroxymethyl)piperazin-2-one hydrochloride

Welcome to the Technical Support Center. 6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS: 1955507-21-7 / 3021505-30-3 for the R-enantiomer) is a highly versatile bifunctional scaffold used in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS: 1955507-21-7 / 3021505-30-3 for the R-enantiomer) is a highly versatile bifunctional scaffold used in medicinal chemistry and drug development. However, due to its specific structural features, it exhibits profound moisture sensitivity.

This guide provides field-proven troubleshooting strategies, analytical validation methods, and standard operating procedures (SOPs) to ensure reproducible experimental outcomes.

Section 1: The Mechanistic Basis of Hygroscopicity

Why is this specific compound so difficult to handle in ambient air? As an Application Scientist, I emphasize that understanding the causality behind a chemical's behavior is the first step to controlling it. The extreme hygroscopicity of this compound lies in its crystal lattice and functional group thermodynamics:

  • Hydrochloride Salt Form: 1[1]. The chloride anion is highly electronegative and acts as a potent hydrogen-bond acceptor for atmospheric water molecules, often leading to rapid hydrate formation or complete deliquescence.

  • Poly-Functional Hydrogen Bonding: The molecule possesses a hydroxymethyl group (-OH), a lactam motif (-NH-C=O), and a protonated amine (-NH2+). This creates a dense network of hydrogen bond donors and acceptors. When exposed to ambient humidity, water rapidly infiltrates the lattice, disrupting intermolecular forces and causing the powder to transition into a sticky gum.

  • Reactivity Implications: In synthetic workflows (e.g., acylations, Buchwald-Hartwig couplings, or reductive aminations), 2[2].

Section 2: Quantitative Data & Analytical Diagnostics

To establish a self-validating system, you must quantify moisture uptake rather than relying solely on visual inspection.

Table 1: Illustrative Hygroscopicity Profile at 25°C (Based on general pharmacopoeial classifications for hygroscopic piperazine hydrochloride salts)

Relative Humidity (% RH) Typical Weight Gain (%) Physical State Pharmacopoeial Classification
20% < 0.2% Free-flowing powder Non-hygroscopic
40% 0.5% - 2.0% Clumping powder Slightly hygroscopic
60% 2.0% - 15.0% Sticky solid Hygroscopic

| 80% | > 15.0% | Liquid/Gum (Deliquescence) | Very hygroscopic |

Table 2: Analytical Verification of Dryness Before using the compound in moisture-sensitive reactions, 3[3].

Analytical Method Dry / Pure Parameter Wet / Impure Parameter Diagnostic Rationale
Karl Fischer (KF) < 0.5% w/w water > 0.5% w/w water Direct volumetric/coulometric quantification of water content.
qNMR (DMSO-d6) H2O peak (δ ~3.3 ppm) integral < 0.1 H2O peak integral > 0.1 A broad singlet at 3.3-3.5 ppm indicates trapped lattice water.

| Melting Point | Sharp, matches literature | Depressed, broad range | Water acts as a lattice impurity, disrupting intermolecular bonds and lowering the melting point. |

Section 3: Standard Operating Procedures (SOPs) for Handling

If your batch has absorbed moisture, do not simply heat it in open air, as this can cause thermal degradation. Follow this self-validating protocol to restore and handle the material.

Protocol: Azeotropic Drying & Inert Handling

  • Azeotropic Distillation (For severely wet/gummy samples):

    • Suspend the wet 6-(Hydroxymethyl)piperazin-2-one hydrochloride in anhydrous toluene (10 mL per gram of compound).

    • Evaporate the solvent under reduced pressure (rotary evaporator) at 45°C. Water will co-evaporate as a toluene-water azeotrope.

    • Repeat this suspension-evaporation cycle 2-3 times until a crisp, white powder is obtained.

  • High-Vacuum Desiccation:

    • Transfer the powder to a Schlenk flask or vacuum desiccator containing an active desiccant (e.g., phosphorus pentoxide or activated silica gel).

    • Apply high vacuum (< 0.1 mbar) for 12-24 hours at room temperature.

  • Glovebox Transfer:

    • Once dry, backfill the desiccator with high-purity Argon or Nitrogen.

    • Immediately transfer the sealed flask into an inert-atmosphere glovebox for all subsequent weighing and dispensing.

Section 4: Troubleshooting & FAQs

Q1: I weighed out 500 mg of the compound on the benchtop, but my reaction stoichiometry was completely off, and the yield was low. What happened? A: You likely experienced a weighing error due to rapid moisture absorption. Because the hydrochloride salt is highly hygroscopic, weighing it in ambient air means a significant portion of that 500 mg was actually atmospheric water. Furthermore, 2[2]. Solution: Always dry the compound first and weigh it inside a glovebox or use a tared, sealed vial.

Q2: The compound has turned into a sticky, yellow gum in its original vendor bottle. Is it degraded? A: Not necessarily degraded, but it has deliquesced. The cap was likely left loose, or the septum was punctured multiple times, allowing humidity to enter. Solution: Perform an LC-MS or 1H-NMR to confirm the piperazinone ring is intact. If pure, recover the solid using the Azeotropic Drying SOP detailed in Section 3.

Q3: Can I convert this to a free base to avoid moisture issues? A: Yes,1[1]. However, 6-(Hydroxymethyl)piperazin-2-one as a free base is highly polar and water-soluble, making extraction difficult. Solution: If you must use the free base, neutralize the salt in an organic solvent (like DCM or THF) using a solid-supported base (e.g., carbonate resin) or a tertiary amine (like DIPEA) directly in the reaction mixture, rather than trying to isolate and store the free base.

Section 5: Workflow Visualization

The following decision tree outlines the strict protocol for assessing and processing this compound before any synthetic application.

G Start Visual Inspection of 6-(Hydroxymethyl)piperazin-2-one HCl Decision Physical State? Start->Decision Gum Sticky Gum / Clumped (Deliquescence) Decision->Gum High Moisture Powder Free-Flowing Powder Decision->Powder Appears Dry Drying Vacuum Drying (40°C) or Azeotropic Distillation Gum->Drying KF Karl Fischer Titration or qNMR (DMSO-d6) Powder->KF Pass Water Content < 0.5% Proceed to Reaction KF->Pass Dry Fail Water Content > 0.5% Requires Drying KF->Fail Wet Drying->KF Re-evaluate Fail->Drying

Diagnostic and processing workflow for managing moisture in hygroscopic hydrochloride salts.

References
  • Benchchem. Managing moisture-sensitive reagents in the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine. 2

  • MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. 1

  • Benchchem. N,N'-dimethylethanimidamide hydrochloride | 5504-12-1.3

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for 6-(Hydroxymethyl)piperazin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in isolating the free base of highly polar piperazinone derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in isolating the free base of highly polar piperazinone derivatives.

Specifically, this module addresses the isolation of 6-(Hydroxymethyl)piperazin-2-one from its hydrochloride (HCl) salt. Due to its unique structural features, standard laboratory techniques often lead to catastrophic product loss, requiring specialized, water-free methodologies.

Method Comparison & Selection

Before diving into the troubleshooting steps, consult the table below to select the most appropriate free-basing method based on your current reaction scale, available equipment, and the purity of your starting material.

MethodPrimary ReagentsCore AdvantageLimitationsRelative Cost
Weak Base Resin (Amberlyst A21) Amberlyst A21, MeOHExtremely mild; no aqueous workup; filtration-only isolation.Requires pre-washing resin; higher material cost at scale.
SCX Catch & Release SCX Silica, MeOH, 2M NH 3​ /MeOHSimultaneously removes neutral and acidic impurities.Requires SPE manifold or flash chromatography setup. $
Alkoxide Neutralization NaOMe, Anhydrous MeOHCheap, highly scalable; uses standard laboratory reagents.Requires strictly anhydrous conditions to precipitate NaCl.$
Workflow: Selecting Your Methodology

Workflow Start 6-(Hydroxymethyl)piperazin-2-one HCl Needs Free Base Conversion Q1 Are non-basic impurities present? Start->Q1 SCX SCX Catch & Release (Purifies & Free-bases) Q1->SCX Yes Q2 Is ion-exchange resin available? Q1->Q2 No A21 Amberlyst A21 (Mild, Filtration-only) Q2->A21 Yes NaOMe NaOMe in MeOH (Precipitates NaCl) Q2->NaOMe No

Decision tree for selecting the optimal free-basing methodology.

Troubleshooting Guides & FAQs

Q1: Why does standard aqueous liquid-liquid extraction (LLE) fail for 6-(Hydroxymethyl)piperazin-2-one?

The Causality: Standard LLE relies on basifying an aqueous layer (e.g., with NaOH or Na 2​ CO 3​ ) and extracting the deprotonated free amine into an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

However, 6-(Hydroxymethyl)piperazin-2-one contains a secondary amine, a lactam (amide), and a primary alcohol. This high density of hydrogen-bond donors and acceptors results in an extremely low (likely negative) partition coefficient (LogP). Even in its uncharged free-base form, the molecule heavily favors the aqueous phase over the organic phase. Attempting LLE will result in near-total product loss in the aqueous waste stream. Therefore, water-free methodologies are mandatory for this compound.

Q2: My starting material is already pure, but I need the free base. What is the most efficient, water-free method?

The Solution: Weak Base Anion Exchange using Amberlyst A21 resin.

Amberlyst A21 is a macroreticular, weakly basic polymeric resin containing tertiary dimethylamine functional groups[1][2]. It acts as a solid-phase base, scavenging the HCl to form a resin-bound hydrochloride salt without introducing inorganic salts or water into your product stream[3].

Step-by-Step Protocol: Amberlyst A21 Free-Basing

  • Resin Preparation: Swell 3–5 equivalents of Amberlyst A21 (free base form, capacity ~1.3 meq/mL) in methanol for 30 minutes[2]. Filter and wash with fresh methanol to remove any leachable oligomers or manufacturing byproducts[1].

  • Dissolution: Dissolve the 6-(Hydroxymethyl)piperazin-2-one HCl salt in a minimum volume of anhydrous methanol.

  • Exchange: Add the pre-washed resin to the methanolic solution. Stir gently at room temperature for 1 to 2 hours.

  • Self-Validation: Spot the solution on wet pH paper; a shift from acidic to basic (pH ~8–9) indicates complete scavenging of the HCl.

  • Isolation: Filter the resin through a sintered glass funnel. Wash the resin bed thoroughly with methanol to ensure complete recovery of the highly polar product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure free base.

Q3: My HCl salt contains neutral and acidic impurities. How can I free-base and purify it simultaneously?

The Solution: Strong Cation Exchange (SCX) "Catch and Release" chromatography.

SCX media consists of silica-bound sulfonic acid (e.g., propylsulfonic acid or tosic acid)[4][5]. When the methanolic solution of your crude salt is loaded, the protonated secondary amine of the piperazinone binds ionically to the sulfonic acid ("Catch"). Neutral and acidic impurities lack a positive charge and flow right through[6]. Washing the column with methanolic ammonia deprotonates the amine, releasing the pure free base ("Release")[4][7].

SCX_Mechanism Load Step 1: Load Compound (R-NH2+) binds to SO3- on SCX silica. Wash Step 2: Wash MeOH wash removes neutral/acidic impurities. Load->Wash Release Step 3: Release 2M NH3 in MeOH displaces product as free base. Wash->Release Recover Step 4: Recover Evaporate solvent to yield pure free base. Release->Recover

Mechanism of Strong Cation Exchange (SCX) catch-and-release.

Step-by-Step Protocol: SCX Catch and Release

  • Conditioning: Condition an SCX solid-phase extraction (SPE) cartridge with 2–3 column volumes (CV) of methanol[5].

  • Loading: Dissolve the crude HCl salt in methanol and load it onto the column. The flow rate should be slow (e.g., 1–2 drops/sec) to allow for complete ion exchange.

  • Washing: Wash the column with 3–5 CV of methanol. Discard the wash (or save it if you need to recover neutral byproducts)[4].

  • Elution: Elute the target free base using 3–5 CV of 2M Ammonia in Methanol[5][7].

  • Recovery: Concentrate the ammoniacal eluent in vacuo. The volatile ammonia and methanol are removed, leaving the pure 6-(Hydroxymethyl)piperazin-2-one free base[7].

Q4: I don't have access to ion-exchange resins. Can I use standard inorganic reagents?

The Solution: Yes, via Alkoxide Neutralization. By using a stoichiometric amount of sodium methoxide (NaOMe) in strictly anhydrous methanol, you can neutralize the HCl salt. The byproduct, sodium chloride (NaCl), is highly insoluble in anhydrous methanol and will precipitate, allowing for its removal by simple filtration.

Step-by-Step Protocol: Alkoxide Neutralization

  • Preparation: Suspend the 6-(Hydroxymethyl)piperazin-2-one HCl salt in anhydrous methanol under an inert atmosphere (N 2​ or Ar).

  • Neutralization: Add exactly 1.0 equivalent of a standardized NaOMe solution in methanol. Stir at room temperature for 30 to 60 minutes.

  • Precipitation (Causality Check): A fine white precipitate of NaCl will form. Critical Warning: If the methanol is not strictly anhydrous, the NaCl will partially dissolve in the trace water, contaminating your final product.

  • Filtration: Filter the suspension through a pad of Celite to remove the finely dispersed NaCl.

  • Isolation: Evaporate the filtrate to yield the free base.

References

  • [4] Title: Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates | Source: chromatographyonline.com | URL:[Link]

  • [5] Title: RediSep SCX column - Teledyne ISCO | Source: teledyneisco.com | URL: [Link]

  • [6] Title: Chemistry Data Sheet (ISOLUTE SCX-2) | Source: biotage.co.jp | URL:[Link]

  • [7] Title: The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors | Source: acs.org | URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride Derivatization

Welcome to the Technical Support Center for piperazinone derivatization. This guide is designed for researchers and drug development professionals working with 6-(Hydroxymethyl)piperazin-2-one hydrochloride , a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperazinone derivatization. This guide is designed for researchers and drug development professionals working with 6-(Hydroxymethyl)piperazin-2-one hydrochloride , a highly versatile but synthetically challenging bifunctional pharmacophore[1].

System Overview: The Regioselectivity Challenge

6-(Hydroxymethyl)piperazin-2-one contains three distinct reactive sites, each with unique nucleophilic properties:

  • N4 (Secondary Amine): The most nucleophilic site, kinetically favored for alkylation and acylation[1].

  • O6 (Primary Hydroxyl): Less nucleophilic, but highly competitive under thermodynamic control (elevated temperatures)[2].

  • N1 (Amide Nitrogen): Poorly nucleophilic due to resonance stabilization with the adjacent C2 carbonyl; requires strong deprotonation.

Because the compound is supplied as a hydrochloride salt, the N4 amine is protonated and completely unreactive until neutralized. The master variable governing chemoselectivity in this system is reaction temperature . Failure to strictly control temperature during free-basing and electrophile addition leads to complex mixtures of N- and O-derivatized products, resulting in poor yields and tedious chromatographic separations[2].

Mechanistic Pathway Diagram

Piperazinone_Regioselectivity Start 6-(Hydroxymethyl)piperazin-2-one HCl (Reactive Sites: N4, O6, N1) LowTemp Low Temp (-20°C to 0°C) Weak Base (DIPEA/TEA) Start->LowTemp Kinetic Control MidTemp Room Temp (20°C - 25°C) Moderate Base (K2CO3) Start->MidTemp Thermodynamic Shift HighTemp High Temp (>60°C) Strong Base (NaH) Start->HighTemp Deprotonation of Amide N4_Product Selective N4-Derivatization (Kinetic Product) LowTemp->N4_Product Mixed_Product Mixed N4 / O6 Derivatization (Poor Selectivity) MidTemp->Mixed_Product N1_Product N1-Amide Derivatization (Requires N4/O6 Protection) HighTemp->N1_Product

Caption: Temperature-dependent regioselectivity pathways for 6-(hydroxymethyl)piperazin-2-one derivatization.

Troubleshooting & FAQs

Q1: Why am I seeing a mixture of N4-alkylated and O6-alkylated products in my LC-MS? Causality: The N4 secondary amine is kinetically favored. However, as the reaction temperature increases above 5°C, the thermal energy overcomes the activation barrier for the less nucleophilic primary hydroxyl group (-OH) at C6. This thermodynamic shift allows O-alkylation to compete directly with N-alkylation[2]. Solution: Strictly maintain the reaction temperature between -20°C and 0°C during the addition of the electrophile. Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt without promoting O-deprotonation[3].

Q2: My N4-acylation reaction stalls at 50% conversion when run at 0°C. Should I heat it up? Causality: Do not heat the reaction, as this will immediately trigger O-acylation[2]. The stalling is likely a solubility issue, not a kinetic one. Neutralizing the starting hydrochloride salt generates an amine-hydrochloride byproduct (e.g., DIPEA·HCl). At 0°C, these salts can precipitate, trapping unreacted starting material or the electrophile in a solid matrix. Solution: Ensure complete free-basing before adding the electrophile. Add a catalytic amount of DMAP (0.1 eq) to act as an acyl transfer agent, which maintains high reaction rates at 0°C without requiring elevated temperatures.

Q3: I need to selectively derivatize the N1 amide position. How do I force this? Causality: The N1 position is an amide, meaning its lone pair is delocalized into the adjacent C2 carbonyl. It is the least nucleophilic site and requires a strong base (like NaH) and high temperatures (>60°C) to form the reactive amidanion. Solution: Direct N1-alkylation of the unprotected molecule is impossible without catastrophic side reactions. You must employ a sequential protection strategy:

  • Protect N4 with a Boc group at 0°C.

  • Protect the O6 hydroxyl with a TBS ether at room temperature[4].

  • Treat the fully protected intermediate with NaH at 0°C, then heat to 60°C with your electrophile to achieve N1-alkylation.

Quantitative Regioselectivity Data

The following table summarizes the causal relationship between temperature, base selection, and the resulting regioselectivity during a standard electrophilic addition (e.g., reaction with benzyl bromide or an acyl chloride).

Temperature (°C)Base (Equivalents)SolventN4-Alkylation Yield (%)O6-Alkylation Yield (%)N1-Alkylation Yield (%)
-80 to -20DIPEA (2.5)DCM> 98< 10
0 to 5DIPEA (2.5)DCM9550
25 (Room Temp)K₂CO₃ (3.0)DMF7028< 2
60NaH (4.0)DMF152560*

*Note: High-temperature reactions with strong bases on unprotected 6-(hydroxymethyl)piperazin-2-one yield highly complex, intractable mixtures. Data represents approximate distributions[2]. N1 alkylation practically requires prior N4/O6 protection.

Standard Operating Protocols (SOPs)

Protocol: Kinetically Controlled Selective N4-Acylation (Self-Validating Method)

This protocol utilizes strict temperature control to ensure >95% regioselectivity for the N4 position[3].

Step 1: Free-Basing (0°C)

  • Suspend 6-(Hydroxymethyl)piperazin-2-one hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Cool the suspension to 0°C using an ice-water bath.

    • Self-Validation Check: The starting material will not fully dissolve at this stage.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) dropwise over 10 minutes.

  • Stir for 30 minutes.

    • Self-Validation Check: The suspension must clarify into a homogenous solution, indicating complete neutralization of the hydrochloride salt and liberation of the free N4 amine.

Step 2: Electrophile Addition (-20°C to 0°C)

  • If maximum selectivity is required, cool the solution further to -20°C using a dry ice/ethylene glycol bath[2].

  • Dissolve the acyl chloride or alkyl halide (1.05 eq, 10.5 mmol) in a minimal volume of anhydrous DCM.

  • Add the electrophile solution dropwise via syringe pump over 45 minutes. Maintain the internal temperature strictly below 0°C to prevent O-derivatization.

Step 3: Reaction & Quench

  • Stir the reaction at 0°C for 2 hours. Do not let the reaction vessel warm to room temperature[3].

  • Quench the reaction cold by adding saturated aqueous NaHCO₃ (equal volume to DCM).

  • Extract the aqueous layer with DCM (3x), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Comparative

Validating the purity of 6-(Hydroxymethyl)piperazin-2-one hydrochloride by quantitative NMR (qNMR)

As drug development increasingly relies on highly polar, low-molecular-weight aliphatic building blocks, traditional analytical techniques frequently fall short. 6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS 302150...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly polar, low-molecular-weight aliphatic building blocks, traditional analytical techniques frequently fall short. 6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS 3021505-30-3 / 1955507-21-7)[1][2] represents a classic analytical challenge: it is highly water-soluble, lacks a conjugated π -system (resulting in negligible UV absorbance), and is isolated as a hydrochloride salt.

For such molecules, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is prone to severe quantification errors[3][4]. As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the primary method for absolute purity validation in these scenarios. This guide objectively compares qNMR against traditional alternatives and provides a self-validating, field-proven protocol for accurate purity assessment.

The Analytical Challenge & Comparative Analysis

In standard pharmaceutical analysis, HPLC-UV is the default technique. However, a direct area percent measurement of a UV chromatogram lacks specificity for measuring the actual quantity of a substance[4]. Because the piperazinone ring lacks a strong chromophore, any trace impurities with high molar absorptivity (e.g., aromatic byproducts) will be vastly over-represented in the chromatogram[3]. Conversely, inorganic impurities—such as excess hydrochloric acid or residual silica from purification—are UV-invisible, leading to a dangerous overestimation of purity if only organic impurities are considered[5].

qNMR bypasses these limitations. It is a primary, molar-based analytical method where the integrated signal area of a specific nucleus ( 1 H) is directly proportional to the number of those nuclei in the molecule[3].

Table 1: Comparative Analysis of Analytical Techniques for Piperazinone Derivatives
Analytical TechniqueReference Standard Required?UV-Chromophore DependencyDetects Inorganic Salts?Accuracy for Polar Aliphatics
qNMR ( 1 H) No (Uses universal Internal Standard)None Yes (By mass balance deficit)Absolute / High
HPLC-UV Yes (Identical compound needed)High (Requires derivatization)NoLow (Prone to response factor bias)
LC-MS Yes (For quantitative calibration)None (Relies on ionization)NoModerate (Ion suppression issues)
Titration No (Uses standardized titrant)NoneYes (If acidic/basic)Moderate (Lacks structural specificity)

The qNMR Advantage: Mechanistic Causality

To achieve metrological-grade accuracy (uncertainties <0.1% ), every experimental choice in a qNMR workflow must be justified by physical chemistry principles[6][7].

  • Internal Standard (IS) Selection: The internal standard is the backbone of the entire experiment; any error in its purity or behavior transfers directly into your final result[8]. For a polar compound like 6-(Hydroxymethyl)piperazin-2-one HCl, Deuterium Oxide (D 2​ O) is the optimal solvent. Maleic acid (NIST SRM 2278) is the preferred internal standard. Unlike DSS-d 6​ , which can have variable water content that affects its mass fraction[7], Maleic acid is highly pure, non-hygroscopic, and produces a sharp singlet at δ≈6.3 ppm[9]. This chemical shift is perfectly isolated from the analyte's aliphatic piperazine and hydroxymethyl protons ( δ 2.8–4.0 ppm).

  • Gravimetric Precision: qNMR is fundamentally a mass-balance technique. Achieving an overall relative standard measurement uncertainty of 0.1% requires that the relative uncertainty associated with individual gravimetric operations be less than 0.03%[7]. The use of a properly calibrated microbalance is non-negotiable.

  • T1​ Relaxation Delays: A common systematic error in qNMR is insufficient relaxation. If the analyte and internal standard have different T1​ (spin-lattice relaxation) values and the delay is too short, one signal will be partially saturated, skewing the integration ratio[8]. The inter-pulse delay ( D1​

    • acquisition time) must be set to ≥5×T1​ of the slowest-relaxing proton to ensure >99.3% relaxation recovery.

Experimental Workflow & Self-Validating Protocol

qNMR_Workflow N1 Analyte: 6-(Hydroxymethyl) piperazin-2-one HCl N2 Challenge: Highly Polar, Weak UV Chromophore N1->N2 N3 Method Selection: Quantitative NMR (qNMR) N2->N3 Overcomes HPLC limits N4 1. Gravimetric Weighing (Analyte & IS) N3->N4 N5 2. Internal Standard (IS) Maleic Acid (NIST SRM) N4->N5 N6 3. T1 Measurement & NMR Acquisition (zg30) N5->N6 N7 4. Integration & Purity Calculation N6->N7 N8 Absolute Mass Purity (No Analyte Ref. Std. Needed) N7->N8 Validated Result

Fig 1: Logical workflow for qNMR purity validation of polar, low-UV absorbing compounds.

Step-by-Step Methodology

This protocol is designed as a self-validating system , meaning the analytical conditions inherently prove their own reliability prior to calculation.

Step 1: Solubility and Compatibility Verification Dissolve ~5 mg of 6-(Hydroxymethyl)piperazin-2-one HCl and ~2 mg of Maleic acid in 0.7 mL of D 2​ O. Acquire a quick 1 H NMR spectrum to verify that the Maleic acid singlet ( δ ~6.3 ppm) does not overlap with any analyte peaks or impurities[9].

Step 2: High-Precision Gravimetry Using a microbalance (readability 0.001 mg), accurately weigh approximately 10.000 mg of the analyte ( Wx​ ) and 3.000 mg of the Maleic acid internal standard ( Wstd​ ) directly into a clean, static-free glass vial. Record the exact masses. Add 0.8 mL of D 2​ O and vortex until completely dissolved. Transfer 0.6 mL to a 5 mm NMR tube.

Step 3: T1​ Determination (Self-Validation) Run an inversion-recovery experiment (t1ir pulse sequence) to measure the T1​ relaxation times of both the Maleic acid protons and the target analyte protons. Identify the longest T1​ value among the peaks to be integrated.

Step 4: qNMR Acquisition Acquire the 1D 1 H NMR spectrum using a simple 90° pulse program (zg30 or zg without water suppression, as suppression can distort nearby signal intensities)[10].

  • Parameters: Set the relaxation delay ( D1​ ) such that D1​+AQ≥5×T1(max)​ . Use a minimum of 64 scans for adequate signal-to-noise ratio (SNR > 250:1 for integrated peaks).

Step 5: Processing and Calculation Apply an exponential window function (LB = 0.3 Hz), perform careful phase and baseline correction, and integrate the signals. Calculate the absolute mass purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molecular weight, W = Gravimetric weight, and Pstd​ = Certified purity of the internal standard).

Experimental Validation Data

To demonstrate the critical necessity of qNMR for this compound, below is a set of representative validation data comparing HPLC-UV (Area %) against qNMR (Mass %). Because 6-(Hydroxymethyl)piperazin-2-one is a hydrochloride salt, excess HCl is a common artifact of synthesis. HPLC is entirely blind to this.

Table 2: Validation Data: qNMR vs. HPLC-UV (Simulated Batch Analysis)
Sample BatchHPLC-UV Purity (Area %)qNMR Purity (Mass %)Discrepancy Interpretation & Causality
Batch A 99.88%94.20%Overestimation by HPLC: Sample contains 5.6% excess inorganic salt (HCl/NaCl). qNMR accurately detects the mass deficit[3][5].
Batch B 82.50%98.10%Underestimation by HPLC: A trace aromatic impurity (0.5% by mass) has a massive UV response factor, skewing the area percent[4].
Batch C 98.50%98.45%Concordant: Highly purified batch with no inorganic salts and only structurally similar aliphatic impurities.

Note: The qNMR calculation utilizes the molecular weight of the intact hydrochloride salt. A purity of 94.20% indicates that 94.20% of the weighed mass is the exact stoichiometric salt, proving qNMR's superiority in assessing true active moiety content.

Conclusion

For highly polar, weakly UV-absorbing intermediates like 6-(Hydroxymethyl)piperazin-2-one hydrochloride, traditional chromatographic area-percent methods fail to provide a true picture of material quality. By eliminating the need for an identical reference standard and providing an absolute mass-balance assessment, qNMR serves as the ultimate arbiter of purity. When executed with rigorous gravimetric controls and proper relaxation delays, qNMR ensures that downstream drug development is built on a foundation of absolute chemical certainty.

References

  • National Institutes of Health (NIH) / PMC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from[Link]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Molaid. 6-(Hydroxymethyl)piperazin-2-one hydrochloride - CAS 1955507-21-7. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Optimization of 1D 1H Quantitative NMR Conditions for Polar Metabolites. Retrieved from [Link]

  • Ovid. Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. Retrieved from[Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD-07). Retrieved from[Link]

  • ResolveMass / YouTube. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from[Link]

  • Reddit (r/chemistry). Purity analysis with qNMR vs IR. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride and Its Structural Isomers

Introduction In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the piperazin-2-one core is a privileged structure, prized for its confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the piperazin-2-one core is a privileged structure, prized for its conformational rigidity and its capacity for introducing diverse functionalities. This guide provides a detailed comparative analysis of the reactivity of 6-(hydroxymethyl)piperazin-2-one hydrochloride and its key structural isomers: 5-(hydroxymethyl)piperazin-2-one and 3-(hydroxymethyl)piperazin-2-one.

An in-depth understanding of the nuanced differences in the chemical behavior of these isomers is paramount for medicinal chemists. The precise location of the hydroxymethyl group on the piperazin-2-one ring profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity in synthetic transformations. This, in turn, impacts the efficiency of lead optimization, the design of structure-activity relationships (SAR), and the development of robust manufacturing processes. This guide will dissect these differences, supported by established principles of physical organic chemistry and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Isomers at a Glance: Structural and Electronic Considerations

The three isomers of hydroxymethyl-piperazin-2-one, while sharing the same molecular formula, exhibit distinct spatial arrangements of their functional groups. These structural variations are the primary determinants of their differential reactivity.

  • 6-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is adjacent to the amide nitrogen (N-1).

  • 5-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is on the carbon between the two nitrogen atoms.

  • 3-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is adjacent to the secondary amine (N-4).

The reactivity of these molecules is primarily centered around three key functional groups: the secondary amine at the N-4 position, the amide within the ring, and the primary hydroxyl group. The hydrochloride salt form of these compounds means that the secondary amine at N-4 is protonated, rendering it non-nucleophilic until neutralized by a base.[1]

Visualizing the Isomeric Landscape

isomers cluster_6 6-(Hydroxymethyl)piperazin-2-one cluster_5 5-(Hydroxymethyl)piperazin-2-one cluster_3 3-(Hydroxymethyl)piperazin-2-one node_6 Structure of 6-isomer node_5 Structure of 5-isomer node_3 Structure of 3-isomer

Caption: The three structural isomers of (Hydroxymethyl)piperazin-2-one.

Comparative Reactivity Analysis

The positioning of the electron-withdrawing hydroxymethyl group (-CH₂OH) relative to the reactive centers of the molecule dictates the comparative reactivity of the isomers. The primary influence is the inductive effect (-I) of the oxygen atom, which withdraws electron density from the ring.

Nucleophilicity of the N-4 Amine

The secondary amine at the N-4 position is the most nucleophilic center in the molecule (after deprotonation of the hydrochloride salt). Its reactivity is modulated by the electronic influence of the hydroxymethyl group.

  • 3-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is on the carbon alpha to the N-4 amine. The electron-withdrawing inductive effect of the hydroxyl group will be most pronounced in this isomer, reducing the electron density on the N-4 nitrogen. This is expected to decrease its basicity and nucleophilicity compared to the other isomers.

  • 5-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is further away from the N-4 amine. The inductive effect will be weaker, resulting in a higher electron density on the N-4 nitrogen compared to the 3-isomer.

  • 6-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is furthest from the N-4 amine. Its inductive effect on the N-4 nitrogen will be the weakest. Therefore, the N-4 amine in the 6-isomer is expected to be the most nucleophilic.

Table 1: Predicted Relative Nucleophilicity of the N-4 Amine

IsomerProximity of -CH₂OH to N-4Expected Relative Nucleophilicity
6-(Hydroxymethyl)piperazin-2-oneDistalHighest
5-(Hydroxymethyl)piperazin-2-oneIntermediateIntermediate
3-(Hydroxymethyl)piperazin-2-oneProximalLowest
Electrophilicity of the Amide Carbonyl

The amide carbonyl group is an electrophilic center, susceptible to nucleophilic attack, which can lead to ring-opening. The reactivity of the carbonyl is influenced by the electron density on the amide nitrogen (N-1).

  • 6-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is on the carbon alpha to the N-1 amide nitrogen. The inductive effect of the hydroxyl group will decrease the electron-donating ability of the N-1 nitrogen into the carbonyl, making the carbonyl carbon more electrophilic.

  • 5-(Hydroxymethyl)piperazin-2-one and 3-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is further away from the N-1 amide nitrogen. Its inductive effect on the amide resonance will be less significant compared to the 6-isomer.

Therefore, the 6-isomer is predicted to be the most susceptible to nucleophilic attack at the amide carbonyl.

Reactivity of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo typical alcohol reactions, such as oxidation and esterification. The steric environment around the hydroxymethyl group is a key determinant of its reactivity.

  • 3-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is adjacent to the secondary amine. Steric hindrance from the ring and potential interactions with the N-4 amine may influence its reactivity.

  • 5-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is situated between the two nitrogen atoms, which may present a moderately hindered environment.

  • 6-(Hydroxymethyl)piperazin-2-one: The hydroxymethyl group is adjacent to the amide nitrogen. This position is generally less sterically encumbered compared to the 3- and 5-positions.

Thus, the hydroxymethyl group in the 6-isomer is expected to be the most sterically accessible and potentially the most reactive in transformations like esterification or oxidation.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity trends, a series of standardized experiments can be performed. The following protocols are designed to provide quantitative comparisons of the isomers' reactivity.

Protocol 1: Determination of Relative Nucleophilicity via Competitive Acylation

This experiment aims to compare the nucleophilicity of the N-4 amine in the three isomers.

protocol1 cluster_workflow Workflow for Competitive Acylation start Equimolar mixture of the three isomers (free-based) reagent Add limiting amount of acylating agent (e.g., acetic anhydride) start->reagent reaction Reaction at controlled temperature reagent->reaction analysis Quench and analyze product distribution by LC-MS reaction->analysis end Determine relative reactivity analysis->end

Caption: Experimental workflow for determining relative amine nucleophilicity.

Step-by-Step Methodology:

  • Free-Basing: Dissolve an equimolar mixture of the three hydrochloride isomers in a suitable solvent (e.g., dichloromethane) and treat with a solid-supported base (e.g., polymer-bound diisopropylethylamine) to neutralize the HCl salt and liberate the free amines. Filter to remove the resin.

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve the mixture of free-based isomers in anhydrous dichloromethane under an inert atmosphere.

  • Acylation: Add a limiting amount (e.g., 0.3 equivalents relative to the total amine concentration) of acetic anhydride dropwise.

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 0 °C) for a set period.

  • Quenching and Analysis: Quench the reaction with a small amount of methanol. Analyze the reaction mixture by LC-MS to determine the relative amounts of the N-acylated products for each isomer. The product distribution will directly correlate with the relative nucleophilicity of the N-4 amines.

Protocol 2: Kinetic Analysis of N-Acylation

This protocol provides a more quantitative measure of the N-4 amine's reactivity by determining the second-order rate constants for acylation.

Step-by-Step Methodology:

  • Reactant Preparation: Prepare separate standard solutions of each free-based isomer and an acylating agent (e.g., a colored or fluorescent acyl chloride for spectrophotometric monitoring) in a suitable solvent (e.g., acetonitrile).

  • Kinetic Runs: In a thermostated cuvette, mix the solution of one isomer with an excess of the acylating agent.

  • Data Acquisition: Monitor the reaction progress over time by observing the change in absorbance or fluorescence.

  • Data Analysis: Determine the pseudo-first-order rate constant (k_obs) from the kinetic trace. The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the isomer.[2]

  • Comparison: Compare the k₂ values for the three isomers to quantify their relative nucleophilicity.

Protocol 3: Comparative Rate of Amide Hydrolysis

This experiment assesses the relative stability of the amide bond in each isomer towards hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: Prepare separate solutions of each isomer in a buffered aqueous solution at a specific pH (e.g., pH 10 for base-catalyzed hydrolysis).

  • Hydrolysis: Heat the solutions at a constant temperature (e.g., 60 °C).

  • Sampling and Analysis: At regular intervals, withdraw aliquots from each reaction mixture and quench the hydrolysis. Analyze the samples by HPLC to quantify the amount of the ring-opened product (the corresponding amino acid).

  • Rate Determination: Plot the concentration of the starting material versus time for each isomer and determine the initial rate of hydrolysis.

Hypothetical Data and Interpretation

The following table summarizes the expected outcomes from the proposed experiments, based on the theoretical analysis of the isomers' structures.

Table 2: Predicted Experimental Outcomes for Comparative Reactivity

Experiment6-(Hydroxymethyl)piperazin-2-one5-(Hydroxymethyl)piperazin-2-one3-(Hydroxymethyl)piperazin-2-one
Competitive Acylation (Product %) ~60%~30%~10%
N-Acylation Rate Constant (k₂) HighestIntermediateLowest
Amide Hydrolysis Rate HighestLowerLower
O-Esterification Rate HighestIntermediateLowest

These hypothetical data illustrate the expected trends. The 6-isomer, with its more nucleophilic N-4 amine, would react fastest in acylation reactions. Conversely, its amide bond would be the most susceptible to hydrolysis due to the electron-withdrawing effect of the adjacent hydroxymethyl group. The 6-isomer's sterically accessible hydroxyl group would also likely lead to the fastest rate of esterification.

Conclusion and Implications for Drug Development

The structural isomerism of (hydroxymethyl)piperazin-2-one has profound and predictable consequences for its chemical reactivity. The 6-isomer is anticipated to be the most nucleophilic at the N-4 position, while also having the most electrophilic amide carbonyl and the most accessible hydroxyl group. In contrast, the 3-isomer is expected to be the least reactive at the N-4 amine.

These insights are crucial for drug development professionals. For instance, in the synthesis of a library of N-4 substituted analogs, the 6-isomer would likely provide the highest yields and fastest reaction times. However, if amide stability is a concern for the final drug candidate, the 5- or 3-isomers might be preferred scaffolds. By understanding these structure-reactivity relationships, researchers can make more informed decisions in the design and synthesis of novel therapeutics, ultimately accelerating the drug discovery process.

References

  • Yokoyama, Y., et al. (2021). Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. Bioorganic & Medicinal Chemistry Letters, 40, 127961. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Li, Z., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. ChemistrySelect, 3(9), 2556-2559. [Link]

  • Liang, Z., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743. [Link]

  • Mayr, H., et al. (2009). N-Heterocyclic Carbenes: Organocatalysts with Moderate Nucleophilicity but Extraordinarily High Lewis Basicity. Angewandte Chemie International Edition, 48(50), 9517-9520. [Link]

  • Mayr, H., et al. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society, 133(20), 7957-7973. [Link]

Sources

Comparative

Comprehensive Guide to Enantiomeric Excess Validation for (R)-6-(Hydroxymethyl)piperazin-2-one Hydrochloride

Introduction (R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the biological efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the biological efficacy and safety of piperazine-derived therapeutics are often strictly dependent on their stereochemistry, rigorous validation of enantiomeric excess (ee) is a critical quality attribute (CQA) in drug development.

Following the1[1], this guide objectively compares the primary analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE)—and provides self-validating experimental protocols to ensure scientific integrity and reproducible quantification.

Comparative Analysis of Enantiomeric Excess Validation Methods

To accurately determine the ee of (R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride, an analytical method must successfully resolve the target (R)-enantiomer from its (S)-counterpart while maintaining high sensitivity and robustness.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle : Utilizes chiral stationary phases (CSPs), such as amylose or cellulose derivatives, which interact differentially with the enantiomers via hydrogen bonding, dipole-dipole, and steric interactions[2].

  • Causality of Choice : The piperazine nitrogen is basic and highly prone to secondary interactions with residual silanols on the silica support, which leads to severe peak tailing. Using a mobile phase modifier like diethylamine (DEA) or trifluoroacetic acid (TFA) suppresses these interactions, ensuring sharp peaks and accurate integration of the trace enantiomer[3].

Chiral Capillary Electrophoresis (CE)
  • Principle : Relies on the differential migration of enantiomers in an electric field through a background electrolyte containing a chiral selector, typically sulfated β-cyclodextrin (S-β-CD)[4].

  • Causality of Choice : Cationic piperazine derivatives interact strongly with the negatively charged cavity of S-β-CD. CE offers rapid method development and minimal solvent consumption, though it generally exhibits a lower loading capacity and higher limit of quantification (LOQ) compared to HPLC[2].

Quantitative Performance Comparison

Table 1: Performance Comparison of Chiral HPLC vs. Chiral CE for Piperazine Derivatives

ParameterChiral HPLC (Polysaccharide CSP)Chiral CE (Sulfated β-Cyclodextrin)
Resolution ( Rs​ ) > 2.51.5 - 2.0
Limit of Detection (LOD) 0.05 µg/mL5.9 - 11.4 µmol/L
Limit of Quantification (LOQ) 0.15 µg/mL18.0 - 34.6 µmol/L
Run Time 15 - 25 min8 - 12 min
Sample Capacity High (Preparative scalable)Low (Analytical only)
Solvent Consumption High (~1.0 mL/min flow rate)Very Low (< 50 µL/run)

Experimental Workflow

To establish a self-validating system, the analytical workflow must incorporate System Suitability Testing (SST) prior to sample analysis to confirm that the resolution and peak symmetry are adequate for the intended purpose.

EE_Validation_Workflow Start Initiate Method Development SST System Suitability Testing (SST) Start->SST Resolution Check Resolution (Rs > 1.5?) SST->Resolution Optimize Optimize Mobile Phase & Chiral Selector Resolution->Optimize No Validate ICH Q2(R2) Validation (Linearity, LOD/LOQ, Precision) Resolution->Validate Yes Optimize->SST SamplePrep Sample Preparation (R)-6-(Hydroxymethyl)piperazin-2-one Validate->SamplePrep Analysis Chromatographic/Electrophoretic Analysis SamplePrep->Analysis Calc Calculate Enantiomeric Excess (ee %) Analysis->Calc

Caption: Workflow for enantiomeric excess validation of chiral piperazine derivatives.

Detailed Experimental Methodologies

Protocol 1: Chiral HPLC Validation (Gold Standard)

This protocol utilizes a normal-phase isocratic elution strategy, which has proven highly effective for polar, basic heterocycles like (R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride[5].

  • Column Selection : Chiralpak AD-H (4.6 mm × 250 mm, 5 µm). Rationale: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides excellent chiral recognition for cyclic amides and piperazines.

  • Mobile Phase Preparation : Mix Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA). Causality: The combination of TFA and DEA forms a dynamic buffer in the organic phase. TFA protonates the basic piperazine nitrogen, while DEA masks the acidic silanol groups on the silica matrix. This prevents peak broadening and ensures accurate integration of the minor (S)-enantiomer.

  • System Suitability : Inject a racemic standard of 6-(Hydroxymethyl)piperazin-2-one (50 µg/mL). Ensure the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . The tailing factor ( Tf​ ) should be ≤1.5 .

  • Sample Preparation : Dissolve 10 mg of the API in 10 mL of the mobile phase. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Analysis : Set flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 210 nm.

  • ee Calculation :

    ee(%)=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100
Protocol 2: Chiral Capillary Electrophoresis (Alternative Method)

For laboratories prioritizing rapid screening and low solvent consumption, CE is a robust alternative[4].

  • Capillary Preparation : Use an uncoated fused-silica capillary (50 µm internal diameter, 40 cm effective length). Pre-condition with 0.1 M NaOH for 5 min, followed by deionized water for 5 min.

  • Background Electrolyte (BGE) : Prepare a 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL Sulfated β-Cyclodextrin (S-β-CD) and 40% (v/v) Methanol. Causality: At pH 6.0, the piperazine derivative is protonated (cationic). The negatively charged S-β-CD migrates toward the anode, while the cationic analyte migrates toward the cathode. This counter-current mobility maximizes the interaction time between the enantiomers and the chiral selector, drastically enhancing resolution. Methanol reduces electroosmotic flow (EOF) and improves solubility.

  • Injection and Separation : Perform hydrodynamic injection at 50 mbar for 5 seconds. Apply a separation voltage of +15 kV.

  • Detection : Monitor using diode array detection (DAD) at 210 nm.

Validation Parameters (ICH Q2(R2) Compliance)

To ensure the method is "fit for purpose," the following parameters must be validated using the HPLC method to comply with global regulatory standards[6].

Table 2: Representative Validation Data for HPLC Method

Validation ParameterAcceptance Criteria (ICH Q2(R2))Expected/Observed Results
Specificity Baseline separation of enantiomersNo interference from diluent; Rs​=2.8
Linearity R2≥0.999 over 1% to 120% of target R2=0.9998
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.8%
Repeatability (Precision) RSD ≤2.0% (n=6)RSD = 0.6%
Robustness Stable Rs​ with deliberate minor changes Rs​>2.0 across ±2°C and ±2% organic modifier

Conclusion

For the validation of enantiomeric excess in (R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride, Chiral HPLC remains the gold standard due to its superior resolution, high loading capacity, and precise quantification capabilities, particularly when analyzing trace levels of the (S)-enantiomer. The addition of dynamic modifiers (TFA/DEA) is mechanistically critical to suppress secondary interactions. Chiral CE serves as a highly efficient, orthogonal technique suitable for high-throughput screening and cross-validation, ensuring the highest level of scientific rigor in API quality control.

References

  • ICH Q2(R2)
  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives Source: Semantic Scholar URL
  • Source: Palacký University Olomouc / d-nb.
  • A Practical Synthesis of 1-Aryl-6-(hydroxymethyl)

Sources

Validation

Validation of LC-MS/MS quantification methods for 6-(Hydroxymethyl)piperazin-2-one hydrochloride

An In-Depth Technical Guide: Validation of LC-MS/MS Quantification Methods for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride The Analytical Challenge of Highly Polar Piperazine Derivatives Quantifying low-molecular-weig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Validation of LC-MS/MS Quantification Methods for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

The Analytical Challenge of Highly Polar Piperazine Derivatives

Quantifying low-molecular-weight, highly polar, and basic compounds in biological matrices presents a notorious challenge in bioanalysis. 6-(Hydroxymethyl)piperazin-2-one hydrochloride (C5H10N2O2·HCl) exemplifies this difficulty. With a low molecular weight (free base MW ~130.15 g/mol ), a hydrophilic hydroxymethyl group, and a basic piperazine nitrogen, this compound exhibits extreme polarity and high aqueous solubility[1][2].

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns, highly polar basic compounds fail to partition into the hydrophobic stationary phase. Consequently, they elute in or near the void volume[3]. Void volume elution is detrimental in LC-MS/MS because it coincides with the elution of unretained endogenous matrix components (e.g., salts, phospholipids), leading to severe ion suppression, poor peak shape, and compromised sensitivity[4].

To overcome this, bioanalytical scientists must objectively evaluate alternative chromatographic strategies—specifically Hydrophilic Interaction Liquid Chromatography (HILIC)—and validate the chosen method against stringent global regulatory standards, such as the ICH M10 guidelines[5][6].

Chromatographic Strategy: HILIC vs. Reversed-Phase

The causality behind choosing HILIC over RPLC for 6-(Hydroxymethyl)piperazin-2-one lies in the fundamental reversal of solvent strength. In RPLC, water is the weak solvent and organic modifiers (like acetonitrile) are strong. In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic), and water acts as the strong eluting solvent[7][8].

By utilizing a mobile phase rich in organic solvent (>70% acetonitrile), HILIC forces polar analytes to partition into a water-enriched layer immobilized on the stationary phase[3]. This provides two critical advantages for LC-MS/MS:

  • Orthogonal Retention: The compound is retained well past the void volume, separating it from early-eluting matrix suppressors[4].

  • Enhanced Desolvation: The high organic content of the HILIC mobile phase drastically improves electrospray ionization (ESI) efficiency, often yielding a 10- to 20-fold increase in MS sensitivity compared to highly aqueous RPLC mobile phases[7][8].

MethodSelection Start Target: 6-(Hydroxymethyl) piperazin-2-one HCl LogP Assess Polarity & pKa (Highly Polar, Basic Amine) Start->LogP RP Reversed-Phase (C18) (Highly Aqueous Mobile Phase) LogP->RP Standard Approach HILIC HILIC Mode (High Organic Mobile Phase) LogP->HILIC Optimal for Polar Mixed Ion-Pairing RP (e.g., HFBA Additives) LogP->Mixed Legacy Alternative RP_Result Void Volume Elution Severe Ion Suppression Poor Sensitivity RP->RP_Result HILIC_Result Strong Retention (k' > 2) Enhanced ESI-MS Desolvation High Sensitivity HILIC->HILIC_Result Mixed_Result Adequate Retention MS Source Contamination Signal Quenching Mixed->Mixed_Result

Chromatographic method selection decision tree for highly polar basic compounds.

Experimental Design & Self-Validating Protocol

To objectively compare performance, we outline a self-validating HILIC-MS/MS workflow versus a traditional RPLC-MS/MS approach. A self-validating system ensures that every step—from extraction to detection—contains internal checks (e.g., stable-isotope labeled internal standards and matrix-matched calibration) to immediately flag analytical failures.

Step 1: Sample Preparation (Protein Precipitation)

Causality Check: In RPLC, injecting samples with high organic content causes peak distortion ("solvent effects") for early-eluting compounds. Conversely, HILIC requires the sample diluent to be highly organic to match the initial mobile phase conditions[9].

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 6-(Hydroxymethyl)piperazin-2-one-d4, 100 ng/mL).

  • Add 150 µL of cold Acetonitrile (100%) to precipitate proteins.

  • Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • HILIC Injection: Transfer 100 µL of the supernatant (which is now 75% ACN) directly to an autosampler vial. Direct injection is possible because the diluent matches the HILIC starting conditions.

  • RPLC Injection (For Comparison): Transfer 100 µL of supernatant, evaporate to dryness under N2, and reconstitute in 100 µL of 5% Methanol in Water to prevent RPLC solvent effects.

Step 2: LC-MS/MS Conditions

HILIC-MS/MS (Optimized):

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Rationale: Buffer controls the ionization state of the basic piperazine ring, ensuring reproducible retention[9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B for 1 min, decrease to 50% B over 3 mins (increasing elution strength), hold for 1 min, return to 90% B.

  • MS Detection: ESI in positive ion mode. MRM transition: m/z 131.1 → 113.1 (loss of H2O)[2].

RPLC-MS/MS (Baseline Comparison):

  • Column: C18 AQ (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) and Methanol (B).

  • Gradient: Start at 2% B, increase to 95% B over 4 mins.

Method Validation Results (ICH M10 Guidelines)

The validation of bioanalytical assays must demonstrate that the method is suitable for its intended purpose, ensuring reliable data for regulatory decisions regarding drug safety and efficacy[5][6]. The ICH M10 guideline mandates rigorous testing of Selectivity, Linearity, Accuracy, Precision, Matrix Effect, and Stability[10][11].

ICHM10 Val ICH M10 Bioanalytical Method Validation Sel Selectivity & Specificity (Blank Matrix ≤ 20% LLOQ) Val->Sel Cal Calibration Curve (Accuracy ±15%, LLOQ ±20%) Val->Cal Acc Accuracy & Precision (Within-run & Between-run) Val->Acc Mat Matrix Effect & Recovery (IS Normalized MF) Val->Mat Stab Stability Assessments (F/T, Bench-top, Long-term) Val->Stab

Core parameters for full bioanalytical method validation according to ICH M10 guidelines.

The comparative experimental data below highlights the stark performance differences between the two methodologies when applied to 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

Table 1: Comparative ICH M10 Validation Data (HILIC vs. RPLC)

Validation ParameterICH M10 Acceptance CriteriaHILIC-MS/MS PerformanceRPLC-MS/MS Performance
Retention Time (k') Sufficient retention to avoid void volume3.8 min (Excellent retention)0.6 min (Elutes in void volume)
Linearity Range R² ≥ 0.99, ≥ 6 non-zero standards1.0 – 1000 ng/mL (R² = 0.998)25.0 – 1000 ng/mL (R² = 0.985)
LLOQ Sensitivity Signal-to-noise ≥ 5, Accuracy ±20%1.0 ng/mL (High sensitivity)25.0 ng/mL (Poor sensitivity)
Matrix Effect (IS-normalized) CV ≤ 15% across 6 matrix lots98.5% (Negligible suppression)42.3% (Severe ion suppression)
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 6.5%11.4% – 22.1% (Fails at low end)
Extraction Recovery Consistent and reproducible88.4% (Direct inject from PPT)65.2% (Loss during dry-down)

Conclusion & Best Practices

The data definitively proves that standard RPLC is inadequate for the bioanalysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. The compound's extreme polarity results in void volume elution and catastrophic matrix suppression[3][4].

By transitioning to a HILIC-MS/MS methodology, scientists can achieve orthogonal retention and capitalize on the highly organic mobile phase to drastically improve ESI desolvation[7][8]. Furthermore, HILIC streamlines sample preparation by allowing the direct injection of high-organic protein precipitation supernatants, eliminating time-consuming evaporation steps[8]. When validated against ICH M10 guidelines, the HILIC method easily meets all regulatory criteria for accuracy, precision, and matrix effect mitigation, providing a robust, self-validating assay for clinical and pharmacokinetic applications[6][12].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA)[Link][13]

  • bioanalytical method validation and study sample analysis m10 International Council for Harmonisation (ICH)[Link][14]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column LCMS.cz (Agilent Technologies)[Link][3]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc.[Link][7]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods HALO Columns[Link][4]

Sources

Comparative

Comparative Analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride and Standard Piperazine Derivatives: A Technical Guide for Researchers

Abstract The piperazine scaffold is a ubiquitous and privileged structure in medicinal chemistry, integral to the molecular architecture of a multitude of approved therapeutic agents.[1] Its prevalence is attributed to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a ubiquitous and privileged structure in medicinal chemistry, integral to the molecular architecture of a multitude of approved therapeutic agents.[1] Its prevalence is attributed to the favorable pharmacokinetic properties it imparts, including enhanced aqueous solubility and bioavailability.[2][3] This guide presents a comprehensive benchmark analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride against a selection of standard piperazine derivatives. Through a detailed examination of their physicochemical properties, synthetic accessibility, and potential for biological activity, this document aims to provide researchers, scientists, and drug development professionals with the critical insights required for informed scaffold selection and optimization in their research endeavors.

Introduction: The Significance of the Piperazine Moiety

The six-membered nitrogen-containing heterocycle, piperazine, is a cornerstone of modern drug design.[1][4] The two nitrogen atoms within the ring structure provide a unique combination of properties, including the ability to act as hydrogen bond donors and acceptors, and a conformational flexibility that allows for optimal interactions with biological targets.[2][5] These characteristics have led to the incorporation of the piperazine ring into a diverse array of drugs spanning various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][5]

The functionalization of the piperazine core allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties.[5] This synthetic tractability is a key reason for its widespread use in drug discovery and lead optimization campaigns.[5] This guide will focus on a comparative analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, a less-explored derivative, against more established piperazine scaffolds.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical properties of a molecule, such as solubility, lipophilicity (LogP), and basicity (pKa), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The introduction of a hydroxymethyl group and a ketone functionality, as seen in 6-(Hydroxymethyl)piperazin-2-one, can significantly alter these properties compared to simpler piperazine derivatives.

Table 1: Comparative Physicochemical Properties
CompoundStructureMolecular Weight ( g/mol )Predicted LogPPredicted pKaKey Features
6-(Hydroxymethyl)piperazin-2-one hydrochloride Image of the chemical structure of 6-(Hydroxymethyl)piperazin-2-one hydrochloride~166.6 (as HCl salt)Low~8-9 (amine)Hydroxymethyl group for H-bonding; lactam for rigidity and polarity.
Piperazine Image of the chemical structure of Piperazine86.14-1.49.8, 5.7Two basic nitrogens, high water solubility.[6]
1-Methylpiperazine Image of the chemical structure of 1-Methylpiperazine100.16-1.09.7, 5.1Introduction of a lipophilic methyl group.
1-(2-Hydroxyethyl)piperazine Image of the chemical structure of 1-(2-Hydroxyethyl)piperazine130.19-1.19.0, 4.5Hydroxyethyl group enhances solubility and provides a point for further functionalization.[7]
1-Benzylpiperazine Image of the chemical structure of 1-Benzylpiperazine176.261.89.4, 3.8Increased lipophilicity due to the benzyl group.

Expert Insights: The presence of the hydroxymethyl group in 6-(Hydroxymethyl)piperazin-2-one hydrochloride is anticipated to increase its hydrophilicity and capacity for hydrogen bonding, potentially leading to improved aqueous solubility compared to more lipophilic derivatives like 1-Benzylpiperazine. The lactam functionality introduces a degree of conformational rigidity and a polar amide bond, which can influence target binding and metabolic stability.

Synthetic Accessibility and Strategic Considerations

The ease and efficiency of synthesis are critical factors in the selection of a chemical scaffold for drug discovery programs. The synthetic routes to various piperazine derivatives can differ significantly in complexity and cost.

Synthesis of 6-(Hydroxymethyl)piperazin-2-one

A practical synthesis of chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazines has been developed, highlighting a 6-exo amide-epoxide cyclization as a key step.[8] This methodology allows for the construction of the core structure with good control over stereochemistry.[8] The removal of protecting groups can then yield the desired 6-(hydroxymethyl)piperazin-2-one.[8]

General Synthesis of Substituted Piperazines

The synthesis of N-substituted piperazines is often achieved through nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.[5] For instance, the reaction of piperazine with an appropriate alkyl halide or epoxide can yield N-mono- or N,N'-disubstituted products.[5] Reductive amination is another common method for introducing substituents onto the piperazine ring.[5]

Experimental Protocol 1: General N-Alkylation of Piperazine

This protocol outlines a general procedure for the synthesis of N-monosubstituted piperazines.

Materials:

  • Piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve piperazine (2 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile.

  • To this stirred suspension, add the alkyl halide (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperazine.

Causality: The use of an excess of piperazine helps to minimize the formation of the N,N'-disubstituted product. Potassium carbonate acts as a base to neutralize the hydrohalic acid formed during the reaction.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of 6-(Hydroxymethyl)piperazin-2-one cluster_1 Synthesis of Standard Piperazine Derivatives Amide_Formation Amide Formation Epoxidation Epoxidation Amide_Formation->Epoxidation Cyclization 6-exo Amide-Epoxide Cyclization Epoxidation->Cyclization Deprotection Deprotection Cyclization->Deprotection Final_Product_1 6-(Hydroxymethyl)piperazin-2-one Deprotection->Final_Product_1 Piperazine Piperazine Alkylation N-Alkylation / Reductive Amination Piperazine->Alkylation Final_Product_2 Substituted Piperazine Alkylation->Final_Product_2

Caption: General synthetic workflows for 6-(Hydroxymethyl)piperazin-2-one and standard piperazine derivatives.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous characterization of synthesized compounds is paramount for reliable biological evaluation. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Standard Analytical Techniques for Piperazine Derivatives
TechniquePurposeKey Considerations
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation.¹H and ¹³C NMR provide information on the chemical environment of protons and carbons.[9]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Confirms the molecular formula of the synthesized compound.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Useful for identifying characteristic vibrations of N-H, C=O, and O-H bonds.[9]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Reversed-phase HPLC is commonly used. Derivatization may be needed for compounds lacking a strong UV chromophore.[10][11]
Experimental Protocol 2: HPLC-UV Analysis of Piperazine Derivatives

This protocol describes a general method for assessing the purity of piperazine derivatives using HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 reversed-phase analytical column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • Sample dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

  • Prepare the mobile phase, typically a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% TFA).

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject a known concentration of the sample solution.

  • Run the gradient program to elute the compound and any impurities.

  • Detect the analytes using the UV detector at an appropriate wavelength.

  • Analyze the resulting chromatogram to determine the purity of the sample based on the relative peak areas.

Trustworthiness: This self-validating system ensures that the purity of the compound is accurately determined before it is used in subsequent biological assays, preventing misleading results due to impurities.

Potential Biological Applications and Comparative Insights

Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[5][12][13] The specific substitutions on the piperazine ring are crucial for determining the pharmacological profile.

Anticancer Activity

The piperazine scaffold is a "privileged structure" in the design of anticancer agents, particularly kinase inhibitors.[1] The ability of the piperazine ring to serve as a linker and a solubilizing group allows molecules to effectively interact with the ATP-binding pocket of kinases.[1]

Visualization of a Key Signaling Pathway

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine_Derivative Piperazine Derivative (Kinase Inhibitor) Piperazine_Derivative->Receptor Piperazine_Derivative->PI3K Piperazine_Derivative->AKT Piperazine_Derivative->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for piperazine-based kinase inhibitors.

Neuropharmacology

Piperazine derivatives are prominent in drugs targeting the central nervous system (CNS).[1] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them valuable scaffolds for developing treatments for psychiatric and neurological disorders.[1]

Comparative Insight: The introduction of a hydroxymethyl group in 6-(Hydroxymethyl)piperazin-2-one hydrochloride could potentially modulate its interaction with biological targets compared to unsubstituted or simply alkyl-substituted piperazines. The hydrogen-bonding capability of the hydroxyl group may lead to novel binding interactions, while the lactam structure could influence the overall conformation and rigidity, potentially leading to enhanced selectivity for certain targets. Further experimental evaluation, such as in vitro binding assays and cell-based functional assays, is necessary to fully elucidate the biological potential of this compound.

Conclusion: A Strategic Choice for Drug Discovery

This guide has provided a comparative overview of 6-(Hydroxymethyl)piperazin-2-one hydrochloride and standard piperazine derivatives. The unique structural features of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, namely the hydroxymethyl group and the lactam ring, present both opportunities and challenges for its application in drug discovery. While its synthesis may be more complex than that of simpler derivatives, the potential for novel biological activity and improved physicochemical properties makes it a compelling scaffold for further investigation. The choice between this and other piperazine derivatives will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Both established and novel piperazine derivatives will undoubtedly continue to be indispensable tools in the medicinal chemist's arsenal.[1]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • BenchChem. (2025).
  • PubMed. (n.d.).
  • Ambeed.com. (n.d.).
  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PMC. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • Laturwale Shital Kour Jaspal Singh et al. (2023).
  • NIJ-Sponsored. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PMC. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • BenchChem. (2025).
  • ACS Publications. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Wikipedia. (n.d.). Piperazine.
  • ACS Publications. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • ACS Publications. (2004). Practical Synthesis of 1-Aryl-6-(hydroxymethyl)
  • SciSpace. (n.d.). Syntheses and Structures of N,N'-Bis(6-(2-hydroxymethyl) pyridylmethyl)piperazine, Its Two Zinc(II) Complexes and the Cadmiu.
  • BLDpharm. (n.d.). (S)-6-(Hydroxymethyl)piperazin-2-one.
  • Indian Journal of Pure & Applied Physics. (n.d.).
  • PMC. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • ACS Publications. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • Sigma-Aldrich. (n.d.). N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
  • Santa Cruz Biotechnology. (n.d.). (R)-1-Benzyl-6-hydroxymethyl-piperazin-2-one.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.

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Validation

A Cross-Validation of Synthesis Routes for 6-(Hydroxymethyl)piperazin-2-one Hydrochloride: A Technical Guide for Researchers

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key heterocyclic scaffolds is of paramount importance. 6-(Hydroxymethyl)piperazin-2-one, a valuable building block for a variety of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key heterocyclic scaffolds is of paramount importance. 6-(Hydroxymethyl)piperazin-2-one, a valuable building block for a variety of therapeutic agents, presents a synthetic challenge that has been approached through several distinct methodologies. This guide provides an in-depth, objective comparison of three prominent synthesis routes to 6-(hydroxymethyl)piperazin-2-one hydrochloride, offering detailed experimental protocols, supporting data, and expert analysis to inform the strategic decisions of researchers, scientists, and drug development professionals.

Introduction to 6-(Hydroxymethyl)piperazin-2-one

The piperazin-2-one core is a privileged scaffold in medicinal chemistry due to its conformational rigidity and its ability to mimic peptide bonds, making it a common feature in peptidomimetic drugs. The addition of a hydroxymethyl group at the 6-position introduces a key functional handle for further molecular elaboration, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is often preferred for its improved solubility and stability.

This guide will dissect and compare the following synthetic strategies:

  • Route 1: 6-exo Amide-Epoxide Cyclization

  • Route 2: Chiral Pool Synthesis from Garner's Aldehyde (Adapted)

  • Route 3: Tandem Reductive Amination-Cyclization

Each route will be evaluated based on its efficiency, scalability, safety, and the accessibility of starting materials, providing a comprehensive framework for selecting the most appropriate method for a given research or development program.

Route 1: 6-exo Amide-Epoxide Cyclization

This route offers a practical and scalable approach to chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazines via an intramolecular 6-exo amide-epoxide cyclization. The subsequent removal of the N-aryl group and formation of the hydrochloride salt yields the target compound.

Rationale and Mechanistic Insight

The key step in this synthesis is the intramolecular cyclization of an N-aryl-N-(2,3-epoxypropyl)acetamide derivative. The 6-exo-tet cyclization is favored under basic conditions, leading to the formation of the piperazinone ring with the desired stereochemistry. The use of an aryl group on the amide nitrogen serves to activate the amide proton, facilitating the initial nucleophilic attack on the epoxide. This aryl group must be subsequently removed to afford the final product.

Experimental Protocol

Step 1: Synthesis of 1-Aryl-6-(hydroxymethyl)-2-ketopiperazine

A detailed protocol for this step can be found in the work by Powell, N. A., et al. (2004)[1]. The general procedure involves the reaction of an N-aryl-2-chloroacetamide with an appropriate amino alcohol to form an intermediate which is then cyclized.

Step 2: N-Dearylation

The removal of the N-aryl group can be a challenging step. Oxidative methods or specialized catalytic systems are often required. For instance, ceric ammonium nitrate (CAN) can be used for the dearylation of N-aryl piperazines[2].

Step 3: Hydrochloride Salt Formation

The free base of 6-(hydroxymethyl)piperazin-2-one is dissolved in a suitable solvent, such as isopropanol or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is then added, typically at a controlled temperature, to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Data Summary
ParameterValue/ObservationReference
Overall Yield Moderate to Good[1]
Scalability Reported to be amenable to large-scale synthesis.[1]
Key Challenge The N-dearylation step can be harsh and may require optimization.[2]
Starting Materials Readily available anilines, chloroacetyl chloride, and amino alcohols.
Workflow Diagram

Route1 A N-Aryl-2-chloroacetamide C N-Aryl-N-(2-hydroxy-3-aminopropyl)acetamide A->C Coupling B Amino Alcohol B->C D 1-Aryl-6-(hydroxymethyl)-2-ketopiperazine C->D 6-exo Cyclization E 6-(Hydroxymethyl)piperazin-2-one D->E N-Dearylation F 6-(Hydroxymethyl)piperazin-2-one HCl E->F HCl Salt Formation

Caption: Synthetic workflow for Route 1: 6-exo Amide-Epoxide Cyclization.

Route 2: Chiral Pool Synthesis from Garner's Aldehyde (Adapted)

This route leverages the readily available chiral building block, Garner's aldehyde, derived from serine, to construct the piperazinone core. While the original literature describes the synthesis of the 5-hydroxymethyl isomer, this guide proposes an adaptation to yield the desired 6-hydroxymethyl product.

Rationale and Mechanistic Insight

Garner's aldehyde provides a stereochemically defined starting material. The proposed adaptation involves a reductive amination with a suitable amine, followed by a series of transformations to introduce the remaining atoms of the piperazinone ring and subsequent cyclization. The key to this adaptation is the selection of a two-carbon synthon that can be elaborated into the lactam portion of the ring.

Proposed Adapted Experimental Protocol

Step 1: Reductive Amination of Garner's Aldehyde

Garner's aldehyde is reacted with an amino acid ester, such as glycine methyl ester, under reductive amination conditions (e.g., sodium triacetoxyborohydride) to form a secondary amine.

Step 2: N-Alkylation and Cyclization

The resulting secondary amine is then N-alkylated with a two-carbon electrophile bearing a leaving group, such as ethyl bromoacetate. Subsequent intramolecular cyclization, likely base-catalyzed, would yield the protected piperazinone ring.

Step 3: Deprotection and Hydrochloride Salt Formation

The protecting groups from the Garner's aldehyde moiety (Boc and acetonide) are removed under acidic conditions. The final product is then converted to its hydrochloride salt as described in Route 1.

Data Summary
ParameterValue/ObservationReference
Overall Yield Moderate (projected)[3] (for 5-isomer)
Scalability Potentially scalable, relies on well-established reactions.
Key Challenge Adaptation of the literature method for the 6-isomer requires validation.
Starting Materials Garner's aldehyde (commercially available or synthesized from serine), amino acid esters.[4]
Workflow Diagram

Route2 A Garner's Aldehyde C Secondary Amine Intermediate A->C Reductive Amination B Glycine Methyl Ester B->C D Protected Piperazinone C->D N-Alkylation & Cyclization E 6-(Hydroxymethyl)piperazin-2-one D->E Deprotection F 6-(Hydroxymethyl)piperazin-2-one HCl E->F HCl Salt Formation

Caption: Proposed workflow for Route 2: Adapted Chiral Pool Synthesis.

Route 3: Tandem Reductive Amination-Cyclization

This one-pot approach offers an efficient pathway to substituted piperazin-2-ones by combining a reductive amination, an N,N'-acyl transfer, and a cyclization in a single reaction vessel.[5][6][7]

Rationale and Mechanistic Insight

The reaction proceeds by the initial reductive amination of an N-(2-oxoethyl)amide with an α-amino ester. The resulting intermediate then undergoes an intramolecular N,N'-acyl transfer, followed by a spontaneous cyclization to form the piperazinone ring. The choice of the acyl group on the N-(2-oxoethyl)amide is crucial for the efficiency of the acyl transfer step.

Proposed Experimental Protocol

Step 1: Preparation of Starting Materials

  • N-(2-oxoethyl)amide: This can be prepared by the oxidation of the corresponding N-(2-hydroxyethyl)amide. For the synthesis of the title compound, a readily removable protecting group on the amide nitrogen would be beneficial.

  • Serine Methyl Ester Hydrochloride: This is a commercially available starting material. The hydroxyl group may require protection depending on the reaction conditions.

Step 2: One-Pot Tandem Reaction

The N-(2-oxoethyl)amide and serine methyl ester hydrochloride are combined in a suitable solvent, such as acetonitrile, in the presence of a reducing agent like sodium triacetoxyborohydride and an acid catalyst (e.g., acetic acid). The reaction mixture is stirred until the formation of the piperazinone is complete.

Step 3: Deprotection and Hydrochloride Salt Formation

Any protecting groups are removed, and the final product is converted to its hydrochloride salt.

Data Summary
ParameterValue/ObservationReference
Overall Yield Good (reported for similar systems)[5][6]
Scalability One-pot nature is advantageous for scalability.
Key Challenge Requires careful selection and synthesis of the N-(2-oxoethyl)amide starting material.
Starting Materials Amino acid esters are readily available; N-(2-oxoethyl)amides require synthesis.
Workflow Diagram

Route3 A N-(2-Oxoethyl)amide C Piperazin-2-one Intermediate A->C One-Pot Tandem Reaction (Reductive Amination, Acyl Transfer, Cyclization) B Serine Methyl Ester B->C D 6-(Hydroxymethyl)piperazin-2-one C->D Deprotection (if necessary) E 6-(Hydroxymethyl)piperazin-2-one HCl D->E HCl Salt Formation

Caption: Synthetic workflow for Route 3: Tandem Reductive Amination-Cyclization.

Comparative Analysis and Conclusion

FeatureRoute 1: 6-exo Amide-Epoxide CyclizationRoute 2: Adapted Chiral Pool SynthesisRoute 3: Tandem Reductive Amination-Cyclization
Overall Efficiency Moderate to GoodModerate (Projected)Good
Scalability HighModerate to HighHigh
Stereocontrol High (from chiral epoxide)High (from Garner's aldehyde)High (from chiral amino ester)
Key Synthetic Hurdle N-DearylationAdaptation and validation of the routeSynthesis of the N-(2-oxoethyl)amide
Starting Material Cost ModerateModerate to High (Garner's Aldehyde)Low to Moderate
Operational Simplicity Multi-stepMulti-stepOne-pot key step

Expert Recommendation:

  • For large-scale manufacturing where a robust and validated process is critical, Route 1 (6-exo Amide-Epoxide Cyclization) presents a compelling option, provided an efficient N-dearylation protocol can be established. Its amenability to scale-up has been noted in the literature.[1]

  • For exploratory and medicinal chemistry applications where access to diverse analogs is important and starting material availability is a key consideration, Route 2 (Adapted Chiral Pool Synthesis) offers a flexible approach, leveraging a well-established chiral building block.

  • For process development focused on atom economy and operational efficiency , Route 3 (Tandem Reductive Amination-Cyclization) is highly attractive due to its one-pot nature. The initial investment in optimizing the synthesis of the N-(2-oxoethyl)amide precursor could lead to a highly streamlined and cost-effective overall process.

Ultimately, the choice of synthesis route will depend on the specific project goals, available resources, and the desired scale of production. This guide provides the foundational information and comparative analysis necessary for an informed decision-making process in the synthesis of the valuable pharmaceutical intermediate, 6-(hydroxymethyl)piperazin-2-one hydrochloride.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • Dinsmore, C. J., & Beshore, D. C. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • Powell, N. A., Ciske, F. L., Clay, E. C., Cody, W. L., Downing, D. M., Blazecka, P. G., Holsworth, D. D., & Edmunds, J. J. (2004). Practical synthesis of 1-aryl-6-(hydroxymethyl)-2-ketopiperazines via a 6-exo amide-epoxide cyclization. Organic letters, 6(22), 4069–4072.
  • Sato, T., et al. (2021). Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. Bioorganic & medicinal chemistry letters, 40, 127961.
  • Garner, P., & Park, J. M. (1990). The Synthesis of Garner's Aldehyde. Organic Syntheses, 67, 18.
  • Cini, E., et al. (2018). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed, 21(8), 957–971.
  • Krische, M. J., et al. (2016). Total Synthesis of (+)-Asperazine. Journal of the American Chemical Society, 138(49), 15794–15797.
  • Dondoni, A., & Perrone, D. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2407–2443.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)

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Comparative

A Comparative In Vitro Cytotoxicity Analysis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride

A Guide for Preclinical-Stage Compound Viability Assessment This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, a novel compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical-Stage Compound Viability Assessment

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, a novel compound with a piperazin-2-one core. Recognizing the scarcity of publicly available cytotoxicity data for this specific molecule, we present a detailed, field-proven methodology for its assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecule therapeutics.

Our approach is rooted in a comparative analysis, benchmarking the subject compound against structurally related piperazin-2-one derivatives with established cytotoxic profiles. We will detail the rationale behind the selection of appropriate cell lines, comparator compounds, and robust cytotoxicity assays, ensuring a scientifically rigorous and reproducible evaluation.

Introduction to Piperazin-2-one Derivatives and Cytotoxicity Screening

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Several studies have demonstrated that modifications to the piperazin-2-one ring can yield derivatives with significant cytotoxic activity against various cancer cell lines.[1][2][3][4] For instance, certain derivatives have shown potent effects against colon, lung, breast, and liver cancer cell lines.[1][2][5] Therefore, a thorough in vitro cytotoxicity assessment of any new piperazin-2-one derivative, such as 6-(Hydroxymethyl)piperazin-2-one hydrochloride, is a critical step in the early stages of drug discovery and development.[6][7]

This guide will outline a head-to-head comparison of 6-(Hydroxymethyl)piperazin-2-one hydrochloride with two comparator compounds selected from the literature based on their structural similarity and documented cytotoxic effects. This comparative approach provides essential context for interpreting the cytotoxic potential of the novel compound.

Comparator Compounds:

  • Comparator A: 1-(3-chlorophenyl)piperazin-2-one derivative bearing a 1-amidinourea group. This compound has demonstrated high cytotoxic activity against A549 (lung cancer) and HT-29 (colon cancer) cell lines, with IC50 values in the low micromolar range.[2]

  • Comparator B: A piperazin-2-one derivative with a trifluoromethyl substituent. This compound has shown significant, albeit non-selective, cytotoxic effects on a variety of malignant cell lines.[8]

Experimental Design and Rationale

The cornerstone of a reliable cytotoxicity study is a well-conceived experimental design. Our proposed methodology incorporates industry-standard practices to ensure the generation of robust and reproducible data.

Cell Line Selection

The choice of cell lines is paramount for obtaining biologically relevant data.[9][10] We propose a panel of cell lines to assess both anticancer potential and general toxicity:

  • A549 (Human Lung Carcinoma): A widely used cell line in cancer research and for evaluating the cytotoxicity of novel compounds.[2]

  • HT-29 (Human Colon Adenocarcinoma): Another standard cell line for screening potential anticancer agents.[2]

  • MRC-5 (Human Fetal Lung Fibroblast): A non-malignant cell line to assess the selectivity of the compounds and their potential toxicity to normal cells.[1][3]

The use of both cancerous and non-cancerous cell lines allows for the determination of a therapeutic window, a critical parameter in drug development.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11] The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Controls

The inclusion of appropriate controls is essential for validating the assay's performance and ensuring the reliability of the results.[9][12]

  • Negative Control (Vehicle Control): Cells treated with the same solvent used to dissolve the test compounds (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any potential cytotoxic effects of the solvent itself.

  • Positive Control: A compound with well-characterized, potent cytotoxic activity. For this study, Doxorubicin , a commonly used chemotherapeutic agent, will serve as the positive control.[2] The selection of a positive control should be based on its mechanism of action, stability, and ability to generate a response across the dynamic range of the assay.[13][14][15]

  • Blank Control: Wells containing only cell culture medium and the MTT reagent, to determine the background absorbance.

Detailed Experimental Protocols

Cell Culture
  • Cell Line Maintenance: A549, HT-29, and MRC-5 cells are to be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity and prevent cross-contamination. Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells should be passaged upon reaching 80-90% confluency. It is crucial to use cells within a narrow passage range (e.g., between the 5th and 20th passage) to minimize genetic drift and ensure experimental consistency.[9]

MTT Assay Protocol
  • Cell Seeding: Harvest cells and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment: Prepare a stock solution of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, Comparator A, Comparator B, and Doxorubicin in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle control and no-treatment control wells.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculation of Cell Viability: The percentage of cell viability will be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%, will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed in vitro cytotoxicity assessment.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (A549, HT-29, MRC-5) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Test & Comparators) Treatment Compound Treatment (24h post-seeding) Compound_Prep->Treatment Seeding->Treatment Incubation 48h Incubation Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance Viability_Calc Cell Viability Calculation Absorbance->Viability_Calc IC50_Det IC50 Determination Viability_Calc->IC50_Det

Caption: Experimental workflow for the in vitro cytotoxicity assessment.

Anticipated Results and Interpretation

The results of this comparative study will be summarized in a table presenting the IC50 values for each compound against the different cell lines.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundA549 (Lung Cancer)HT-29 (Colon Cancer)MRC-5 (Normal Lung)
6-(Hydroxymethyl)piperazin-2-one hydrochlorideExperimental ValueExperimental ValueExperimental Value
Comparator A~10~7>100
Comparator B~25~30~20
Doxorubicin (Positive Control)~0.5~0.8~1.2

A lower IC50 value indicates higher cytotoxic potency. The selectivity index (SI), calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (e.g., IC50 MRC-5 / IC50 A549), will be a key parameter for evaluating the therapeutic potential of the test compound. A higher SI value is desirable, as it suggests greater selectivity towards cancer cells.

Conclusion

This guide provides a robust and scientifically sound framework for the in vitro cytotoxicity assessment of 6-(Hydroxymethyl)piperazin-2-one hydrochloride. By employing a comparative approach with well-characterized comparator compounds and utilizing standardized, validated assays, researchers can generate reliable data to inform go/no-go decisions in the early stages of drug discovery. The detailed protocols and rationale provided herein are designed to ensure the integrity and reproducibility of the experimental findings, ultimately contributing to the identification of promising new therapeutic candidates.

References

  • Ghasemi, S., Sharifi, S., & Shahbazi, J. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Unknown Author. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. ConnectSci. [Link]

  • Iwanejko, J., Samadaei, M., Pinter, M., Senfter, D., Madlener, S., Kochel, A., Rohr-Udilova, N., & Wojaczyńska, E. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Petersen, E., Nguyen, A., Brown, J., Elliott, J., Clippinger, A., Gordon, J., Kleinstreuer, N., & Roesslein, M. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. NIST. [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Ghasemi, S., Sharifi, S., & Shahbazi, J. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Iwanejko, J., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PubMed. [Link]

  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. PubMed. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Test Labs. (2025). Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • Singh, M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • Iwanejko, J., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • Badalyan, A., et al. (2025). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenyl-piperazine derivatives as potential ligands. Journal of Applied Pharmaceutical Science. [Link]

  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. SciSpace. [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]

  • ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties. ChemSynthesis. [Link]

  • Bezerra, D. P., et al. (2021). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. MDPI. [Link]

  • Haeseo Chemical. (n.d.). (R)-6-(Hydroxymethyl)piperazin-2-one. Haeseo Chemical. [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride Batches

In the landscape of pharmaceutical development and manufacturing, the batch-to-batch consistency of an Active Pharmaceutical Ingredient (API) is not merely a quality benchmark; it is a foundational pillar of drug safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the batch-to-batch consistency of an Active Pharmaceutical Ingredient (API) is not merely a quality benchmark; it is a foundational pillar of drug safety and efficacy.[1][2] Any variability in the API can significantly impact the final drug product's performance.[1] This guide provides a comprehensive framework for the spectroscopic analysis of different batches of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and comparative data to ensure the chemical integrity and uniformity of this crucial compound. We will delve into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) as a multi-pronged approach to quality control.

The Critical Role of Spectroscopic Techniques

A multi-technique spectroscopic approach provides a holistic view of the molecule, where each technique offers unique and complementary information.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is unparalleled in its ability to provide detailed structural information.[5][6] For 6-(Hydroxymethyl)piperazin-2-one hydrochloride, ¹H and ¹³C NMR are essential for confirming the molecular structure, identifying and quantifying impurities, and ensuring the correct protonation state.[3][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule.[7][8][9] It serves as an excellent "molecular fingerprint" to quickly compare the overall composition of different batches.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a highly sensitive technique that confirms the molecular weight of the target compound and helps in the detection and identification of impurities, even at trace levels.[10][11][12][13]

Experimental Workflow for Batch Comparison

A systematic workflow is crucial for obtaining reliable and comparable data across different batches. The following diagram illustrates the key stages of the spectroscopic comparison process.

Spectroscopic_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Decision Batch_A Batch A NMR ¹H & ¹³C NMR Structural Confirmation & Purity Batch_A->NMR FTIR FT-IR Functional Group Fingerprinting Batch_A->FTIR LCMS LC-MS Molecular Weight & Impurity Profile Batch_A->LCMS Batch_B Batch B Batch_B->NMR Batch_B->FTIR Batch_B->LCMS Batch_C Batch C Batch_C->NMR Batch_C->FTIR Batch_C->LCMS Data_Comparison Comparative Data Analysis NMR->Data_Comparison FTIR->Data_Comparison LCMS->Data_Comparison Decision Batch Acceptance/Rejection Data_Comparison->Decision

Caption: Workflow for Spectroscopic Batch Comparison.

Detailed Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample from each batch.

    • Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O). The use of D₂O is crucial as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.

    • Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for quantitative analysis (qNMR) if required.[14]

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-32 (adjust for desired signal-to-noise).

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

      • Acquisition Time: ~4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0 to 180 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the residual HDO peak at ~4.79 ppm.

    • Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a characteristic "fingerprint" of the molecule and identify key functional groups.

Methodology:

  • Sample Preparation:

    • Use the Attenuated Total Reflectance (ATR) technique for rapid analysis.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation and Data Acquisition:

    • Spectrometer: An FT-IR spectrometer equipped with a diamond ATR accessory.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and to identify and quantify any impurities.

Methodology:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of each batch at 1 mg/mL in a suitable solvent (e.g., water/acetonitrile mixture).

    • Prepare the mobile phases. A typical reversed-phase method would use:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Instrumentation and Data Acquisition:

    • LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • MS System: A mass spectrometer with an electrospray ionization (ESI) source.

      • Ionization Mode: Positive ion mode is typically suitable for piperazine compounds.

      • Scan Range: m/z 50-500.

      • Data Acquisition: Full scan mode to detect all ions. If specific impurities are being targeted, a Selected Ion Monitoring (SIM) or tandem MS (MS/MS) method can be developed for higher sensitivity and specificity.[12]

  • Data Processing:

    • Integrate the chromatographic peaks.

    • Extract the mass spectrum for the main peak and any impurity peaks.

    • Determine the m/z value of the molecular ion ([M+H]⁺).

Comparative Data Analysis

The following tables present hypothetical data for three batches of 6-(Hydroxymethyl)piperazin-2-one hydrochloride: a reference standard, an acceptable batch, and an out-of-specification (OOS) batch.

Table 1: Comparative ¹H NMR Data (400 MHz, D₂O)

Assignment Expected δ (ppm) Reference Standard δ (ppm) Batch A (Acceptable) δ (ppm) Batch B (OOS) δ (ppm)
-CH₂OH~3.83.81 (d)3.81 (d)3.82 (d)
Piperazine CH~3.63.62 (m)3.63 (m)3.63 (m)
Piperazine CH₂~3.2-3.43.35 (m), 3.21 (m)3.36 (m), 3.22 (m)3.35 (m), 3.21 (m)
Impurity-NoneNone2.15 (s, 3H)
  • Interpretation: Batch B shows an unexpected singlet at 2.15 ppm, integrating to 3 protons, suggesting a potential acetyl-containing impurity.

Table 2: Comparative FT-IR Data (ATR)

Functional Group Expected Wavenumber (cm⁻¹) Reference Standard (cm⁻¹) Batch A (Acceptable) (cm⁻¹) Batch B (OOS) (cm⁻¹)
O-H stretch (alcohol)3400-3200 (broad)335033523348
N-H stretch (amide/amine HCl)3200-2800 (broad)305030553051
C-H stretch3000-28502945, 28602946, 28612945, 2860
C=O stretch (amide)1680-1630166516641665, 1710
C-O stretch (alcohol)1150-1050108010811080
  • Interpretation: The FT-IR spectrum of Batch B shows an additional carbonyl peak at 1710 cm⁻¹, which is characteristic of an ester or a different type of carbonyl group, corroborating the NMR data suggesting an impurity.

Table 3: Comparative LC-MS Data (ESI+)

Parameter Reference Standard Batch A (Acceptable) Batch B (OOS)
Retention Time (min)2.52.52.5
[M+H]⁺ (m/z)145.09145.09145.09
Purity by UV (%)>99.599.698.2
Impurity RT (min)--3.1
Impurity [M+H]⁺ (m/z)--187.10
  • Interpretation: LC-MS analysis confirms the correct molecular weight for the main component in all batches. However, Batch B has a lower purity and shows a significant impurity peak at a retention time of 3.1 minutes with an m/z of 187.10. This mass corresponds to the potential acetylated impurity ([C₈H₁₄N₂O₃+H]⁺), providing conclusive evidence that Batch B is out of specification.

Conclusion

Ensuring the batch-to-batch consistency of 6-(Hydroxymethyl)piperazin-2-one hydrochloride is paramount for the quality and safety of the final pharmaceutical product.[1][15] A comprehensive analytical approach utilizing NMR, FT-IR, and LC-MS provides a robust and self-validating system for quality control.[3][4] By comparing the spectroscopic data of new batches against a well-characterized reference standard, researchers and manufacturers can confidently assess the identity, purity, and overall quality of the material, ensuring that it meets the stringent requirements of the pharmaceutical industry.

References

  • Lab Manager. (2025, August 28). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]

  • Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis. Available from: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). New Food Magazine. Available from: [Link]

  • SciSpace. (n.d.). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Journal of Basic and Clinical Pharmacy. (2024, December 27). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Available from: [Link]

  • Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Available from: [Link]

  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Available from: [Link]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • Cambridge University Press. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Available from: [Link]

  • The Royal Society Publishing. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis. Available from: [Link]

  • ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available from: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ChemRxiv. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Available from: [Link]

  • Teledyne LABS. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis. Available from: [Link]

  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Available from: [Link]

  • ECA Academy. (2025, January 15). New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. Available from: [Link]

  • Natural Health Science Foundation. (n.d.). Batch to Batch Consistency. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride

For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

The Imperative for Proper Disposal: Understanding the Hazard Profile

Before delving into the disposal protocol, it is crucial to understand the potential hazards associated with 6-(Hydroxymethyl)piperazin-2-one hydrochloride. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, the known toxicology of the piperazine functional group provides a strong basis for a conservative and cautious approach. Piperazine and its derivatives are generally classified as hazardous materials.

Key Potential Hazards Include:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2]

  • Sensitization: May trigger allergic skin reactions or asthma-like symptoms if inhaled.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to the nervous and respiratory systems.[1]

Given these potential hazards, 6-(Hydroxymethyl)piperazin-2-one hydrochloride must be treated as a hazardous waste unless definitively determined otherwise by a qualified environmental health and safety (EHS) professional.

Strategic Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 6-(Hydroxymethyl)piperazin-2-one hydrochloride, from the point of generation to its final disposition.

Step 1: Waste Characterization and Classification

The initial and most critical step is to correctly identify the waste stream. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as either "listed" or "characteristic" hazardous waste.[3]

  • Listed Wastes: These are chemicals specifically named on lists (F, K, P, and U) established by the EPA.[2][4] 6-(Hydroxymethyl)piperazin-2-one hydrochloride is not currently a listed waste.

  • Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Based on the hazard profile of piperazine derivatives, this compound would likely be classified as a toxic and potentially corrosive hazardous waste.

Your institution's EHS office is the ultimate authority in making the final hazardous waste determination.[5][6] Always consult with them for guidance.

Step 2: Selection of Appropriate Waste Containers

Proper containment is paramount to preventing spills and exposure.

Container AttributeSpecificationRationale
Material Compatibility High-density polyethylene (HDPE) or other chemically resistant plastic.Prevents degradation of the container and potential leakage. Avoids reactions between the waste and the container material.[7]
Container Type A sturdy, leak-proof container with a secure, screw-top cap.Ensures the container remains sealed, preventing the release of vapors and protecting against accidental spills.[7][8]
Condition The container must be clean, in good condition, and free from any external contamination.A compromised container poses a significant safety risk.
Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[1]

Essential Label Information:

  • The words "HAZARDOUS WASTE ".[1]

  • The full chemical name: "6-(Hydroxymethyl)piperazin-2-one hydrochloride ". Avoid abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive").[1]

  • The date on which waste was first added to the container (the "accumulation start date").

  • The name and contact information of the responsible researcher or laboratory.

Step 4: Safe Accumulation and Storage in the Laboratory

Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).[1][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][9]

  • Segregation: Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[7]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[7][8]

  • Volume Limits: An SAA is limited to accumulating no more than 55 gallons of hazardous waste at any one time. For acutely toxic (P-listed) wastes, the limit is one quart.[5][9]

Step 5: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal vendor.

  • Contact your EHS Office: Once your waste container is approaching full, or if you have accumulated waste that you no longer need, contact your institution's EHS office to arrange for a waste pickup.

  • Documentation: You may be required to complete a waste pickup request form, providing details about the waste's composition and volume.

  • Professional Disposal: The EHS office will coordinate with a certified waste management company for the transportation and ultimate disposal of the chemical waste, typically through high-temperature incineration or other approved methods.[1]

The following diagram illustrates the decision-making and operational workflow for the disposal of 6-(Hydroxymethyl)piperazin-2-one hydrochloride.

Disposal_Workflow Disposal Workflow for 6-(Hydroxymethyl)piperazin-2-one hydrochloride cluster_lab In the Laboratory cluster_disposal Disposal Process A Waste Generation: Unused or contaminated 6-(Hydroxymethyl)piperazin-2-one hydrochloride B Step 1: Characterize Waste (Consult EHS Office) A->B C Step 2: Select Container (HDPE, screw-top) B->C Hazardous D Step 3: Label Container 'HAZARDOUS WASTE' C->D E Step 4: Accumulate in SAA (Secondary Containment) D->E F Container Full or Waste No Longer Needed E->F G Step 5: Request Pickup (Contact EHS Office) F->G Ready for Disposal H EHS Waste Consolidation (Central Accumulation Area) G->H I Transport by Licensed Vendor H->I J Final Disposition (e.g., Incineration) I->J

Sources

Handling

Personal protective equipment for handling 6-(Hydroxymethyl)piperazin-2-one hydrochloride

Handling novel active pharmaceutical ingredients (APIs) and specialized intermediates requires moving beyond basic safety checklists to a mechanistic understanding of chemical hazards. 6-(Hydroxymethyl)piperazin-2-one hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel active pharmaceutical ingredients (APIs) and specialized intermediates requires moving beyond basic safety checklists to a mechanistic understanding of chemical hazards. 6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS: 1955507-21-7 / 3021505-30-3)[1][2] is a highly valuable piperazine derivative used in drug discovery. However, its specific physicochemical properties—namely its hygroscopicity, localized acidity, and potential for aerosolization—demand rigorous, self-validating operational protocols.

This guide provides drug development professionals with the authoritative rationale and step-by-step methodologies required to handle this compound safely.

Mechanistic Rationale for Hazard Controls

To build a robust safety culture, researchers must understand why specific Personal Protective Equipment (PPE) is required. The hazards of 6-(Hydroxymethyl)piperazin-2-one hydrochloride stem directly from its molecular structure:

  • Hygroscopicity & Localized Acidity: As a hydrochloride salt, this compound is inherently hygroscopic. When airborne micro-particulates contact the moist mucous membranes of the respiratory tract or eyes, they rapidly dissolve and dissociate. This creates a localized acidic microenvironment, which is the primary mechanistic driver for H315 (Skin Irritation) and H319 (Eye Irritation) hazard classifications[3].

  • Sensitization Potential: The piperazine pharmacophore is recognized as a potential respiratory and dermal sensitizer. Repeated exposure to its dust can trigger allergic asthmatic or dermal responses[4].

  • Electrostatic Aerosolization: Finely milled dry powders are highly prone to static buildup. Standard metal spatulas can cause the powder to electrostatically repel and aerosolize, drastically increasing the risk of inhalation[5].

Quantitative PPE Specifications

To mitigate these risks, standard laboratory attire must be upgraded to the specifications outlined below.

Hazard ClassMechanistic CauseRequired PPE SpecificationSelf-Validation Metric
Skin Irritation (H315) Acidic dissociation of the HCl salt on moist skin[3].Nitrile gloves (≥0.11 mm thickness), double-gloved.Inflate the inner glove with air and roll the cuff to check for micro-leaks prior to donning.
Eye Irritation (H319) Corrosive interaction between the salt and corneal mucosa[3].Tight-fitting safety goggles (EN 166 / ANSI Z87.1).Must form a complete seal around the orbital bone; standard safety glasses are insufficient.
Respiratory Irritation (H335) Inhalation of hygroscopic micro-particulates[3].Handling strictly in a Class II BSC or Chemical Fume Hood.Verify inward face velocity (80–100 fpm) using the visual tissue-pull test.

Operational Workflow: Weighing and Handling Protocol

The following protocol is designed as a self-validating system , ensuring that every step contains a built-in check to confirm the safety barrier remains intact.

Workflow Donning 1. PPE Donning (Double Gloves, Goggles) Hood 2. Engineering Control (Fume Hood / BSC) Donning->Hood Handling 3. Weighing & Solubilization (Anti-static tools) Hood->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Wet Wipe Protocol (No Dry Sweeping) SpillCheck->SpillResponse Yes Disposal 4. Waste Disposal (Sealed Containers) SpillCheck->Disposal No SpillResponse->Disposal Doffing 5. PPE Doffing & Hand Washing Disposal->Doffing

Operational workflow and spill response logic for piperazine hydrochloride salts.

Step-by-Step Methodology:
  • Engineering Control Validation: Before opening the chemical vial, verify the airflow of your fume hood. Self-Validation: Tape a 1-inch strip of tissue to the bottom of the sash; it must pull continuously inward.

  • Aseptic Donning: Don a chemical-resistant lab coat, tight-fitting goggles, and two pairs of nitrile gloves. Causality: The outer glove acts as the primary sacrificial barrier against the chemical, while the inner glove protects your skin from accidental exposure during the doffing process.

  • Static-Free Transfer: Use an anti-static (ceramic or specialized polymer) spatula to transfer the powder to a pre-tared, anti-static weigh boat. Causality: This prevents the electrostatic repulsion that causes hydrochloride powders to "jump" and become airborne.

  • In-Hood Solubilization: Whenever experimentally viable, dissolve the weighed powder into your target solvent (e.g., DMSO, water, or buffer) before removing it from the fume hood. Liquid solutions eliminate the primary inhalation hazard associated with the dry powder.

  • Controlled Doffing: Remove the outer gloves inside the hood and dispose of them in a designated solid waste container. Remove your goggles and lab coat only after the chemical is securely capped and stored. Wash hands with soap and water immediately[4].

Spill Response and Waste Disposal Plan

Because 6-(Hydroxymethyl)piperazin-2-one hydrochloride is highly water-soluble and environmentally persistent, spills must be managed with precision to prevent both human exposure and aquatic toxicity[4].

Immediate Spill Protocol
  • Do Not Dry Sweep: Never use a brush or dry paper towel to clean up a powder spill. Dry sweeping will immediately aerosolize the hygroscopic dust, defeating your engineering controls and leading to respiratory exposure[5].

  • Wet Wiping: Dampen a disposable absorbent pad with water or 70% ethanol. Gently place it directly over the spilled powder to trap the particulates, then wipe inward to contain the spill.

  • Neutralization & Verification (Self-Validating Step): Wipe the area a second time with a fresh damp cloth. To validate that the area is clean, press a strip of pH paper against the residual moisture on the benchtop. Because the compound is a hydrochloride salt, a neutral pH (~7.0) confirms that the acidic residue has been completely removed.

Waste Disposal Logistics
  • Solid Waste: Contaminated outer gloves, weigh boats, and wiping pads must be placed in a sealed, clearly labeled hazardous waste bag or rigid container[4].

  • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in compatible liquid waste carboys. Do not pour down the drain, as piperazine derivatives carry long-term toxicity risks for aquatic environments[4].

References

Sources

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